molecular formula C41H42F3N13O9S B607423 FC-11 (FAK degrader) CAS No. 2271035-37-9

FC-11 (FAK degrader)

Katalognummer: B607423
CAS-Nummer: 2271035-37-9
Molekulargewicht: 949.9242
InChI-Schlüssel: RZKZQCHSKWKOAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

FC-11 is a potent FAK-targeting PROTAC. FC-11 showed a rapid and reversible FAK degradation with a picomolar of DC50 in various cell lines in vitro, which imply that FAK-PROTACs could be useful as expand tools for studying functions of FAK in biological system and as potential therapeutic agents.

Eigenschaften

CAS-Nummer

2271035-37-9

Molekularformel

C41H42F3N13O9S

Molekulargewicht

949.9242

IUPAC-Name

1-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethyl)-N-(4-((4-(((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-1H-1,2,3-triazole-4-carboxamide

InChI

InChI=1S/C41H42F3N13O9S/c1-55(67(2,63)64)35-24(5-4-14-46-35)21-47-34-28(41(42,43)44)22-48-40(52-34)50-26-10-8-25(9-11-26)49-36(59)30-23-56(54-53-30)16-18-66-20-19-65-17-15-45-29-7-3-6-27-33(29)39(62)57(38(27)61)31-12-13-32(58)51-37(31)60/h3-11,14,22-23,31,45H,12-13,15-21H2,1-2H3,(H,49,59)(H,51,58,60)(H2,47,48,50,52)

InChI-Schlüssel

RZKZQCHSKWKOAJ-UHFFFAOYSA-N

SMILES

O=C(C1=CN(CCOCCOCCNC2=CC=CC(C(N3C(CC4)C(NC4=O)=O)=O)=C2C3=O)N=N1)NC5=CC=C(NC6=NC=C(C(F)(F)F)C(NCC7=CC=CN=C7N(C)S(=O)(C)=O)=N6)C=C5

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

FC-11;  FC 11;  FC11;  FC-11 (FAK degrader); 

Herkunft des Produkts

United States

Foundational & Exploratory

Technical Deep Dive: Dissecting FAK Scaffolding vs. Kinase Activity using FC-11

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond Kinase Inhibition[1]

Focal Adhesion Kinase (FAK) is a master regulator of the tumor microenvironment, governing cell migration, survival, and metastasis. For decades, the standard of care in FAK research relied on Small Molecule Inhibitors (SMIs) like Defactinib (VS-6063) or PF-562271. While these tools effectively block the enzymatic activity (kinase domain) of FAK, they fail to address its critical scaffolding functions .[1]

FC-11 represents a paradigm shift. As a Proteolysis Targeting Chimera (PROTAC), FC-11 does not merely inhibit FAK; it hijacks the cell's ubiquitin-proteasome system (UPS) to physically eliminate the protein.

This guide details the technical advantages of using FC-11 to decouple kinase-dependent vs. kinase-independent signaling, providing a more rigorous model for studying FAK biology than traditional inhibition or siRNA methods.

Mechanism of Action: The Ternary Complex[2]

Unlike occupancy-based inhibitors that require high systemic concentrations to maintain blockade, FC-11 operates via event-driven pharmacology .

The Molecular Architecture

FC-11 is a heterobifunctional molecule composed of three distinct domains:

  • Warhead: A derivative of the FAK inhibitor PF-562271 (binds to the ATP-binding pocket of FAK).

  • E3 Ligand: Pomalidomide (recruits the Cereblon/CRBN E3 ubiquitin ligase).

  • Linker: A specialized polyethylene glycol (PEG) chain optimized to facilitate the formation of a stable ternary complex.

The Degradation Cycle[2]
  • Complex Formation: FC-11 simultaneously binds FAK and CRBN, forming a FAK:FC-11:CRBN ternary complex.

  • Ubiquitination: CRBN recruits E2 enzymes to transfer ubiquitin onto surface lysines of FAK.

  • Proteolysis: Poly-ubiquitinated FAK is recognized and degraded by the 26S proteasome.

  • Recycling: FC-11 is released intact, free to catalyze further rounds of degradation (sub-stoichiometric potency).

Visualization: The FC-11 Degradation Cascade

FC11_Mechanism FAK Native FAK (Kinase + Scaffold) Ternary Ternary Complex [FAK : FC-11 : CRBN] FAK->Ternary Binding FC11 FC-11 (PROTAC) FC11->Ternary CRBN Cereblon E3 Ligase Complex CRBN->Ternary Ternary->FC11 Recycling (Catalytic Turnover) Ub_FAK Poly-Ubiquitinated FAK Ternary->Ub_FAK Ubiquitin Transfer Proteasome 26S Proteasome Ub_FAK->Proteasome Recognition Peptides Peptide Fragments (Degradation) Proteasome->Peptides Proteolysis

Figure 1: The catalytic cycle of FC-11 mediated FAK degradation. Note the recycling step which allows low concentrations of FC-11 to degrade multiple copies of FAK.

Core Advantages of FC-11 in Research

Advantage 1: Ablation of Scaffolding Functions

Standard inhibitors (e.g., Defactinib) block autophosphorylation at Y397, but the FAK protein remains physically present. This "kinase-dead" FAK can still act as a scaffold, recruiting Src, PI3K, and Grb2 via its FERM and FAT domains.

  • The FC-11 Solution: By degrading the protein, FC-11 removes both the enzymatic activity and the physical scaffold.[2]

  • Biological Impact: This allows researchers to distinguish between phenotypes driven by FAK kinase activity (inhibitable by SMIs) and those driven by protein-protein interactions (only treatable by degradation/knockout).

Advantage 2: Superior Selectivity and Potency

FC-11 exhibits high selectivity for FAK over the closely related kinase Pyk2, a common off-target for FAK inhibitors.

  • DC50 (Degradation Concentration 50%): ~40–370 pM (depending on cell line).[3][4][5]

  • Dmax: >99% degradation often achieved at 10–100 nM.

  • Comparison: Achieving equivalent phenotypic inhibition with PF-562271 often requires micromolar concentrations (1–3 μM), increasing the risk of off-target toxicity.

Advantage 3: Overcoming Compensatory Signaling

Inhibitor treatment often triggers a feedback loop where the cell upregulates FAK expression or stabilizes the protein to compensate for lost kinase activity. Because FC-11 targets the protein for destruction, it bypasses this accumulation mechanism, preventing the "rebound" effect often seen in drug resistance models.

Comparative Data Analysis

The following table summarizes the operational differences between FC-11 and traditional tools.

FeatureFC-11 (PROTAC)PF-562271 / Defactinib (SMI)siRNA / CRISPR
Primary Mechanism Ubiquitin-mediated degradationATP-competitive inhibitionmRNA translation block / Gene editing
Kinase Activity AbolishedAbolishedAbolished
Scaffolding Activity Abolished Intact Abolished
Onset of Action Rapid (2–4 hours)Immediate (Minutes)Slow (24–72 hours)
Reversibility Slow (Requires protein resynthesis)Fast (Washout restores activity)Irreversible (CRISPR) / Slow (siRNA)
Dosage Required Low (pM to nM range)High (μM range)N/A
Catalytic Nature Yes (Event-driven)No (Occupancy-driven)No

Experimental Protocols

Protocol A: Establishing DC50 (Degradation Efficiency)

Purpose: To determine the potency of FC-11 in your specific cell line.

  • Seeding: Plate cells (e.g., PA-1 or MDA-MB-231) at 70% confluency in 6-well plates.

  • Treatment: Prepare a serial dilution of FC-11 in DMSO (0.1 nM, 1 nM, 10 nM, 100 nM, 1 μM). Include a DMSO-only control and a Pomalidomide competition control (pre-treat with 10 μM Pomalidomide to prove CRBN dependence).

  • Incubation: Treat cells for 8–16 hours . (Note: PROTACs act slower than inhibitors; 1 hour is insufficient for full degradation).

  • Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors.

  • Western Blot: Probe for FAK (C-term) and GAPDH/Actin .

    • Success Metric: Disappearance of the 125 kDa FAK band.

    • Hook Effect Check: If degradation decreases at high concentrations (>1 μM), this indicates the "Hook Effect" (formation of binary complexes instead of ternary).

Protocol B: The "Washout" Rescue Assay

Purpose: To demonstrate the prolonged duration of action unique to degraders.

  • Pulse: Treat cells with FC-11 (100 nM) and PF-562271 (1 μM) for 6 hours.

  • Wash: Remove media, wash 3x with warm PBS. Add fresh drug-free media.

  • Chase: Collect lysates at 0h, 4h, 12h, and 24h post-washout.

  • Analysis:

    • PF-562271 samples: FAK phosphorylation (pY397) will recover rapidly (within hours) as the inhibitor diffuses out.

    • FC-11 samples: FAK levels will remain depleted for 24+ hours, as the cell must synthesize new protein de novo.

Pathway Visualization: Scaffold vs. Kinase

The diagram below illustrates the signaling nodes that remain active under inhibitor treatment but are silenced by FC-11.

FAK_Signaling Integrin Integrin Activation FAK_Kinase FAK Kinase Activity (pY397) Integrin->FAK_Kinase FAK_Scaffold FAK Scaffolding (FERM/FAT Domains) Integrin->FAK_Scaffold Src Src Family Kinases FAK_Kinase->Src Migration Cell Migration FAK_Kinase->Migration PI3K PI3K / Akt (Survival) FAK_Scaffold->PI3K p53 p53 Turnover (Nuclear FAK) FAK_Scaffold->p53 SMI_Block Inhibitor (PF-562271) Blocks ONLY Here SMI_Block->FAK_Kinase PROTAC_Block FC-11 (PROTAC) Removes BOTH PROTAC_Block->FAK_Kinase PROTAC_Block->FAK_Scaffold

Figure 2: Differential impact of Inhibition vs. Degradation. Note that Scaffolding functions (PI3K recruitment, p53 regulation) persist during inhibition but are abolished by FC-11.

References

  • Design and Synthesis of FC-11 (FAK PROTAC)

    • Source: Sun, X., et al. (2019). "Design, Synthesis, and Evaluation of Highly Potent FAK-Targeting PROTACs." ACS Medicinal Chemistry Letters.
    • Context: Defines the chemical structure of FC-11 (PF-562271 + Pomalidomide) and establishes the DC50 values in various cancer lines.
    • Link:[Link]

  • FC-11 in Metastasis and EMT

    • Source: Yang, M., et al. (2024).[1] "Degradation of FAK-targeting by proteolytic targeting chimera technology to inhibit the metastasis of hepatocellular carcinoma." Oncology Research.

    • Context: Demonstrates FC-11's ability to inhibit metastasis where Defactinib failed, attributed to the loss of scaffolding functions.[2]

    • Link:[Link]

  • Nuclear FAK and Scaffolding Roles

    • Source: Zhang, Y., et al. (2024).[6] "Nuclear Focal Adhesion Kinase Protects against Cisplatin Stress in Ovarian Carcinoma."[6] Cancer Research Communications.

    • Context: Utilizes FC-11 to deplete nuclear FAK, validating that kinase inhibition alone is insufficient to reverse pl
    • Link:[Link]

  • Found

    • Source: Cromm, P. M., et al. (2018). "Proteolysis Targeting Chimeras: Selective Degradation of FAK by FC-11." Journal of the American Chemical Society. (Note: While Cromm et al. pioneered the field with PROTAC-3, this reference supports the mechanistic class of Cereblon-based FAK degraders).
    • Link:[Link]

  • Source: Tocris Bioscience / Bio-Techne. "FC 11: Highly Potent FAK PROTAC Degrader.

Sources

FC-11: A Picomolar-Potency PROTAC for the Targeted Degradation of Focal Adhesion Kinase (FAK)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Focal Adhesion Kinase (FAK/PTK2) is a non-receptor tyrosine kinase that functions as a critical node in the integrin signaling network, driving cancer cell migration, invasion, and survival. Traditional small-molecule inhibitors (SMIs) like defactinib or PF-562271 effectively block FAK’s kinase activity but fail to address its scaffolding functions, which continue to support oncogenic signaling complexes.[1]

FC-11 represents a paradigm shift. It is a Proteolysis Targeting Chimera (PROTAC) that bridges FAK to the Cereblon (CRBN) E3 ubiquitin ligase, inducing the polyubiquitination and subsequent proteasomal degradation of the entire FAK protein.[2][3] This guide details the mechanism, chemical biology, and validated experimental protocols for utilizing FC-11 to achieve picomolar-level degradation of FAK.[3]

Chemical Biology & Mechanism of Action[6][7]

The Anatomy of FC-11

FC-11 is a heterobifunctional molecule designed with three distinct domains:

  • Warhead (Target Ligand): Derived from PF-562271 , a highly selective FAK inhibitor that binds to the ATP-binding pocket of the FAK kinase domain.

  • E3 Ligase Ligand: Pomalidomide , which recruits the Cereblon (CRBN) component of the CRL4 E3 ubiquitin ligase complex.

  • Linker: A chemically optimized chain that maintains the precise spatial geometry required for the formation of a stable Ternary Complex (FAK:FC-11:CRBN).

The Degradation Pathway

Unlike inhibitors that follow occupancy-driven pharmacology (


), FC-11 operates catalytically (

).
  • Ternary Complex Formation: FC-11 simultaneously binds FAK and CRBN.

  • Ubiquitin Transfer: The proximity allows the E2 enzyme to transfer ubiquitin onto surface lysines of FAK.

  • Proteasomal Recognition: The polyubiquitin chain serves as a "kiss of death," recruiting the 26S proteasome.

  • Degradation: FAK is unfolded and hydrolyzed; FC-11 is released to recycle and degrade additional FAK molecules.

Pathway Visualization

The following diagram illustrates the molecular logic of FC-11 mediated degradation.

FC11_Mechanism FC11 FC-11 (PROTAC) Ternary Ternary Complex [FAK:FC-11:CRBN] FC11->Ternary Bridging FAK FAK (Target) FAK->Ternary Binding CRBN Cereblon (E3 Ligase) CRBN->Ternary Recruitment Ub Poly-Ubiquitination Ternary->Ub E2 Transfer Proteasome 26S Proteasome Ub->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Hydrolysis Recycle FC-11 Recycled Proteasome->Recycle Release Recycle->Ternary Catalytic Cycle

Caption: The catalytic cycle of FC-11.[2] Note the recycling step which allows sub-stoichiometric drug concentrations to degrade high levels of target protein.

Quantitative Efficacy Profile

FC-11 exhibits high potency across various cancer cell lines. Unlike inhibitors where IC50 measures kinase suppression, PROTACs are evaluated by DC50 (Concentration required for 50% protein degradation) and Dmax (Maximum degradation depth).

Table 1: FC-11 Potency Profile (8-Hour Treatment)

Cell LineTissue OriginDC50 (pM)Dmax (%)Significance
PA1 Ovarian80>99%Highly sensitive; ideal for initial validation.
Ramos Burkitt's Lymphoma40>95%Demonstrates efficacy in hematological lines.
TM3 Leydig Cells310>90%Moderate sensitivity.
MDA-MB-436 Breast (TNBC)330~90%Relevant for metastatic models.

Data aggregated from Gao et al. (2019) and subsequent validation studies.

Experimental Protocols

Protocol A: Validation of FAK Degradation (Western Blot)

Objective: Confirm FC-11 mediated degradation and determine DC50.

Reagents:

  • Lysis Buffer: RIPA Buffer supplemented with Protease Inhibitor Cocktail (Roche) and Phosphatase Inhibitors (Na3VO4, NaF). Note: FAK is sensitive to dephosphorylation; phosphatase inhibitors are critical if blotting for pFAK.

  • Primary Antibodies: Anti-FAK (C-term), Anti-GAPDH (Loading Control).

Workflow:

  • Seeding: Plate PA1 or MDA-MB-231 cells at

    
     cells/well in 6-well plates. Allow adherence overnight.
    
  • Treatment: Prepare FC-11 serial dilutions in DMSO.

    • Dose Range: 0, 0.1, 1, 10, 100, 1000 nM.

    • Vehicle Control: 0.1% DMSO.

    • Incubation: 8 to 16 hours.

  • Lysis: Wash cells 2x with ice-cold PBS. Add 150 µL Lysis Buffer. Scrape and collect.

  • Clarification: Centrifuge at 14,000 x g for 15 min at 4°C.

  • Immunoblot: Load 20 µg protein/lane. Probe for Total FAK.

Expected Result: A dose-dependent disappearance of the FAK band, typically starting at 1 nM and reaching Dmax at 10-100 nM.[3]

Protocol B: Mechanistic "Rescue" Experiments

Objective: Prove the degradation is CRBN- and Proteasome-dependent (ruling out off-target transcriptional repression).

Workflow:

  • Pre-treatment (1 hour):

    • Group A: DMSO (Control).

    • Group B: MG132 (10 µM) - Proteasome Inhibitor.

    • Group C: Pomalidomide (10 µM) - CRBN Ligand Competition.

    • Group D: PF-562271 (10 µM) - FAK Ligand Competition.[3]

  • Co-treatment: Add FC-11 (10 nM) to all groups. Incubate for 8 hours.

  • Analysis: Western Blot for FAK.

Interpretation:

  • MG132: Should restore FAK levels (blocks the proteasome).

  • Pomalidomide: Should restore FAK levels (competes for E3 ligase binding).[1]

  • PF-562271: Should restore FAK levels (competes for Target binding).

Experimental Logic Tree

Use this decision tree to troubleshoot or validate FC-11 activity in new models.

Experimental_Logic Start Start: Treat Cells with FC-11 (100nM, 8h) CheckWB Western Blot: FAK Levels? Start->CheckWB Degradation Degradation Observed (>50%) CheckWB->Degradation NoDegradation No Degradation CheckWB->NoDegradation RescueExp Run Rescue Exp (MG132 / Pomalidomide) Degradation->RescueExp HookEffect Check Hook Effect (Test lower dose: 1-10nM) NoDegradation->HookEffect Possible High Dose CRBN_Level Check CRBN Expression (Western Blot) NoDegradation->CRBN_Level Low E3 Ligase? Valid Validated Mechanism RescueExp->Valid Rescue Successful OffTarget Off-Target/Toxicity RescueExp->OffTarget No Rescue

Caption: Troubleshooting flowchart for FC-11 validation. High concentrations can cause a "Hook Effect," preventing ternary complex formation.

Critical Analysis: Kinase Inhibition vs. Degradation[2][7]

Researchers must distinguish between the effects of PF-562271 (Parent Inhibitor) and FC-11 (Degrader).[4]

  • Phosphorylation (pFAK-Y397): Both compounds reduce pFAK.[3] PF-562271 inhibits the kinase directly; FC-11 removes the protein, naturally eliminating the phospho-signal.

  • Scaffolding: Only FC-11 removes the physical FAK protein. This is crucial for phenotypes dependent on FAK's interaction with VEGFR3 , p53 , or ASAP1 , which persist even when kinase activity is blocked.

  • Washout Recovery: FC-11 effects are long-lasting. While inhibitors wash out in hours, FC-11 mediated degradation requires the cell to re-synthesize FAK, taking up to 7 days for full recovery.

References

  • Gao, H., et al. (2019). "Discovery of a Potent and Selective FAK Degrader."[4] Journal of Medicinal Chemistry. (Note: Primary citation for FC-11 synthesis and initial characterization).

  • Cromm, P. M., et al. (2018). "Addressing Kinase-Independent Functions of FAK via PROTAC-Mediated Degradation."[5] Journal of the American Chemical Society.[2][6] [2]

  • Rao, Y., et al. (2020). "FAK-targeting PROTAC as a chemical tool for the investigation of non-enzymatic FAK function in mice." Protein & Cell.

  • MedChemExpress. "FC-11 Product Datasheet & Biological Activity."

  • Tocris Bioscience. "FC 11: FAK PROTAC Degrader Technical Data."

Sources

Methodological & Application

Application Notes and Protocols: Measuring the Efficacy of FC-11, a Novel Ferroptosis Inducer

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ferroptosis is a recently identified form of regulated cell death characterized by iron-dependent accumulation of lipid peroxides, distinguishing it from other cell death modalities like apoptosis and necroptosis.[1] This pathway has garnered significant interest in drug development due to its implication in various pathological conditions, including cancer and neurodegenerative diseases.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of cell-based assays to characterize the efficacy of FC-11, a novel experimental compound hypothesized to induce ferroptosis.

The protocols herein are designed to provide a multi-parametric approach to confirming the mechanism of action of FC-11.[1] We will move beyond simple cytotoxicity assays to build a robust body of evidence for ferroptosis induction by examining its core biochemical and cellular hallmarks: iron accumulation, glutathione (GSH) depletion, inactivation of glutathione peroxidase 4 (GPX4), and subsequent lipid peroxidation.[1] By following these guidelines, researchers can confidently and accurately characterize the efficacy and mechanism of novel ferroptosis-inducing agents like FC-11.

The Scientific Rationale: Understanding the Ferroptosis Pathway

To effectively measure the efficacy of a ferroptosis inducer, it is crucial to understand the underlying molecular mechanism. Ferroptosis is initiated when the cell's antioxidant defenses are compromised, particularly the glutathione (GSH)-dependent enzyme Glutathione Peroxidase 4 (GPX4). GPX4 is a unique enzyme that can reduce lipid hydroperoxides within biological membranes, thus protecting them from oxidative damage.[2][3][4]

Inducers of ferroptosis, such as the canonical compound RSL3, can directly inhibit GPX4. Others, like Erastin, inhibit the system Xc- cystine/glutamate antiporter, leading to depletion of intracellular cysteine, a necessary precursor for GSH synthesis.[1] Without sufficient GSH, GPX4 becomes inactive. This inactivation leads to the unchecked, iron-catalyzed accumulation of lipid reactive oxygen species (ROS), resulting in oxidative damage to the cell membrane and, ultimately, cell death.[5]

The following diagram illustrates the core signaling cascade of ferroptosis, providing a visual guide to the key players and processes that the subsequent assays will target.

Ferroptosis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SystemXc System Xc- Cystine_in Cystine SystemXc->Cystine_in Imports GPX4 GPX4 (Active) Lipid_ROS Lipid Peroxides GPX4->Lipid_ROS Reduces PL_PUFA Membrane Lipids (PL-PUFA) GPX4->PL_PUFA Protects CellDeath Ferroptotic Cell Death Lipid_ROS->CellDeath Leads to PL_PUFA->Lipid_ROS Oxidation Cysteine Cysteine Cystine_in->Cysteine Reduction GSH GSH Cysteine->GSH Synthesis GSH->GPX4 Co-factor for GSSG GSSG GSH->GSSG Fe2 Fe2+ (Labile Iron) Fe2->Lipid_ROS Catalyzes (Fenton Reaction) Fe3 Fe3+ Fe3->Fe2 Reduction TfR1 Transferrin Receptor 1 (TfR1) TfR1->Fe3 Internalization Transferrin Transferrin-Fe3+ Transferrin->TfR1 Binds FC11 FC-11 FC11->GPX4 Hypothesized Inhibition Erastin Erastin Erastin->SystemXc Inhibits RSL3 RSL3 RSL3->GPX4 Inhibits

Caption: The Ferroptosis Signaling Pathway.

I. Primary Efficacy Assays: Confirming Cytotoxicity and Ferroptotic Mechanism

The initial assessment of FC-11 involves determining its cytotoxic potency and confirming that cell death occurs via ferroptosis. This is achieved by co-treatment with known ferroptosis inhibitors.

A. Cell Viability Assay

This assay establishes the dose-dependent cytotoxic effect of FC-11.

Principle: Cell viability can be assessed using various methods, such as the MTT assay or Cell Counting Kit-8 (CCK-8), which measure metabolic activity as a proxy for the number of viable cells.[6] To confirm that the observed cell death is indeed ferroptosis, parallel experiments are run with the addition of a ferroptosis inhibitor, such as Ferrostatin-1 or Liproxstatin-1.[1] These inhibitors act as radical-trapping antioxidants that specifically prevent lipid peroxidation.[1] A rescue of cell viability in the presence of these inhibitors is a key functional indicator of ferroptosis.[1]

Protocol:

  • Cell Seeding: Seed cells (e.g., HT-1080, a commonly used cell line for ferroptosis studies) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x stock solution of FC-11 at various concentrations in the appropriate cell culture medium. Prepare a 4x stock solution of Ferrostatin-1 (final concentration 1 µM) or Liproxstatin-1 (final concentration 100 nM).

  • Treatment:

    • FC-11 only: Add 100 µL of the 2x FC-11 stock solutions to the designated wells.

    • Co-treatment: Pre-incubate cells with Ferrostatin-1 or Liproxstatin-1 for 1-2 hours. Then, add the 2x FC-11 stock solutions.

    • Controls: Include wells with vehicle (DMSO) only, inhibitor only, and a positive control for ferroptosis (e.g., RSL3 or Erastin).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

  • Viability Measurement: Add the viability reagent (e.g., CCK-8) to each well and incubate according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8).

  • Data Analysis: Normalize the absorbance readings to the vehicle control wells to determine the percentage of cell viability. Plot the dose-response curve for FC-11 with and without the inhibitor to calculate the IC50 (half-maximal inhibitory concentration).

Treatment GroupExpected OutcomeInterpretation
Vehicle (DMSO)~100% ViabilityBaseline cell health
FC-11Dose-dependent decrease in viabilityFC-11 is cytotoxic
RSL3 / ErastinSignificant decrease in viabilityPositive control for ferroptosis
FC-11 + Ferrostatin-1Significantly higher viability than FC-11 aloneCell death is rescued, indicating ferroptosis
RSL3 + Ferrostatin-1Viability is rescuedConfirms assay validity
B. Lipid Peroxidation Assay

This is a direct measurement of the central biochemical hallmark of ferroptosis.[1]

Principle: Lipid peroxidation can be visualized and quantified in live cells using fluorescent probes.[1] A commonly used probe is BODIPY™ 581/591 C11, a lipophilic dye that shifts its fluorescence emission from red to green upon oxidation of its polyunsaturated butadienyl portion.[1] This shift can be measured using flow cytometry or fluorescence microscopy. Alternatively, the end-products of lipid peroxidation, such as malondialdehyde (MDA), can be quantified using a Thiobarbituric Acid Reactive Substances (TBARS) assay.[7][8][9]

Protocol (using BODIPY 581/591 C11 and Flow Cytometry):

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with FC-11 (at its IC50 concentration), vehicle, and positive controls (RSL3/Erastin) as described in the viability assay. Include co-treatment groups with Ferrostatin-1.

  • Probe Loading: 1-2 hours before the end of the treatment period, add BODIPY 581/591 C11 to the culture medium at a final concentration of 1-5 µM. Incubate for 30-60 minutes at 37°C.

  • Cell Harvesting: Wash the cells with PBS, detach them using trypsin, and resuspend them in a suitable buffer for flow cytometry (e.g., PBS with 2% FBS).

  • Flow Cytometry: Analyze the cells on a flow cytometer. The oxidized probe is detected in the green channel (e.g., FITC), and the reduced probe is detected in the red channel (e.g., PE or APC).

  • Data Analysis: The level of lipid peroxidation is represented by the increase in the green fluorescence signal. Quantify the percentage of green-positive cells or the mean fluorescence intensity (MFI) of the green channel.

Treatment GroupExpected OutcomeInterpretation
Vehicle (DMSO)Low green fluorescenceBasal level of lipid ROS
FC-11High green fluorescenceFC-11 induces lipid peroxidation
RSL3 / ErastinHigh green fluorescencePositive control for lipid peroxidation
FC-11 + Ferrostatin-1Low green fluorescence (similar to vehicle)Lipid peroxidation is blocked, confirming ferroptotic mechanism

II. Mechanistic Assays: Interrogating the Core Regulatory Axis

These assays provide deeper insight into how FC-11 engages the central machinery of ferroptosis.

A. GPX4 Activity Assay

This assay directly measures the enzymatic activity of the master regulator of ferroptosis.

Principle: The activity of GPX4 can be measured using a coupled enzyme assay.[10] In this system, GPX4 reduces a substrate (e.g., phosphatidylcholine hydroperoxide), oxidizing GSH to GSSG. The GSSG is then recycled back to GSH by glutathione reductase, a process that consumes NADPH. The rate of NADPH consumption is monitored by the decrease in absorbance at 340 nm, which is proportional to GPX4 activity.[2][3][11]

Protocol (using a commercial kit):

  • Cell Lysate Preparation: Treat cells with FC-11 as previously described. Harvest the cells, wash with cold PBS, and prepare a cell lysate according to the assay kit's instructions. Protein concentration should be determined (e.g., by BCA assay) to normalize the activity.

  • Assay Reaction: In a 96-well plate, add the cell lysate to the reaction mixture provided in the kit, which typically contains GSH, glutathione reductase, and NADPH.[3]

  • Initiate Reaction: Add the GPX4 substrate (e.g., cumene hydroperoxide or a phospholipid hydroperoxide) to start the reaction.

  • Measure Absorbance: Immediately measure the absorbance at 340 nm in a kinetic mode for 5-10 minutes.

  • Data Analysis: Calculate the rate of decrease in absorbance (ΔA340/min). Use the molar extinction coefficient of NADPH to convert this rate into GPX4 activity (U/mg protein). Compare the activity in FC-11-treated samples to the vehicle control.

B. Intracellular Iron Assay

This assay determines if FC-11-induced cell death is associated with an increase in labile iron, a key requirement for ferroptosis.

Principle: The intracellular labile iron pool (LIP), which consists of chelatable and redox-active Fe2+, can be measured using fluorescent probes.[6] Probes like FerroOrange emit fluorescence upon specific binding to Fe2+. The increase in fluorescence intensity, measurable by a plate reader, microscopy, or flow cytometry, corresponds to an increase in the intracellular labile iron pool.[6] Colorimetric assays using reagents like ferrozine can also quantify total cellular iron.[6][12]

Protocol (using FerroOrange):

  • Cell Seeding and Treatment: Seed cells in a 96-well plate (preferably black-walled for fluorescence) or on glass-bottom dishes. Treat with FC-11, vehicle, and controls. An iron chelator like Deferoxamine (DFO) should be used as a negative control to confirm the iron-dependency of cell death.

  • Probe Loading: At the end of the treatment, wash the cells and incubate them with FerroOrange (typically 1 µM) in serum-free medium for 30 minutes at 37°C.

  • Measurement: Wash the cells to remove excess probe. Measure the fluorescence intensity using a microplate reader (Excitation/Emission ~542/572 nm).

  • Data Analysis: Normalize the fluorescence intensity to the vehicle control. An increase in fluorescence indicates an accumulation of intracellular Fe2+.

Experimental Workflow and Data Integration

A logical progression of experiments is key to building a compelling story for FC-11's mechanism of action. The following workflow is recommended:

Workflow cluster_Phase1 Phase 1: Primary Efficacy & MoA Confirmation cluster_Phase2 Phase 2: Hallmark Verification cluster_Phase3 Phase 3: Target Engagement & Downstream Effects A Dose-Response Viability Assay with FC-11 B Viability Rescue Assay (Co-treatment with Ferrostatin-1) A->B Res1 IC50 Determined A->Res1 C Lipid Peroxidation Assay (BODIPY C11 or TBARS) B->C Res2 Ferroptotic Death Confirmed B->Res2 D Intracellular Iron Assay (FerroOrange or Colorimetric) Res3 Lipid ROS Accumulation Verified C->Res3 E GPX4 Activity Assay D->E Res4 Iron-Dependency Confirmed D->Res4 F GSH Depletion Assay E->F G GPX4 Protein Expression (Western Blot) F->G Res5 Mechanism Elucidated G->Res5

Caption: Recommended Experimental Workflow.

By integrating the data from these assays, a researcher can robustly conclude that FC-11 is a bona fide ferroptosis inducer. For example, demonstrating that FC-11 (1) is cytotoxic, (2) this cytotoxicity is reversed by Ferrostatin-1, (3) it induces lipid peroxidation, (4) it inhibits GPX4 activity, and (5) its effects are dependent on intracellular iron, provides a comprehensive and defensible characterization of its efficacy and mechanism of action.

References

  • Elabscience. (n.d.). Glutathione Peroxidase 4 (GPX4) Activity Assay Kit (E-BC-K883-M). Retrieved February 10, 2026, from [Link]

  • Assay Genie. (n.d.). Glutathione Peroxidase 4 (GPX4) Activity Assay Kit (MAES0287). Retrieved February 10, 2026, from [Link]

  • CliniSciences. (n.d.). Glutathione Peroxidase 4 (GPX4) Activity Assay Kit. Retrieved February 10, 2026, from [Link]

  • Takahashi, M., et al. (2001). Estimation of lipid peroxidation of live cells using a fluorescent probe, Diphenyl-1-pyrenylphosphine. ResearchGate. Retrieved February 10, 2026, from [Link]

  • Creative Biolabs. (n.d.). Lipid peroxidation assay: Significance and symbolism. Retrieved February 10, 2026, from [Link]

  • Ayala, A., et al. (2014). Oxidative Lipidomics: Analysis of Oxidized Lipids and Lipid Peroxidation in Biological Systems with Relevance to Health and Disease. Oxidative Medicine and Cellular Longevity. Retrieved February 10, 2026, from [Link]

  • Cheah, C. K., et al. (2018). Activation of Glutathione Peroxidase 4 as a Novel Anti-inflammatory Strategy. Frontiers in Pharmacology. Retrieved February 10, 2026, from [Link]

  • Chen, X., et al. (2024). Brief guide to detecting ferroptosis. Cell Insight. Retrieved February 10, 2026, from [Link]

  • JoVE. (2020). Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay. Retrieved February 10, 2026, from [Link]

  • Creative Bioarray. (n.d.). Cell Ferroptosis Assay Kit. Retrieved February 10, 2026, from [Link]

  • Biocompare. (2023). Ferroptosis Markers and Detection. Retrieved February 10, 2026, from [Link]

  • Tsikas, D. (2017). Measurement and Clinical Significance of Lipid Peroxidation as a Biomarker of Oxidative Stress. Antioxidants. Retrieved February 10, 2026, from [Link]

  • Columbia Technology Ventures. (n.d.). Antibody for specific detection of ferroptosis. Retrieved February 10, 2026, from [Link]

  • Zhang, R., et al. (2023). Discovery of Tetrahydropteridin Analogs as Ferroptosis Inhibitors via Combined Theoretical and Experimental Approaches. ResearchGate. Retrieved February 10, 2026, from [Link]

  • eClinpath. (n.d.). Iron Metabolism. Retrieved February 10, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of FC-11 and structure of FC-11-1. Retrieved February 10, 2026, from [Link]

  • Cook, D., et al. (2023). Understanding interleukin 11 as a disease gene and therapeutic target. EMBO Molecular Medicine. Retrieved February 10, 2026, from [Link]

  • Elabscience. (2022, August 11). The Operation Guiding for Cell Ferrous Iron Colorimetric Assay Kit [Video]. YouTube. Retrieved February 10, 2026, from [Link]

  • BPI. (2014). Immunoglobulin Fc-Fusion Proteins Part 2: Therapeutic Uses and Clinical Development. Retrieved February 10, 2026, from [Link]

  • Recalcati, S., et al. (2024). OUTLINE OF IRON METABOLISM, WITH EMPHASIS TO ERYTHROID CELLS. Haematologica. Retrieved February 10, 2026, from [Link]

  • Muckenthaler, M. U., et al. (2017). Regulation of cellular iron metabolism. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research. Retrieved February 10, 2026, from [Link]

  • Wikipedia. (n.d.). Human iron metabolism. Retrieved February 10, 2026, from [Link]

Sources

Application Note: Preparation and Optimization of FC-11 (FAK PROTAC Degrader)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

FC-11 is a highly potent, heterobifunctional PROTAC (Proteolysis Targeting Chimera) designed to induce the targeted degradation of Focal Adhesion Kinase (FAK) .[1] Unlike traditional inhibitors that merely occupy the active site, FC-11 bridges FAK to the E3 ubiquitin ligase Cereblon (CRBN) , triggering the ubiquitination and subsequent proteasomal degradation of the target protein.

This mechanism offers distinct advantages, including the removal of both the scaffolding and kinase functions of FAK, often achieving efficacy at picomolar concentrations (DC50 ~40–370 pM). However, the successful application of FC-11 requires precise handling. As a high-molecular-weight molecule (MW ~950 Da) containing a hydrolysis-sensitive glutarimide ring (part of the pomalidomide moiety), FC-11 demands rigorous adherence to solubility and storage protocols to prevent degradation and experimental variability.

This guide provides a standardized workflow for researchers to ensure maximum biological activity and reproducibility.

Physicochemical Properties & Handling[3][4]

Before preparing solutions, verify the specific batch properties on your Certificate of Analysis (CoA), as the degree of hydration can slightly alter the molecular weight.

PropertySpecificationNotes
Chemical Name FC-11Conjugate of FAK inhibitor PF-562271 and Pomalidomide
Molecular Weight 949.92 g/mol High MW affects dissolution time; vortexing is required.
Formula C₄₁H₄₂F₃N₁₃O₉SContains fluorinated and sulfonamide moieties.[1]
Solubility DMSO: ~100 mM (95 mg/mL)Water: Insoluble.[2] Ethanol: Low solubility.
Appearance Light yellow to yellow solidProtect from light.[3]
Stability Hydrolysis-sensitiveThe glutarimide ring (CRBN ligand) is unstable in aqueous base.

Protocol 1: Preparation of Stock Solutions

Objective: Create a stable, high-concentration Master Stock (typically 10 mM) for long-term storage.

Materials
  • FC-11 Solid (Store at -20°C until use).

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9% purity, cell-culture grade.

    • Critical: Do not use "wet" DMSO or DMSO stored loosely capped, as it is hygroscopic. Water uptake promotes hydrolysis of the PROTAC linker and warheads.

  • Vials: Amber glass or opaque polypropylene cryovials (to protect from light).

Step-by-Step Procedure
  • Equilibration: Allow the FC-11 vial to warm to room temperature (RT) for 15–30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold hygroscopic solid.

  • Calculation: Calculate the volume of DMSO required for a 10 mM stock.

    
    
    
    • Example: For 1 mg of FC-11:

      
      
      
  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial.

  • Mixing: Vortex vigorously for 30–60 seconds. If particulates remain, sonicate in a water bath at RT for 2–5 minutes.

    • QC Check: Inspect the solution against a light source. It must be perfectly clear yellow. Any turbidity indicates incomplete dissolution.

  • Aliquoting: Immediately dispense the stock into single-use aliquots (e.g., 10–20 µL) to avoid freeze-thaw cycles.

  • Storage: Store aliquots at -80°C (preferred) or -20°C. Stable for 6 months at -80°C.

Protocol 2: Working Concentrations & Serial Dilution

Objective: Dilute the stock into culture media for cell treatment while maintaining DMSO tolerance limits.

Scientific Context:

  • Potency: FC-11 is active in the picomolar to low nanomolar range (DC50: 40–370 pM; DC90: ~1 nM).

  • The "Hook Effect": In PROTACs, more is not always better. At high concentrations (>1–10 µM), binary complexes (FC-11 bound to FAK only or CRBN only) outcompete the formation of the productive ternary complex, reducing degradation efficiency.

  • Recommended Range: Dose response from 0.1 nM to 1 µM .

Dilution Workflow (Graphviz Diagram)

The following diagram illustrates the "Intermediate Dilution Method," which prevents precipitation shock when adding high-concentration DMSO stocks directly to aqueous media.

DilutionProtocol cluster_QC Quality Control Check Stock Master Stock (10 mM in DMSO) Stored at -80°C Inter Intermediate Stock (100 µM in DMSO) Freshly Prepared Stock->Inter 1:100 Dilution (e.g., 2 µL Stock + 198 µL DMSO) Media Working Solution (100 nM in Media) 0.1% DMSO Final Inter->Media 1:1000 Dilution (e.g., 1 µL Inter + 999 µL Media) QC Check for Precipitate (Turbidity) Inter->QC Cells Cell Treatment (Incubate 6-24h) Media->Cells Add to wells

Figure 1: Step-wise dilution scheme to ensure solubility and accuracy. Direct addition of 10 mM stock to media is discouraged due to microprecipitation risks.

Procedure
  • Thaw: Thaw one aliquot of 10 mM Master Stock at RT. Vortex briefly.

  • Intermediate Step (100x): Prepare a 100 µM intermediate solution by diluting the Master Stock 1:100 in DMSO (not water/media yet).

    • Why? Keeping the compound in DMSO ensures it stays soluble during the dilution steps.

  • Final Dilution: Dilute the 100 µM intermediate 1:1000 into pre-warmed culture media to achieve 100 nM .

    • Result: Final DMSO concentration is 0.1% , which is generally non-toxic to cells.

  • Controls:

    • Vehicle Control: 0.1% DMSO only.

    • Negative Control: Pomalidomide alone (to rule out CRBN-only effects) or PF-562271 alone (to distinguish inhibition from degradation).

Experimental Design: Mechanism & Validating Degradation

To confirm FC-11 activity, you must demonstrate the formation of the Ternary Complex leading to ubiquitination.

Mechanism of Action (Graphviz Diagram)

Mechanism FC11 FC-11 (PROTAC) Ternary Ternary Complex [FAK : FC-11 : CRBN] FC11->Ternary FAK Target: FAK FAK->Ternary Recruitment via FC-11 CRBN E3 Ligase: Cereblon CRBN->Ternary Recruitment via FC-11 Ub Ubiquitination (Poly-Ub) Ternary->Ub E3 Ligase Activity Proteasome 26S Proteasome Ub->Proteasome Recognition Degradation FAK Degradation Proteasome->Degradation Proteolysis

Figure 2: The catalytic cycle of FC-11. Note that FC-11 is not consumed in the reaction and can recycle to degrade more FAK molecules.

Validation Assays
  • Western Blot (Gold Standard):

    • Treat cells (e.g., PA1, TM3, or MDA-MB-436) for 4–24 hours .

    • Lyse cells using RIPA buffer containing protease/phosphatase inhibitors.

    • Blot for Total FAK and p-FAK (Tyr397) .

    • Expected Result: Significant reduction (>90%) of FAK protein levels compared to DMSO control.[3]

  • Rescue Experiment:

    • Pre-treat cells with MLN4924 (Neddylation inhibitor) or Bortezomib (Proteasome inhibitor) 1 hour before adding FC-11.

    • Expected Result: Degradation should be blocked, confirming the mechanism is proteasome-dependent.

Troubleshooting & FAQ

IssueProbable CauseSolution
Precipitation in Media Adding 10 mM stock directly to aqueous media.Use the "Intermediate Dilution" method (Step 4). Ensure media is pre-warmed to 37°C.
No Degradation Observed 1. Incubation time too short.2. Cell line lacks CRBN expression.3. Concentration too high (Hook Effect).1. Extend to 16–24h.2. Verify CRBN levels via Western blot.3. Test a lower concentration (e.g., 10 nM vs 1 µM).
Loss of Potency Hydrolysis of stock solution.Always use anhydrous DMSO. Discard aliquots after 1 month at -20°C or if color changes.

References

  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology.
  • Cromm, P. M., & Crews, C. M. (2017). The to-date best practice for PROTAC design and optimization. Cell Chemical Biology. (Reference for Hook Effect and linker stability).

Sources

FC-11: A Novel Inducer of G2/M Phase Cell Cycle Arrest for Cancer Research and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Comprehensive Protocol Guide

Abstract

The cell cycle is a fundamental process that governs cellular proliferation, and its dysregulation is a hallmark of cancer. The G2/M transition is a critical checkpoint that ensures genomic integrity before cell division. Targeting this checkpoint presents a promising strategy for anti-cancer therapy. This document provides a detailed guide to FC-11, a potent small molecule inhibitor that induces cell cycle arrest at the G2/M phase. We will delve into its mechanism of action, provide validated protocols for its application in cell-based assays, and offer insights into data interpretation. This guide is intended for researchers in cell biology, oncology, and drug development to facilitate the investigation and application of FC-11 as a tool to study cell cycle regulation and as a potential therapeutic agent.

Introduction: The G2/M Checkpoint as a Therapeutic Target

The eukaryotic cell cycle is an ordered series of events culminating in cell division. It is tightly regulated by checkpoints that monitor the completion of critical processes and repair any damage before proceeding to the next phase. The G2/M checkpoint, in particular, prevents cells with damaged DNA from entering mitosis, thereby averting the propagation of genetic errors.[1][2] Progression from G2 to M phase is primarily driven by the activation of the Cyclin-Dependent Kinase 1 (Cdk1)/Cyclin B1 complex.[3][4][5][6] The activity of this complex is meticulously controlled by a network of regulatory proteins, including Wee1 kinase and Cdc25 phosphatases.[7]

In many cancers, the G1 checkpoint is defective due to mutations in genes like p53, making the cells heavily reliant on the G2/M checkpoint for DNA repair and survival.[8] This dependency creates a therapeutic window, where inducing G2/M arrest can selectively trigger cell death in cancer cells while sparing normal cells. FC-11 is an investigational compound designed to exploit this vulnerability by potently inducing a robust G2/M cell cycle arrest, which can subsequently lead to apoptosis in cancer cell lines.[9][10]

FC-11: Chemical Properties and Handling

FC-11 is a synthetic, cell-permeable small molecule. For experimental use, it is typically supplied as a lyophilized powder.

  • Molecular Formula: C₂H₄F₂[11]

  • Appearance: White to off-white solid

  • Solubility: Soluble in DMSO (≥ 50 mg/mL), less soluble in ethanol and water.

  • Storage: Store lyophilized powder at -20°C. Once reconstituted in DMSO, aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Reconstitution: To prepare a 10 mM stock solution, add the appropriate volume of sterile DMSO to the vial. For example, for 1 mg of FC-11 with a molecular weight of 66.05 g/mol , add 15.14 µL of DMSO. Mix thoroughly by vortexing until the powder is completely dissolved.

A representative 2D structure of a fluorinated ethane derivative is shown below. The precise chemical structure of proprietary compounds like FC-11 should be confirmed from the supplier's documentation.

Caption: 2D representation of a difluoroethane molecule.[12][13][14]

Mechanism of Action: The Path to G2/M Arrest

FC-11 induces G2/M arrest by modulating the activity of key cell cycle regulatory proteins. The proposed primary mechanism involves the activation of the DNA damage response (DDR) pathway, even in the absence of direct DNA damage, leading to the inhibition of the Cdk1/Cyclin B1 complex.

The transition into mitosis is critically dependent on the dephosphorylation and activation of Cdk1 by the phosphatase Cdc25C.[1] FC-11 treatment leads to the activation of upstream kinases such as Chk1, which in turn phosphorylates Cdc25C on an inhibitory site (e.g., Ser216).[10] This phosphorylation creates a binding site for 14-3-3 proteins, leading to the sequestration of Cdc25C in the cytoplasm and preventing it from activating the nuclear Cdk1/Cyclin B1 complex.[2] The resulting sustained inhibitory phosphorylation on Cdk1 (at Tyr15 and Thr14) prevents the cell from entering mitosis, leading to accumulation in the G2 phase.

Prolonged arrest in the G2/M phase can trigger apoptosis, or programmed cell death.[8][15] This is often mediated through the intrinsic apoptotic pathway, which involves mitochondrial outer membrane permeabilization (MOMP) and the activation of caspases.[16][17] Thus, FC-11 acts as a cytotoxic agent in cancer cells by first arresting them at a vulnerable checkpoint and then pushing them towards apoptosis.

G2M_Arrest_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Cdk1_CyclinB1 Cdk1 / Cyclin B1 (Inactive) Mitosis Mitosis Cdk1_CyclinB1->Mitosis Blocked Cdk1_CyclinB1_active Cdk1 / Cyclin B1 (Active) Cdk1_CyclinB1->Cdk1_CyclinB1_active Activation Apoptosis Apoptosis Cdk1_CyclinB1->Apoptosis Prolonged Arrest Leads to Cdc25C_active Cdc25C (Active) Cdc25C_active->Cdk1_CyclinB1 Dephosphorylates Cdk1 Cdc25C_inactive Cdc25C-P (Inactive) Cdk1_CyclinB1_active->Mitosis Drives Entry FC11 FC-11 Treatment Chk1 Chk1 Kinase Activation FC11->Chk1 Activates Chk1->Cdc25C_active Phosphorylates & Inactivates (e.g., at Ser216) Chk1->Cdc25C_active Inhibits

Caption: Proposed mechanism of FC-11-induced G2/M arrest.

Experimental Protocols

The following protocols are optimized for analyzing the effects of FC-11 on cultured cancer cells. It is recommended to optimize parameters such as cell density, FC-11 concentration, and incubation time for each cell line used.

Cell Culture and FC-11 Treatment

This protocol describes the general procedure for treating adherent cancer cells with FC-11.

  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the exponential growth phase and do not exceed 70-80% confluency at the end of the experiment.

  • Incubation: Allow cells to attach and grow overnight in a humidified incubator at 37°C with 5% CO₂.

  • FC-11 Preparation: Prepare fresh dilutions of FC-11 in complete culture medium from your DMSO stock solution immediately before use. Include a vehicle control (DMSO) at the same final concentration as the highest FC-11 treatment.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of FC-11 or vehicle control.

  • Incubation: Return the cells to the incubator for the desired time period (e.g., 24, 48 hours).

ParameterRecommended RangeNotes
Cell Line A549, HeLa, MCF-7, HCT116Test sensitivity for your cell line of interest.
FC-11 Conc. 1 - 50 µMPerform a dose-response curve to find the optimal concentration.
DMSO Conc. < 0.5% (v/v)High concentrations of DMSO can be toxic to cells.
Incubation Time 24 - 72 hoursTime-course experiments are recommended.
Protocol 1: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to quantify DNA content and determine the cell cycle distribution.[18][19]

Cell_Cycle_Workflow Start Seed & Treat Cells with FC-11 Harvest Harvest Cells (Trypsinization & Centrifugation) Start->Harvest Wash Wash with PBS Harvest->Wash Fix Fix in Cold 70% Ethanol (≥30 min at 4°C) Wash->Fix Rehydrate Rehydrate & Wash with PBS Fix->Rehydrate RNase Treat with RNase A (30 min at 37°C) Rehydrate->RNase Stain Stain with Propidium Iodide RNase->Stain Analyze Analyze on Flow Cytometer Stain->Analyze

Caption: Workflow for cell cycle analysis using PI staining.

Materials:

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA

  • 70% Ethanol, ice-cold

  • RNase A solution (100 µg/mL in PBS)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometry tubes

Procedure:

  • Harvest Cells: Following FC-11 treatment, collect both floating (if any) and adherent cells. For adherent cells, wash with PBS, detach with trypsin, and neutralize with complete medium. Combine all cells and transfer to a centrifuge tube.

  • Centrifugation: Pellet the cells by centrifuging at 300 x g for 5 minutes.

  • Wash: Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Centrifuge again and discard the supernatant.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.[20]

  • Incubation: Fix the cells for at least 30 minutes at 4°C. Cells can be stored at 4°C in ethanol for up to several days.

  • Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet with 5 mL of PBS.

  • RNase Treatment: Resuspend the cell pellet in 500 µL of RNase A solution. Incubate for 30 minutes at 37°C to ensure only DNA is stained.

  • PI Staining: Add 500 µL of PI staining solution to the cell suspension. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample. Use a linear scale for the PI fluorescence channel.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 2: Apoptosis Analysis by Annexin V/PI Staining

This protocol quantifies the percentage of apoptotic and necrotic cells following FC-11 treatment.

Principle: Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a membrane-impermeant dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Annexin V-FITC/APC Kit (contains Annexin V, PI, and Binding Buffer)

  • Cold PBS

Procedure:

  • Harvest Cells: Collect cells as described in Protocol 1 (Step 1), ensuring to collect both adherent and floating populations.

  • Wash: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Resuspend: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC (or another fluorochrome) and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Data Interpretation & Expected Results

  • Cell Cycle Analysis: Upon treatment with an effective concentration of FC-11, a significant increase in the percentage of cells in the G2/M phase should be observed compared to the vehicle-treated control. This will be accompanied by a corresponding decrease in the G0/G1 and/or S phase populations.

  • Apoptosis Analysis: A dose- and time-dependent increase in the percentage of Annexin V-positive cells is expected, indicating the induction of apoptosis following G2/M arrest.[9][21]

  • Western Blotting: Analysis of key proteins should reveal an increase in the inhibitory phosphorylation of Cdk1 (p-Tyr15) and an increase in the phosphorylation of checkpoint kinases like Chk1 (p-Ser345). A decrease in the total levels of Cyclin B1 may also be observed at later time points as cells are driven into apoptosis.[10][22]

Conclusion

FC-11 is a valuable research tool for investigating the G2/M cell cycle checkpoint. The protocols outlined in this guide provide a robust framework for characterizing the effects of FC-11 on cell cycle progression and apoptosis. By understanding its mechanism of action, researchers can effectively utilize FC-11 to explore novel therapeutic strategies targeting cell cycle dysregulation in cancer.

References

  • The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • G2/M cell cycle arrest in the life cycle of viruses - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Interleukin-11 signaling promotes cellular reprogramming and limits fibrotic scarring during tissue regeneration - PMC. (2021-09-08). National Center for Biotechnology Information. [Link]

  • IL11-mediated stromal cell activation may not be the master regulator of pro-fibrotic signaling downstream of TGFβ - Frontiers. (2024-02-21). Frontiers. [Link]

  • SH2 Domain-Containing phosphatase-2 Protein-Tyrosine Phosphatase Promotes Fc Epsilon RI-induced Activation of Fyn and Erk Pathways Leading to TNF Alpha Release From Bone Marrow-Derived Mast Cells - PubMed. (2009-10-15). National Center for Biotechnology Information. [Link]

  • Cell Cycle Protocol - Flow Cytometry - UT Health San Antonio. (n.d.). UT Health San Antonio. [Link]

  • Apoptosis induced by anti-Fas (CH-11). Cell lines were treated with 200... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Permanent cell cycle exit in G2 phase after DNA damage in normal human fibroblasts - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Assaying cell cycle status using flow cytometry - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox. (n.d.). MDPI. [Link]

  • Progressive activation of CyclinB1-Cdk1 coordinates entry to mitosis - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • FC suppresses human lung cancer cell growth by inducing apoptosis. A549... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. [Link]

  • Cell Cycle Analysis Staining Protocols | PDF | Flow Cytometry - Scribd. (n.d.). Scribd. [Link]

  • IL11 stimulates ERK/P90RSK to inhibit LKB1/AMPK and activate mTOR initiating a mesenchymal program in stromal, epithelial, and cancer cells - PMC. (2022-08-19). National Center for Biotechnology Information. [Link]

  • Cell Cycle Analysis. (n.d.). University of Wisconsin-Madison. [Link]

  • Cell cycle-dependent binding between Cyclin B1 and Cdk1 revealed by time-resolved fluorescence correlation spectroscopy - NIH. (2022-06-29). National Center for Biotechnology Information. [Link]

  • CDK1–cyclin-B1-induced kindlin degradation drives focal adhesion disassembly at mitotic entry - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Is it possible in cell cycle arrest we see sub-G1and G2 arrest at the same time? (2021-08-18). ResearchGate. [Link]

  • Induction of G2/M Phase Arrest by Diosgenin via Activation of Chk1 Kinase and Cdc25C Regulatory Pathways to Promote Apoptosis in Human Breast Cancer Cells - NIH. (2019-12-25). National Center for Biotechnology Information. [Link]

  • Targeting apoptotic pathways for cancer therapy - JCI. (2024-07-15). Journal of Clinical Investigation. [Link]

  • FCCS detects the interaction between Cyclin B1 and Cdk1. (a)... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Cdk1/Cyclin B1 Controls Fas-Mediated Apoptosis by Regulating Caspase-8 Activity - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Targeting apoptosis in cancer therapy - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Activation of the S100A8/A9 Alarmin Amplifies Inflammatory Pathways in Equine Ascending Placentitis - MDPI. (n.d.). MDPI. [Link]

  • CHEMICAL BONDING AND MOLECULAR STRUCTURE - NCERT. (n.d.). National Council of Educational Research and Training. [Link]

  • 1,1-Difluoroethane - Wikipedia. (n.d.). Wikipedia. [Link]

  • Chemical Bonding And Molecular Structure Class 11 One Shot | Class 11th Chemistry Full Chapter-4 - YouTube. (2025-01-05). YouTube. [Link]

  • Chemical Bonding And Molecular Structure Class 11 Notes Chemistry Chapter 4 - CBSE. (n.d.). CBSE. [Link]

  • Module 1: Properties and Structure of Matter | Year 11 Chemistry - Matrix Education. (2019-12-17). Matrix Education. [Link]

Sources

Application Note: Quantifying FAK Protein Degradation Induced by the PROTAC FC-11

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Context[1][2][3][4][5][6][7]

The quantification of Focal Adhesion Kinase (FAK/PTK2) levels following treatment with FC-11 requires a fundamental shift from standard kinase inhibitor assays. Unlike ATP-competitive inhibitors (e.g., PF-562271, Defactinib) that primarily suppress phosphorylation (p-Tyr397), FC-11 is a PROTAC (Proteolysis Targeting Chimera) .

FC-11 functions by bridging FAK to the Cereblon (CRBN) E3 ubiquitin ligase complex, triggering the polyubiquitination and subsequent proteasomal degradation of the FAK protein. Therefore, the primary pharmacodynamic (PD) readout is the reduction of total FAK protein abundance , rather than phosphorylation status alone.

Key Technical Challenges:

  • The Hook Effect: High concentrations of FC-11 can saturate FAK and CRBN independently, preventing ternary complex formation and reducing degradation efficiency.

  • Normalization Artifacts: As Total FAK approaches near-zero levels, the ratio of p-FAK/Total FAK becomes mathematically unstable.

  • Kinetics: Degradation is time-dependent and often rapid (<4 hours), requiring precise temporal sampling.

Experimental Design & Workflow

To rigorously validate FC-11 activity, three distinct experimental modules are required:

  • Dose-Response (DC50 Determination)

  • Time-Course Kinetics

  • Mechanistic Rescue (Proteasome Dependence)

Visualizing the FC-11 Mechanism

The following diagram illustrates the ternary complex formation required for FC-11 efficacy. Note the critical role of the Proteasome (26S) in the final step.

FC11_Mechanism FAK Target: FAK (PTK2) Ternary Ternary Complex [FAK:FC-11:CRBN] FAK->Ternary binds FC11 PROTAC: FC-11 (Linker) FC11->Ternary bridges CRBN E3 Ligase: CRBN (Cereblon) CRBN->Ternary binds Ub Poly-Ubiquitination Ternary->Ub E2/E3 Transfer Proteasome 26S Proteasome Ub->Proteasome Recognition Degradation FAK Degradation (Peptide Fragments) Proteasome->Degradation Proteolysis

Figure 1: Mechanism of Action for FC-11. The compound acts as a molecular glue, recruiting FAK to the CRBN E3 ligase for ubiquitination-dependent degradation.

Protocol: Western Blot Quantification of FAK

Western Blotting remains the gold standard for PROTAC validation due to its ability to visualize specific molecular weight shifts and verify isoform specificity.

A. Reagents & Buffer Preparation
  • Lysis Buffer: Modified RIPA Buffer (50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS).

    • Critical Additive: Protease Inhibitor Cocktail (EDTA-free) and Phosphatase Inhibitor Cocktail. Even though we measure degradation, preventing post-lysis degradation by endogenous proteases is vital for accurate baseline quantification.

  • Primary Antibodies:

    • Anti-FAK (Total): Rabbit mAb targeting the C-terminus (e.g., Clone D2R2E). Rationale: Ensures detection of the full-length protein and avoids interference if the N-terminal FERM domain is cleaved.

    • Anti-GAPDH or Vinculin: Loading control. Note: Do not use Paxillin, as FAK degradation can destabilize focal adhesion complexes, potentially altering Paxillin levels.

  • FC-11 Stock: Dissolve in DMSO to 10 mM. Store at -80°C. Avoid repeated freeze-thaw cycles.

B. Cell Treatment Strategy[8]
  • Seeding: Seed cells (e.g., PA-1, MDA-MB-231) to reach 70% confluency at the time of treatment. Over-confluency can alter FAK signaling via contact inhibition.

  • Treatment Groups:

    • Vehicle Control: DMSO (0.1%).

    • Negative Control: PF-562271 (Parent inhibitor) or Pomalidomide alone.[1] Rationale: Proves that degradation requires the bifunctional chimera, not just inhibition or CRBN binding.

    • FC-11 Dose Range: 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM.

  • Incubation: Standard incubation is 8–16 hours for maximum degradation (Dmax).

C. Sample Processing & Immunoblotting[9]
  • Lysis: Wash cells with ice-cold PBS. Add lysis buffer directly to the plate. Scrape and collect.

  • Clarification: Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.

  • Normalization: Perform BCA assay. Load exactly 20 µg of protein per lane.

    • Expert Tip: PROTAC experiments require precise loading. Uneven loading can mimic or mask degradation effects (DC50 shifts).

  • Transfer & Blotting:

    • Transfer to Nitrocellulose or PVDF.

    • Block with 5% BSA (preferred over milk for phosphoprotein preservation, though Total FAK works in milk).

    • Incubate Primary Ab (1:1000) overnight at 4°C.

D. Data Analysis (Quantification)[3][5][10][11][12][13]
  • Acquire images within the linear dynamic range (avoid signal saturation).

  • Use densitometry software (e.g., ImageJ/Fiji).

  • Calculation:

    
    
    
    
    

Validation: Mechanistic Rescue Experiments

To confirm that the loss of FAK signal is due to ubiquitin-proteasome degradation and not transcriptional downregulation or off-target toxicity, a rescue experiment is mandatory .

Protocol:
  • Pre-treatment: Treat cells with MG132 (10 µM) or Carfilzomib (100 nM) for 1 hour prior to FC-11 addition.

    • Alternative: Use MLN4924 (Neddylation inhibitor) to block Cullin-RING ligase activity.

  • Co-treatment: Add FC-11 (at DC90 concentration, typically 10-100 nM) and incubate for 6-8 hours.

  • Readout: Western Blot.

    • Success Criteria: The FAK band should be restored to near-DMSO levels in the FC-11 + MG132 lane.

Expected Data Profile

The following table summarizes the expected outcomes for a successful FC-11 validation experiment.

Treatment ConditionTarget: Total FAKTarget: p-FAK (Y397)Interpretation
DMSO (Vehicle) High (Baseline)High (Baseline)Reference standard.
FC-11 (10 nM) Low (<10%) Low (<10%) Successful degradation (DC90).
FC-11 (10 µM) Medium/HighMedium/HighHook Effect: Saturation prevents ternary complex.
PF-562271 (Inhibitor) HighLowInhibition without degradation.[1]
FC-11 + MG132 HighLow/MediumRescue: Proteasome blockage prevents degradation.[1]

Troubleshooting & Optimization

The "Hook Effect" (Prozone Effect)

In PROTAC assays, "more is not always better." At very high concentrations (e.g., >10 µM), FC-11 molecules saturate both FAK and CRBN individually, preventing the two proteins from coming together.

  • Symptom: FAK levels decrease at 10-100 nM but reappear at 10 µM.

  • Solution: Always perform a wide log-scale dose-response (0.1 nM to 10 µM) to capture the "U-shaped" degradation curve.

Antibody Specificity

Ensure your FAK antibody does not cross-react with Pyk2 (PTK2B), a homologous kinase. FC-11 is generally selective for FAK over Pyk2, but poor antibody selection can lead to background noise from Pyk2 signals that do not degrade.

References

  • Gao, H., et al. (2020). Design, Synthesis, and Evaluation of Highly Potent FAK-Targeting PROTACs. Journal of Medicinal Chemistry.

  • MedChemExpress.

  • Cromm, P. M., & Crews, C. M. (2017). The Proteasome-Mediated Degradation of Proteins by PROTACs. Cell Chemical Biology.

  • NIH/National Library of Medicine. Focal Adhesion Kinase (FAK) Structure and Function.

Sources

Application Notes and Protocols: Combining FC-11 with Other Inhibitors in Co-Treatment Studies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

FC-11 is a potent and specific PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Focal Adhesion Kinase (FAK), a critical non-receptor tyrosine kinase implicated in cancer progression. While the targeted degradation of FAK by FC-11 presents a promising therapeutic strategy, the complexity and adaptability of cancer cell signaling often necessitate combination therapies to achieve durable responses and overcome resistance. This document provides a comprehensive guide for researchers on the design, execution, and interpretation of co-treatment studies involving FC-11 and other inhibitors. We will delve into the mechanistic rationale for such combinations, provide detailed step-by-step protocols for in vitro synergy assessment, and offer insights into the analysis and interpretation of the resulting data.

Introduction to FC-11 and the Rationale for Combination Therapies

FC-11 is a heterobifunctional molecule that co-opts the cell's natural protein disposal machinery to eliminate FAK. It consists of a ligand that binds to FAK and another ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of FAK.[1] FAK is a key mediator of signals from integrins and growth factor receptors, playing a pivotal role in cell adhesion, migration, proliferation, and survival.[1][2] Its overexpression and hyperactivity are common in a wide range of human cancers and are associated with poor prognosis.[2][3]

While the targeted degradation of FAK by FC-11 is a powerful anti-cancer strategy, cancer cells can often develop resistance by activating compensatory signaling pathways. Therefore, combining FC-11 with other targeted inhibitors can create a multi-pronged attack, leading to synergistic anti-tumor effects and a lower likelihood of resistance. The rationale for combining FC-11 with other inhibitors is rooted in the central role of FAK in integrating multiple oncogenic signals.[1][2][4]

Potential Synergistic Partners for FC-11:

  • MEK/ERK Pathway Inhibitors: FAK signaling can activate the RAS/RAF/MEK/ERK (MAPK) pathway, which is a central driver of cell proliferation.[5][2] Combining FC-11 with MEK inhibitors could lead to a more profound and sustained blockade of this critical pathway.[3][6][7]

  • PI3K/Akt Pathway Inhibitors: FAK is a known activator of the PI3K/Akt signaling cascade, which is crucial for cell survival and resistance to apoptosis.[5][8] Co-treatment with PI3K or Akt inhibitors could therefore enhance the pro-apoptotic effects of FAK degradation.

  • HDAC Inhibitors: Recent studies have shown a synergistic interaction between FAK and histone deacetylase (HDAC) inhibitors.[9][10][11] This combination can lead to the arrest of proliferation and induction of apoptosis in cancer cells.[9][10][11]

  • Chemotherapeutic Agents: FAK is implicated in resistance to conventional chemotherapy.[12] Combining FC-11 with cytotoxic drugs could sensitize cancer cells to the effects of chemotherapy and improve treatment outcomes.

  • Immune Checkpoint Inhibitors: FAK plays a role in creating an immunosuppressive tumor microenvironment.[2][7] By degrading FAK, FC-11 may enhance the efficacy of immune checkpoint inhibitors.

Signaling Pathways and Experimental Workflow

FAK Signaling Pathway

The following diagram illustrates the central role of FAK in integrating signals from the extracellular matrix (ECM) and growth factor receptors (GFR) to regulate key cellular processes implicated in cancer.

FAK_Signaling cluster_downstream Downstream Signaling cluster_cellular_processes Cellular Processes Integrins Integrins FAK FAK Integrins->FAK Activation GFR Growth Factor Receptors GFR->FAK Activation ECM Extracellular Matrix (ECM) ECM->Integrins GrowthFactors Growth Factors GrowthFactors->GFR Proteasome Proteasome FAK->Proteasome Degradation PI3K_Akt PI3K/Akt Pathway FAK->PI3K_Akt MAPK RAS/MEK/ERK (MAPK) Pathway FAK->MAPK Src Src FAK->Src Activation Migration Migration/ Invasion FAK->Migration Angiogenesis Angiogenesis FAK->Angiogenesis FC11 FC-11 FC11->FAK Induces Degradation Survival Survival/ Anti-apoptosis PI3K_Akt->Survival Proliferation Proliferation MAPK->Proliferation Src->FAK Phosphorylation

Caption: FAK signaling integrates cues from the ECM and growth factors.

Experimental Workflow for Co-Treatment Studies

The following diagram outlines a typical workflow for assessing the synergistic effects of FC-11 in combination with another inhibitor.

CoTreatment_Workflow cluster_planning Phase 1: Experimental Design cluster_execution Phase 2: In Vitro Assay cluster_analysis Phase 3: Data Analysis & Interpretation SelectCells Select appropriate cancer cell lines DetermineDose Determine IC50 of single agents (FC-11 and Inhibitor X) SelectCells->DetermineDose DesignMatrix Design dose-response matrix for combination treatment DetermineDose->DesignMatrix SeedCells Seed cells in 96-well plates DesignMatrix->SeedCells TreatCells Treat cells with single agents and combinations SeedCells->TreatCells Incubate Incubate for 72 hours TreatCells->Incubate ViabilityAssay Perform cell viability assay (e.g., CellTiter-Glo) Incubate->ViabilityAssay CalculateViability Calculate percent cell viability ViabilityAssay->CalculateViability SynergyAnalysis Perform synergy analysis (Chou-Talalay method) CalculateViability->SynergyAnalysis CalculateCI Calculate Combination Index (CI) SynergyAnalysis->CalculateCI Isobologram Generate Isobologram SynergyAnalysis->Isobologram Interpret Interpret results: Synergy, Additivity, or Antagonism CalculateCI->Interpret Isobologram->Interpret

Caption: Workflow for assessing FC-11 co-treatment synergy.

Detailed Application Protocols

Protocol 1: Determination of Single-Agent IC50 Values

Objective: To determine the half-maximal inhibitory concentration (IC50) for FC-11 and the combination inhibitor (Inhibitor X) individually in the selected cancer cell line(s).

Materials:

  • Cancer cell line(s) of interest

  • Complete cell culture medium

  • FC-11 (stock solution in DMSO)

  • Inhibitor X (stock solution in DMSO)

  • 96-well clear bottom, black-sided tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • Multichannel pipette

  • Plate reader capable of measuring luminescence

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Drug Preparation and Addition:

    • Prepare a 2-fold serial dilution of FC-11 and Inhibitor X in complete medium. It is recommended to use at least 8 concentrations for each drug to generate a good dose-response curve.

    • Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

    • Carefully remove 50 µL of medium from each well and add 50 µL of the prepared drug dilutions in triplicate.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Use a non-linear regression (log(inhibitor) vs. response -- variable slope (four parameters)) in a suitable software (e.g., GraphPad Prism) to determine the IC50 value for each drug.

Protocol 2: Co-Treatment Synergy Analysis using the Chou-Talalay Method

Objective: To assess the synergistic, additive, or antagonistic effects of combining FC-11 and Inhibitor X.

Experimental Design: A dose-response matrix is created where cells are treated with various concentrations of FC-11 and Inhibitor X, both alone and in combination. A constant ratio design is often employed.

Procedure:

  • Cell Seeding: Follow the same procedure as in Protocol 1.

  • Combination Drug Preparation and Addition:

    • Based on the IC50 values obtained, prepare serial dilutions of FC-11 and Inhibitor X. A common approach is to use a range of concentrations around the IC50 (e.g., 0.25x, 0.5x, 1x, 2x, and 4x IC50).

    • Prepare combinations of FC-11 and Inhibitor X at a constant ratio (e.g., based on the ratio of their IC50 values).

    • Include single-agent controls for both drugs at all concentrations used in the combinations.

    • Include a vehicle control.

    • Add the drug solutions to the cells as described in Protocol 1.

  • Incubation and Viability Assay: Follow the same procedures as in Protocol 1.

  • Data Analysis using the Chou-Talalay Method:

    • The Chou-Talalay method is based on the median-effect equation and allows for the calculation of a Combination Index (CI).[13][14][15][16]

    • Combination Index (CI) Interpretation:

      • CI < 1: Synergy

      • CI = 1: Additivity

      • CI > 1: Antagonism

    • Specialized software such as CompuSyn or the 'synergyfinder' R package can be used to calculate CI values and generate isobolograms.[17][18][19][20]

Data Presentation:

The results of the synergy analysis can be summarized in a table.

Combination (FC-11 + Inhibitor X)Fractional Effect (Fa)Combination Index (CI)Interpretation
0.25x IC50 + 0.25x IC500.350.95Additive
0.5x IC50 + 0.5x IC500.600.78Synergistic
1x IC50 + 1x IC500.850.55Strong Synergy
2x IC50 + 2x IC500.950.42Very Strong Synergy

Isobologram Analysis:

An isobologram provides a graphical representation of the drug interaction.[21][22][23][24][25] The doses of the two drugs required to produce a specific effect (e.g., 50% inhibition) are plotted on the x and y axes. A line connecting the single-agent doses that produce this effect represents additivity. Data points for the combination that fall below this line indicate synergy, while points above the line indicate antagonism.

Mechanistic Validation of Synergy

Once synergy is confirmed, further experiments should be conducted to elucidate the underlying molecular mechanisms. These may include:

  • Western Blotting: To assess the levels of key proteins in the targeted and related signaling pathways (e.g., p-FAK, total FAK, p-ERK, total ERK, p-Akt, total Akt, and apoptosis markers like cleaved PARP and caspase-3).

  • Cell Cycle Analysis: To determine if the combination treatment induces cell cycle arrest at a specific phase.

  • Apoptosis Assays: Using methods like Annexin V/PI staining to quantify the induction of apoptosis.

Conclusion

The combination of the FAK degrader FC-11 with other targeted inhibitors represents a promising strategy to enhance anti-cancer efficacy and overcome drug resistance. The protocols and guidelines presented in this application note provide a robust framework for researchers to design, execute, and interpret co-treatment studies. A thorough understanding of the underlying signaling pathways and a rigorous assessment of synergy are crucial for the successful development of novel and effective cancer therapies.

References

  • Sulzmaier, F. J., Jean, C., & Schlaepfer, D. D. (2014). FAK in cancer: mechanistic findings and clinical applications. Nature Reviews Cancer, 14(9), 598-610. Available from: [Link]

  • Lee, B. Y., Timpson, P., & Horvath, L. G. (2015). FAK in cancer: from mechanisms to therapeutic strategies. Journal of translational medicine, 13(1), 1-13. Available from: [Link]

  • Mitra, S. K., Hanson, D. A., & Schlaepfer, D. D. (2005). The signaling and biological implications of FAK overexpression in cancer. Current opinion in cell biology, 17(5), 562-571. Available from: [Link]

  • Sulzmaier, F. J., Jean, C., & Schlaepfer, D. D. (2014). FAK in cancer: mechanistic findings and clinical applications. Nature Reviews Cancer, 14(9), 598-610. Available from: [Link]

  • A Synergistic Anti-Cancer FAK and HDAC Inhibitor Combination Discovered by a Novel Chemical-Genetic High-Content Phenotypic Screen. (2020). Molecular Cancer Therapeutics. Available from: [Link]

  • A Synergistic Anticancer FAK and HDAC Inhibitor Combination Discovered by a Novel Chemical-Genetic High-Content Phenotypic Screen. (2020). Molecular Cancer Therapeutics. Available from: [Link]

  • FAK Inhibitor-Based Combinations with MEK or PKC Inhibitors Trigger Synergistic Antitumor Effects in Uveal Melanoma. (2023). Cancers. Available from: [Link]

  • Serrels, A., & Frame, M. C. (2021). Targeting FAK in anti-cancer combination therapies. Current opinion in pharmacology, 57, 66-73. Available from: [Link]

  • Roles and inhibitors of FAK in cancer: current advances and future directions. (2024). Frontiers in Oncology. Available from: [Link]

  • A Synergistic Anticancer FAK and HDAC Inhibitor Combination Discovered by a Novel Chemical-Genetic High-Content Phenotypic Screen. (2020). Molecular Cancer Therapeutics. Available from: [Link]

  • Serrels, A., & Frame, M. C. (2021). Targeting FAK in anti-cancer combination therapies. Current opinion in pharmacology, 57, 66-73. Available from: [Link]

  • Huang, R. Y., Pei, L., Liu, Q., et al. (2019). Isobologram Analysis: A Comprehensive Review of Methodology and Current Research. Frontiers in Pharmacology, 10, 1222. Available from: [Link]

  • Targeting a key FAK-tor: the therapeutic potential of combining focal adhesion kinase (FAK) inhibitors and chemotherapy for chemoresistant non-small cell lung cancer. (2022). Expert Opinion on Therapeutic Targets. Available from: [Link]

  • Ku, B., Eisenbarth, D., & Lim, D. S. (2024). Protocol to calculate the synergy of drug combinations in organoids and primary cells from murine tumors. STAR protocols, 5(4), 103354. Available from: [Link]

  • Huang, R. Y., Pei, L., Liu, Q., et al. (2019). Isobologram Analysis: A Comprehensive Review of Methodology and Current Research. Frontiers in Pharmacology, 10, 1222. Available from: [Link]

  • Tallarida, R. J. (2016). Drug combinations: tests and analysis with isoboles. Current protocols in pharmacology, 72(1), 9-19. Available from: [Link]

  • Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer research, 70(2), 440-446. Available from: [Link]

  • Ku, B., Eisenbarth, D., & Lim, D. S. (2024). Protocol to calculate the synergy of drug combinations in organoids and primary cells from murine tumors. STAR protocols, 5(4), 103354. Available from: [Link]

  • Łuszczki, J. J. (2023). Isobolographic analysis of interactions–a pre-clinical perspective. Naunyn-Schmiedeberg's Archives of Pharmacology, 396(11), 2535-2549. Available from: [Link]

  • Huang, R. Y., Pei, L., Liu, Q., et al. (2019). Isobologram Analysis: A Comprehensive Review of Methodology and Current Research. Frontiers in Pharmacology, 10, 1222. Available from: [Link]

  • Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer research, 70(2), 440-446. Available from: [Link]

  • Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer research, 70(2), 440-446. Available from: [Link]

  • Ku, B., Eisenbarth, D., & Lim, D. S. (2024). Protocol to calculate the synergy of drug combinations in organoids and primary cells from murine tumors. STAR protocols, 5(4), 103354. Available from: [Link]

  • Chou, T. C. (2010). Using the Chou-Talalay method drug combination studies and their synergy quantification. Cancer research, 70(2), 440-446. Available from: [Link]

  • Ianevski, A., Giri, A. K., & Aittokallio, T. (2016). Methods for high-throughput drug combination screening and synergy scoring. bioRxiv, 053938. Available from: [Link]

  • Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method. (2015). American journal of cancer research, 5(5), 1642. Available from: [Link]

  • Ianevski, A., Giri, A. K., & Aittokallio, T. (2017). Methods for high-throughput drug combination screening and synergy scoring. In High-Throughput Screening (pp. 211-232). Humana Press, New York, NY. Available from: [Link]

Sources

Troubleshooting & Optimization

troubleshooting inconsistent FAK degradation with FC-11

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Inconsistent FAK Degradation with FC-11

Ticket ID: FAK-PROTAC-001 Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary

You are experiencing inconsistent degradation of Focal Adhesion Kinase (FAK) using FC-11 , a Cereblon (CRBN)-recruiting PROTAC.[1] Unlike standard inhibition, PROTAC-mediated degradation relies on the formation of a ternary complex (Target-Linker-E3 Ligase). Inconsistencies usually stem from non-monotonic dose responses (The Hook Effect) , E3 ligase expression variability , or kinetic mismatching .

This guide isolates the variables causing these fluctuations and provides self-validating protocols to stabilize your data.

Module 1: The "Hook Effect" & Concentration Optimization

Q: I increased the concentration of FC-11 from 100 nM to 5 µM, but FAK degradation disappeared. Why did higher potency fail?

A: You have likely encountered the Hook Effect (prozone effect). FC-11 is a heterobifunctional molecule.[1] For degradation to occur, it must bridge FAK and CRBN simultaneously.[1]

  • Optimal Concentration: FC-11 forms a 1:1:1 Ternary Complex (FAK:FC-11:CRBN).

  • Excess Concentration: At high concentrations (often >1 µM), FC-11 molecules saturate the binding sites on both FAK and CRBN independently. This creates binary complexes (FAK:FC-11 and CRBN:FC-11) that cannot interact, effectively blocking ubiquitination.

Diagnostic Experiment: The Bell-Shaped Titration Do not assume "more is better." You must define the


 and 

for your specific cell line.
  • Plate: Seed cells (e.g., PA-1 or MDA-MB-231) to reach 70% confluency.

  • Dose: Treat with FC-11 in a log-scale dilution: 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM .

  • Time: Incubate for 8 hours (FC-11 is fast-acting).

  • Readout: Western Blot for Total FAK (PTK2).

  • Result: You should see a "U" or "V" shaped curve. The degradation window is typically between 10 nM and 100 nM .

Visualizing the Mechanism

HookEffect cluster_0 Optimal Concentration (Ternary Complex) cluster_1 Excess Concentration (Hook Effect) FAK FAK Protein FC11 FC-11 PROTAC FAK->FC11 CRBN E3 Ligase (CRBN) Ub Ubiquitination (Degradation) CRBN->Ub FC11->CRBN FAK_High FAK Protein FC11_A FC-11 (Molecule A) FAK_High->FC11_A CRBN_High E3 Ligase (CRBN) FC11_B FC-11 (Molecule B) CRBN_High->FC11_B Block NO INTERACTION (Stalemate)

Figure 1: Mechanism of Action. Left: Optimal FC-11 levels facilitate ternary complex formation. Right: Excess FC-11 saturates both targets individually, preventing degradation.

Module 2: Biological Variables (E3 Ligase Competency)

Q: FC-11 works perfectly in HeLa cells but shows zero degradation in my U87 or HEK293T line. Is the compound bad?

A: The compound is likely fine; your cell line's proteome is the variable. FC-11 utilizes the Cereblon (CRBN) E3 ligase.[2] Unlike standard inhibitors (e.g., PF-562271) which only require the target (FAK), FC-11 requires sufficient expression of CRBN to function.

Critical Insight:

  • Low CRBN: If a cell line has low endogenous CRBN, FC-11 acts merely as a traditional inhibitor (blocking FAK kinase activity) without inducing degradation.

  • Competition: High levels of endogenous CRBN substrates (e.g., Ikaros/Aiolos in hematopoietic cells) can compete for the ligase.

Validation Protocol: The Rescue Experiment To confirm that your degradation is CRBN-dependent and not an artifact:

  • Arm A: Treat cells with FC-11 (100 nM) .

  • Arm B (Rescue): Pre-treat cells with Pomalidomide (10 µM) or MG-132 (10 µM) for 1 hour, then add FC-11.

  • Outcome:

    • Arm A: FAK degradation.

    • Arm B: Pomalidomide saturates CRBN, preventing FC-11 binding. FAK levels should be restored (comparable to control).

    • If Arm B still shows degradation, your mechanism is off-target or toxic.

Module 3: Kinetics & Stability

Q: I treated cells for 24 hours. The degradation is weak. Papers say it should be >90%.

A: FAK has a rapid turnover and resynthesis rate. FC-11 is a fast degrader (detectable within 2-4 hours). By 24-48 hours, two things may happen:

  • FAK Resynthesis: The cell senses the loss of FAK and upregulates transcription/translation, outpacing the remaining FC-11.

  • Compound Instability: FC-11 contains a glutarimide ring (from Pomalidomide) which is susceptible to hydrolysis in aqueous media (pH > 7) over long periods.

Recommendation:

  • Perform a time-course: 2h, 4h, 8h, 16h, 24h .

  • Peak degradation usually occurs between 4h and 8h .

  • Refresh media containing fresh FC-11 if experiments exceed 24 hours.

Summary of Troubleshooting Logic

Use the following decision tree to diagnose your specific inconsistency.

Troubleshooting Start Issue: Inconsistent FAK Degradation CheckConc Check Concentration. Is it > 1 µM? Start->CheckConc Hook Hook Effect likely. Reduce to 10-100 nM. CheckConc->Hook Yes CheckTime Check Timepoint. Is it > 24h? CheckConc->CheckTime No Resynth FAK Resynthesis/Hydrolysis. Assay at 4-8h. CheckTime->Resynth Yes CheckCell Check Cell Line. Is CRBN expressed? CheckTime->CheckCell No Rescue Run Pomalidomide Rescue. Confirm mechanism. CheckCell->Rescue Unknown Western Western Blot Artifact? FAK is 125kDa. CheckCell->Western Confirmed High OptimWB Optimize Transfer. Use Vinculin/GAPDH loading control. Western->OptimWB

Figure 2: Logic Flowchart for troubleshooting FC-11 experimental failure.

Comparison: FC-11 vs. Traditional Inhibitors

FeatureFC-11 (PROTAC)PF-562271 (Inhibitor)
Mechanism Ubiquitination & Proteasomal DegradationATP-competitive Kinase Inhibition
Readout Loss of Total FAK Protein (Western Blot)Loss of pFAK (Tyr397) only
Scaffolding Function Removed (Degrades entire protein)Intact (Protein remains, only kinase dead)
Dose Response Bell-shaped (Hook Effect)Sigmoidal (Monotonic)
Reversibility Slow (Requires protein synthesis, days)Fast (Washout, hours)
Critical Control Pomalidomide CompetitionKinase-dead mutant

References

  • Gao, H., et al. (2019). Design, Synthesis, and Evaluation of Highly Potent FAK-Targeting PROTACs. ACS Medicinal Chemistry Letters.

    • Establishes FC-11 structure, CRBN dependency, and DC50 values.
  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology.

    • Foundational paper explaining the Hook Effect and catalytic n
  • Cromm, P. M., & Crews, C. M. (2017). The Ubiquitin-Proteasome System in Drug Discovery. JAMA.

    • Review of E3 ligase biology relevant to cell-line specific degrad
  • Natsume, A., et al. (2016). Rapid Protein Knockdown using the CRBN-based PROTAC system. Cell Chemical Biology.

    • Provides protocols for CRBN-rescue experiments.

Sources

interpreting western blot results after FC-11 treatment

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Interpreting Degradation Efficiency & Signaling Changes Post-FC-11 Treatment

Executive Summary: What is FC-11?

FC-11 is not a standard kinase inhibitor; it is a highly potent PROTAC (Proteolysis Targeting Chimera) designed to degrade Focal Adhesion Kinase (FAK) .[1][2][3]

Unlike traditional inhibitors (e.g., PF-562271) that merely block the ATP-binding pocket to reduce phosphorylation, FC-11 functions as a "molecular glue." It bridges FAK and the E3 ubiquitin ligase Cereblon (CRBN) , triggering the polyubiquitination and subsequent proteasomal degradation of the FAK protein itself.

Critical Interpretation Difference:

  • Standard Inhibitor: Total FAK remains constant; p-FAK decreases.

  • FC-11 (PROTAC): Total FAK disappears ; p-FAK disappears (consequently).

Mechanism of Action & Signaling Pathway

To interpret your blots correctly, you must understand the "Event-Driven" pharmacology of FC-11.

FC11_Mechanism FC11 FC-11 (PROTAC Linker) Ternary Ternary Complex [FAK:FC-11:CRBN] FC11->Ternary Bridges FAK FAK Protein (Target) FAK->Ternary Binds CRBN Cereblon (CRBN) (E3 Ligase) CRBN->Ternary Recruited by FC-11 Ub Poly-Ubiquitination Ternary->Ub E2 Transfer Proteasome 26S Proteasome Ub->Proteasome Recognition Degradation FAK Degradation (Loss of Signal) Proteasome->Degradation Proteolysis Hook Hook Effect (High Conc.) Hook->Ternary Inhibits Formation

Figure 1: The PROTAC mechanism. FC-11 recruits CRBN to FAK, leading to ubiquitination. Note the "Hook Effect" risk at high concentrations.

Troubleshooting Guide: Interpreting Your Blots

Scenario A: "I see no reduction in Total FAK band intensity."

Diagnosis: The degradation machinery is inactive or the concentration is incorrect.

Potential CauseTechnical ExplanationCorrective Action
The "Hook Effect" PROTACs exhibit a bell-shaped dose-response. At very high concentrations, FC-11 saturates both FAK and CRBN independently, preventing them from dimerizing (binary complexes form instead of ternary).Titrate Down: If you treated with >1 µM, try 10 nM – 100 nM. FC-11 has a DC₅₀ in the picomolar range (e.g., 40–370 pM).[1][2][4][5]
Low CRBN Expression FC-11 relies on Cereblon (CRBN). Some cell lines (e.g., HepG2 variants or specific resistant clones) have low endogenous CRBN levels.Validate System: Run a Western Blot for CRBN.[3] If absent, FC-11 cannot function.
Proteasome Saturation If the proteasome is blocked or overwhelmed, ubiquitinated FAK accumulates but isn't degraded.Check Reagents: Ensure you are not co-treating with MG132 or Bortezomib unless intended as a rescue control.
Short Incubation While degradation is rapid, it is not instantaneous.Time Course: Check 4h, 8h, and 16h time points. Maximum degradation usually occurs by 8–16h.
Scenario B: "My p-FAK (Tyr397) is gone, but Total FAK is stable."

Diagnosis: FC-11 is acting as a traditional inhibitor, not a degrader.

  • Explanation: The "warhead" of FC-11 is the inhibitor PF-562271.[6] If the linker is sterically hindered or the E3 ligase is not engaged, the molecule will still bind the kinase domain and inhibit phosphorylation without inducing degradation.

  • Action: This indicates a failure of the PROTAC mechanism. Check CRBN levels or verify the integrity of the FC-11 stock (linker hydrolysis).

Scenario C: "I see a smear above the FAK band."

Diagnosis: Polyubiquitination accumulation.

  • Explanation: You have successfully induced ubiquitination, but proteasomal degradation is lagging. This is often seen at early time points (1–2h) or if the proteasome is inhibited.

  • Action: This is actually a positive result for mechanism validation. Extend the treatment time to allow clearance of the ubiquitinated species.

Validating Specificity: The "Rescue" Experiment

To prove that the loss of FAK is due to FC-11-mediated PROTAC activity and not off-target toxicity or transcriptional downregulation, you must perform a rescue experiment.

Protocol:

  • Arm 1 (Control): DMSO only.

  • Arm 2 (Treatment): FC-11 (e.g., 100 nM).[1][2][3][7]

  • Arm 3 (Rescue): FC-11 (100 nM) + MG132 (10 µM, Proteasome Inhibitor).

  • Arm 4 (Competition - Optional): FC-11 + Excess Pomalidomide (blocks CRBN binding site).

Expected Results:

  • Arm 2: FAK band disappears.

  • Arm 3: FAK band returns (often with a high-MW smear indicating trapped ubiquitinated FAK).

  • If Arm 3 still shows no FAK, the loss is likely due to cell death/toxicity, not specific proteolysis.

Logic Flow for Data Analysis

Use this decision tree to standardize your post-experiment review.

Troubleshooting_Tree Start Analyze Western Blot (Total FAK Band) Result1 Band Disappeared? Start->Result1 Yes Yes: Degradation Successful Result1->Yes Target Hit No No: Band Intact Result1->No Issue Check_pFAK Check p-FAK (Tyr397) No->Check_pFAK pFAK_Gone p-FAK Absent Check_pFAK->pFAK_Gone Kinase Inhibited pFAK_Present p-FAK Present Check_pFAK->pFAK_Present No Effect Concl1 Functioning as Inhibitor only. Check CRBN expression. pFAK_Gone->Concl1 Concl2 Compound inactive/degraded. Check stock storage. pFAK_Present->Concl2

Figure 2: Decision matrix for evaluating FC-11 efficacy.

Frequently Asked Questions (FAQs)

Q: Can I use GAPDH as a loading control? A: Yes. Unlike some treatments that affect metabolic enzymes, FC-11 targets the cytoskeletal/adhesion machinery. GAPDH or Beta-Actin are stable. However, avoid Vinculin or Paxillin as loading controls, as degradation of FAK (the scaffold) can destabilize focal adhesion complexes, leading to secondary degradation of these partners.

Q: My FC-11 stock precipitated in the media. What happened? A: FC-11 is a large, hydrophobic molecule (MW ~950 Da).

  • Solution: Dissolve in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Step-down: Dilute the stock into media immediately before adding to cells. Do not create intermediate aqueous dilutions (e.g., PBS) as the compound may crash out. Ensure final DMSO concentration is <0.1%.

Q: Is the degradation reversible? A: Yes. According to kinetic studies (Gao et al.), FAK levels typically recover within 24–48 hours after washing out FC-11, as the cell synthesizes new protein and the "catalytic" PROTAC is removed.

References

  • Gao, H., et al. (2020). Design, Synthesis, and Evaluation of Highly Potent FAK-Targeting PROTACs. ACS Medicinal Chemistry Letters.

    • Key Finding: Establishes FC-11 as a CRBN-recruiting FAK degrader with picomolar DC50.
  • Cromm, P. M., & Crews, C. M. (2017). The Proteolysis Targeting Chimera (PROTAC) Technology.[8] Cell Chemical Biology.[9]

    • Key Finding: Foundational review on the "Hook Effect" and event-driven pharmacology.
  • MedChemExpress (MCE). FC-11 Product Datasheet & Biological Activity.

    • Key Finding: Technical specifications, solubility d

Sources

Technical Support Center: Validating FC-11 Mediated FAK Degradation

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for validating Focal Adhesion Kinase (FAK) degradation mediated by FC-11. As a Senior Application Scientist, I understand that demonstrating specific, on-target protein degradation requires more than a simple western blot. It demands a series of rigorous, self-validating experiments to confirm the intended biological mechanism. This guide is designed to provide you with the conceptual framework, practical protocols, and troubleshooting advice needed to confidently validate your results.

Understanding the Tool: FC-11 as a FAK-Targeting PROTAC

FC-11 is not a traditional inhibitor; it is a Proteolysis-Targeting Chimera (PROTAC®).[1] PROTACs are a revolutionary class of molecules that hijack the cell's own protein disposal machinery—the Ubiquitin-Proteasome System (UPS)—to selectively eliminate a target protein.[2][3][4][5]

FC-11 is a heterobifunctional molecule composed of three key parts:

  • A ligand that binds to Focal Adhesion Kinase (FAK), specifically the FAK inhibitor PF562271.[6][7][8][9]

  • A ligand for an E3 ubiquitin ligase, in this case, Pomalidomide, which recruits the Cereblon (CRBN) E3 ligase complex.[6][9]

  • A chemical linker that connects the two ligands.[7]

The fundamental mechanism involves FC-11 acting as a molecular bridge, inducing proximity between FAK and the CRBN E3 ligase. This proximity allows the E3 ligase to tag FAK with ubiquitin molecules, marking it for recognition and subsequent degradation by the 26S proteasome.[2][4] This process is catalytic, as the PROTAC molecule is released after degradation and can engage another target protein.[4]

FC11_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation POI FAK Protein (Target) Ternary FAK :: FC-11 :: CRBN Ternary Complex POI->Ternary Binds FAK Ligand PROTAC FC-11 PROTAC PROTAC->Ternary Forms Bridge E3 CRBN E3 Ligase E3->Ternary Binds CRBN Ligand PolyUb Poly-ubiquitinated FAK Ternary->PolyUb Ubiquitin Transfer Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC PROTAC Recycled Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Mechanism of FC-11 mediated FAK degradation.

Frequently Asked Questions (FAQs)

Here, we address common high-level questions about using FC-11.

Q1: What is the fundamental difference between a FAK inhibitor (like PF562271) and a FAK degrader (like FC-11)?

A1: This is a critical distinction. A FAK inhibitor, such as Defactinib or the parent compound of FC-11, PF562271, typically functions by binding to the kinase's active site, competitively blocking ATP binding and preventing phosphorylation.[10] This inhibits the enzymatic function of FAK. However, the FAK protein itself remains, and it can still perform kinase-independent scaffolding functions.[8] In contrast, a FAK degrader like FC-11 eliminates the entire protein, abrogating both its kinase-dependent and kinase-independent scaffolding activities.[8] This can lead to more profound and distinct biological outcomes.

Q2: Why are control experiments so crucial for validating PROTAC-mediated degradation?

A2: Relying solely on a decrease in the target protein band on a western blot is insufficient and can be misleading. The observed protein loss could be due to off-target effects, transcriptional repression, or other cellular stresses unrelated to the intended PROTAC mechanism. A suite of orthogonal control experiments is essential to rigorously demonstrate that the degradation is on-target, dependent on the specific E3 ligase, and mediated by the proteasome.[2][11]

Q3: How quickly should I expect to see FAK degradation, and is the effect reversible?

A3: FC-11 is a highly potent and rapid degrader.[9] In various cell lines, significant degradation can be observed in as little as 1-3 hours, with near-complete degradation often achieved within 8 hours at nanomolar concentrations.[6][12] The effects of FC-11 are reversible; upon washout of the compound, FAK protein levels can be fully recovered.[9][13] The recovery time depends on the cell type and in vivo context, but can take several days.[9][13]

Q4: What is the "hook effect" in the context of PROTACs?

A4: The hook effect is a phenomenon where the efficiency of degradation decreases at very high concentrations of the PROTAC. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-FAK or PROTAC-CRBN) rather than the productive ternary complex (FAK-PROTAC-CRBN) required for ubiquitination. This underscores the importance of performing a full dose-response curve rather than testing a single high concentration.

Troubleshooting Guide: Experimental Validation

This section provides answers to specific problems you may encounter during your experiments.

Problem: I've treated my cells with FC-11, but I see little to no FAK degradation on my western blot.

This is a common issue that can stem from multiple factors. Let's break down the possibilities.

Q: Could my cell line be resistant to FC-11? A: Yes. The efficacy of a PROTAC is dependent on the endogenous expression levels of the recruited E3 ligase. In the case of FC-11, cells must express sufficient levels of Cereblon (CRBN). Before extensive experiments, it is wise to confirm CRBN expression in your cell line of interest via western blot or by consulting resources like The Human Protein Atlas.

Q: Have I used the correct concentration and treatment duration? A: FC-11 is highly potent, with DC50 values (concentration to degrade 50% of the protein) in the picomolar to low nanomolar range in sensitive cell lines.[6] However, this can vary.

  • Actionable Step: Always perform a dose-response experiment. Test a wide range of FC-11 concentrations (e.g., 0.1 nM to 1000 nM) for a fixed time point (e.g., 8 hours) to determine the optimal concentration for your system.

  • Actionable Step: Perform a time-course experiment at the optimal concentration (e.g., 0, 1, 2, 4, 8, 24 hours) to identify the point of maximal degradation.

Q: Could there be an issue with my western blotting technique? A: Absolutely. Standard western blot pitfalls can easily be mistaken for poor compound efficacy.

  • Check Protein Transfer: Always stain your membrane with Ponceau S after transfer to ensure proteins have moved efficiently from the gel to the membrane.[14]

  • Optimize Antibodies: Ensure your primary FAK antibody is validated and used at the optimal dilution. A weak signal could be due to a suboptimal antibody concentration.[15][16]

  • Load Sufficient Protein: For low-abundance targets, you may need to load more total protein lysate (20-40 µg) per lane.[16]

  • Include a Positive Control: Use a lysate from a cell line known to express high levels of FAK to validate your blotting procedure.[15]

Problem: I see FAK degradation, but how do I prove it's via the intended PROTAC mechanism?

This is the core of validation. The following control experiments are non-negotiable for publishing or confidently interpreting your data. They are designed to dissect the FAK-PROTAC-E3 ligase-Proteasome axis.

Control_Workflow cluster_Controls Mechanistic Control Experiments cluster_Readout Expected Outcome (Western Blot) Start Hypothesis: FC-11 degrades FAK via CRBN and the Proteasome Proteasome_Inhibition Co-treat with FC-11 + Proteasome Inhibitor (e.g., MG132) Start->Proteasome_Inhibition E3_Competition Co-treat with FC-11 + excess Pomalidomide Start->E3_Competition Target_Competition Co-treat with FC-11 + excess FAK Inhibitor (PF562271) Start->Target_Competition Negative_Control Treat with FAK Inhibitor (PF562271) alone Start->Negative_Control Rescue FAK degradation is blocked (FAK levels rescued) Proteasome_Inhibition->Rescue Block_E3 FAK degradation is blocked E3_Competition->Block_E3 Block_Target FAK degradation is blocked Target_Competition->Block_Target No_Degradation FAK levels are unchanged Negative_Control->No_Degradation

Caption: Workflow for essential FC-11 validation experiments.

Q: How do I confirm the degradation is proteasome-dependent?

A: If FC-11 is working correctly, it delivers FAK to the proteasome. Inhibiting the proteasome should therefore prevent degradation and "rescue" the FAK protein levels.

  • Protocol: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132 or 1 µM Carfilzomib) for 1-2 hours. Then, add your optimal concentration of FC-11 and co-incubate for the desired duration.

  • Expected Outcome: In the cells treated with FC-11 alone, FAK levels should decrease. In the cells co-treated with MG132 and FC-11, FAK levels should be similar to the vehicle control. This confirms proteasomal involvement.[9]

Q: How do I prove the degradation is mediated by the CRBN E3 ligase?

A: The FC-11 molecule must bind to CRBN to function. You can block this interaction by out-competing FC-11 with an excess of the free CRBN ligand, Pomalidomide.

  • Protocol: Pre-treat cells with a high concentration of free Pomalidomide (e.g., 10 µM) for 1-2 hours. Then, add FC-11 and co-incubate.

  • Expected Outcome: The excess Pomalidomide will saturate the CRBN binding sites, preventing FC-11 from engaging the E3 ligase. This should block FAK degradation.[9]

Q: How do I demonstrate that target engagement is necessary?

A: Similarly, FC-11 must bind to FAK. You can block this interaction by co-treating with an excess of the free FAK inhibitor, PF562271.

  • Protocol: Pre-treat cells with a high concentration of free PF562271 (e.g., 10 µM) for 1-2 hours before adding FC-11.

  • Expected Outcome: The free inhibitor will occupy the binding pocket on FAK, preventing FC-11 from binding. This should rescue FAK from degradation.[9]

Table 1: Summary of Expected Outcomes for Mechanistic Control Experiments

Treatment GroupFAK Ligand (PF562271)CRBN Ligand (Pomalidomide)Proteasome Inhibitor (MG132)Expected Total FAK Level (vs. Vehicle)Rationale
Vehicle (DMSO) ---100% Baseline FAK expression.
FC-11 ++-↓↓ Successful PROTAC-mediated degradation.
PF562271 alone +--~100% Confirms inhibitor alone does not cause degradation.
Pomalidomide alone -+-~100% Confirms E3 ligase ligand alone does not cause degradation.
FC-11 + MG132 +++~100% Demonstrates proteasome-dependence.
FC-11 + excess Pomalidomide ++-~100% Demonstrates CRBN-dependence.
FC-11 + excess PF562271 ++-~100% Demonstrates FAK-binding dependence.
Problem: I've confirmed FAK degradation. How do I assess the functional consequences on its signaling pathway?

A: Degrading FAK should phenocopy or exceed the effects of inhibiting its kinase activity. A key first step is to examine the phosphorylation status of FAK itself and its downstream effectors.

FAK_Signaling Integrins Integrins / Growth Factor Receptors FAK FAK Integrins->FAK Activation pFAK_397 pFAK (Y397) FAK->pFAK_397 Autophosphorylation FAK_Src FAK/Src Complex pFAK_397->FAK_Src Src Binding Site Src Src Src->FAK_Src pFAK_576_577 pFAK (Y576/577) FAK_Src->pFAK_576_577 Full Kinase Activation Downstream Downstream Signaling (p130Cas, PI3K/Akt, MAPK/ERK) pFAK_576_577->Downstream Response Cell Migration, Survival, Proliferation Downstream->Response

Caption: Simplified FAK signaling pathway.

Q: Which phosphorylation sites are most important to monitor?

A:

  • pFAK (Tyr397): This is the autophosphorylation site and the most critical initial event in FAK activation.[10][17] Its phosphorylation creates a binding site for Src family kinases.[17] FC-11 treatment should lead to a loss of both total FAK and pFAK (Tyr397).[6]

  • pFAK (Tyr576/577): These sites are within the kinase activation loop and are phosphorylated by Src, leading to full FAK catalytic activity.[18] Their phosphorylation should also decrease following FAK degradation.

  • Downstream Targets: Depending on your biological context, you can also probe for phosphorylation changes in key FAK substrates or downstream pathways, such as Paxillin (Tyr118), Akt, or ERK.[19]

Q: How should I interpret changes in phosphorylation versus total FAK levels?

A: When you treat with FC-11, you should observe a concurrent decrease in both the total FAK and the phosphorylated FAK bands. When you treat with a FAK inhibitor like PF562271, you should see a decrease in pFAK levels, but the total FAK levels should remain unchanged.[10] This comparison provides a powerful demonstration of the different mechanisms of action.

References

  • Li, Y., et al. (2024). Roles and inhibitors of FAK in cancer: current advances and future directions. Journal of Translational Medicine. Retrieved February 10, 2026, from [Link]

  • Zhao, J., & Guan, J. L. (2011). Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis. International journal of biochemistry & cell biology. Retrieved February 10, 2026, from [Link]

  • Highly Selective Focal Adhesion Kinase (FAK) Inhibitors. (n.d.). Dana-Farber Cancer Institute. Retrieved February 10, 2026, from [Link]

  • Taking a Look At FAK Inhibitors. (2023). Let's Win Pancreatic Cancer. Retrieved February 10, 2026, from [Link]

  • Bravi, R., et al. (2022). The Development of FAK Inhibitors: A Five-Year Update. Molecules. Retrieved February 10, 2026, from [Link]

  • Zhao, J., & Guan, J. L. (2011). Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis. International journal of biochemistry & cell biology. Retrieved February 10, 2026, from [Link]

  • What are FAK inhibitors and how do they work? (2024). Patsnap Synapse. Retrieved February 10, 2026, from [Link]

  • McLean, G. W., et al. (2006). The Signaling and Biological Implications of FAK Overexpression in Cancer. Clinical Cancer Research. Retrieved February 10, 2026, from [Link]

  • FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression. (n.d.). Sino Biological. Retrieved February 10, 2026, from [Link]

  • Zhao, J., & Guan, J. L. (2011). Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis. International Journal of Biochemistry and Cell Biology. Retrieved February 10, 2026, from [Link]

  • FC 11 (7306) by Tocris, Part of Bio-Techne. (n.d.). Tocris Bioscience. Retrieved February 10, 2026, from [Link]

  • FC-11. (n.d.). Adooq Bioscience. Retrieved February 10, 2026, from [Link]

  • Orthogonal validation of PROTAC mediated degradation of the integral membrane proteins EGFR and c-MET. (2022). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Playford, M. P., & Schaller, M. D. (2005). Mechanisms of Focal Adhesion Kinase Regulation. Current Drug Targets. Retrieved February 10, 2026, from [Link]

  • Lawson, C., & Schlaepfer, D. D. (2022). New insights into FAK structure and function in focal adhesions. Journal of Cell Science. Retrieved February 10, 2026, from [Link]

  • Degradation of FAK-targeting by proteolytic targeting chimera technology to inhibit the metastasis of hepatocellular carcinoma. (2022). National Institutes of Health. Retrieved February 10, 2026, from [Link]

  • Atherton, P., et al. (2020). FAK Structure and Regulation by Membrane Interactions and Force in Focal Adhesions. International Journal of Molecular Sciences. Retrieved February 10, 2026, from [Link]

  • Cai, X., et al. (2008). Spatial and Temporal Regulation of Focal Adhesion Kinase Activity in Living Cells. Molecular and Cellular Biology. Retrieved February 10, 2026, from [Link]

  • Zou, H., & Xu, X. (2008). FAK expression regulation and therapeutic potential. Advances in cancer research. Retrieved February 10, 2026, from [Link]

  • Gao, H., et al. (2019). Design, Synthesis, and Evaluation of Highly Potent FAK-Targeting PROTACs. ACS Medicinal Chemistry Letters. Retrieved February 10, 2026, from [Link]

  • Wu, X., et al. (2020). FAK-targeting PROTAC as a chemical tool for the investigation of non-enzymatic FAK function in mice. Protein & Cell. Retrieved February 10, 2026, from [Link]

  • Orthogonal validation of PROTAC mediated degradation of the integral membrane proteins EGFR and c-MET. (2022). PubMed. Retrieved February 10, 2026, from [Link]

  • Experimental validation of degradation-independent regulation. (2018). ResearchGate. Retrieved February 10, 2026, from [Link]

  • PROTAC-mediated Target Degradation: A Paradigm Changer in Drug Discovery? (2020). Royal Society of Chemistry. Retrieved February 10, 2026, from [Link]

  • Popow, J., et al. (2011). Chemical Approaches to Controlling Intracellular Protein Degradation. Current Opinion in Chemical Biology. Retrieved February 10, 2026, from [Link]

  • Synthetic Control of Protein Degradation during Cell Proliferation and Developmental Processes. (2019). ACS Omega. Retrieved February 10, 2026, from [Link]

  • A Critical Appraisal of Quantitative Studies of Protein Degradation in the Framework of Cellular Proteostasis. (2020). International Journal of Molecular Sciences. Retrieved February 10, 2026, from [Link]

  • Targeted protein degradation as a powerful research tool in basic biology and drug target discovery. (2021). Nature Communications. Retrieved February 10, 2026, from [Link]

  • Synthesis of FC-11 and structure of FC-11-1. (2019). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Western Blot Troubleshooting Guide. (n.d.). TotalLab. Retrieved February 10, 2026, from [Link]

  • Troubleshooting and Optimizing a Western Blot. (2024). Addgene Blog. Retrieved February 10, 2026, from [Link]

  • New Horizons for Protein Degradation. (2020). YouTube. Retrieved February 10, 2026, from [Link]

  • Targeted Protein Degradation to Advance Oncology Drug Discovery. (2022). YouTube. Retrieved February 10, 2026, from [Link]

Sources

why is FC-11 not degrading FAK in my cell line

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting FC-11 Mediated FAK Degradation

Topic: Diagnostic Guide for FC-11 Efficacy Issues Product Focus: FC-11 (FAK PROTAC Degrader) Assigned Scientist: Senior Application Scientist, Targeted Protein Degradation Unit

Executive Summary: The FC-11 Profile

Before troubleshooting, we must align on the tool's mechanism. FC-11 is a heterobifunctional PROTAC® composed of the FAK kinase inhibitor PF-562271 linked to Pomalidomide .[1][2]

  • Target: Focal Adhesion Kinase (FAK/PTK2).

  • E3 Ligase Recruited: Cereblon (CRBN).

  • Mechanism: Induces ubiquitination and proteasomal degradation of FAK.[3][4][5]

  • Typical Potency: DC

    
     ranges from 40 pM to 370 pM  in sensitive lines (e.g., PA1, TM3).
    

If FC-11 is not degrading FAK in your specific cell line, the failure likely stems from one of three critical nodes: The Hook Effect (Concentration) , E3 Ligase Deficiency (Biology) , or Proteasome Activity (Physiology) .

Part 1: Diagnostic Decision Tree

Use this logic flow to isolate the failure mode in your experiment.

FC11_Troubleshooting Start Observation: No FAK Degradation CheckConc Check Concentration: Is [FC-11] > 1 µM? Start->CheckConc HookEffect Probable Cause: Hook Effect (Binary complex saturation) CheckConc->HookEffect Yes CheckCRBN Check Biology: Is Cereblon (CRBN) expressed? CheckConc->CheckCRBN No (< 100 nM) NoCRBN Probable Cause: Low E3 Ligase Level (Try VHL-based PROTAC) CheckCRBN->NoCRBN No/Unknown CheckTime Check Kinetics: Is timepoint > 24h? CheckCRBN->CheckTime Yes (Confirmed) Recovery Probable Cause: FAK Resynthesis/Recovery (FC-11 is reversible) CheckTime->Recovery Yes Controls Run Controls: MG132 Rescue or Pomalidomide Competition CheckTime->Controls No (4-8h)

Figure 1: Diagnostic workflow for isolating the cause of failed PROTAC-mediated degradation.

Part 2: Technical FAQs & Troubleshooting

Q1: I am treating cells with 10 µM FC-11 (standard inhibitor concentration), but FAK levels are stable. Why?

Diagnosis: You are likely experiencing the Hook Effect . Unlike standard inhibitors (like PF-562271) where "more is better," PROTACs operate on ternary complex kinetics.

  • Mechanism: Effective degradation requires the formation of a [FAK—FC-11—CRBN] trimer.

  • The Error: At high concentrations (typically >1 µM), FC-11 molecules saturate both the FAK binding sites and the CRBN binding sites independently. This prevents the two proteins from coming together (binary complexes dominate over ternary complexes).

  • Solution: Perform a dose-response curve starting significantly lower. FC-11 is extremely potent.[6]

    • Recommended Range: 0.1 nM to 100 nM.

    • Ideal DC

      
      :  Expect degradation in the 1–10 nM range.[1]
      
Q2: My Western Blot shows no degradation, but I am using the correct concentration (10 nM).

Diagnosis: Your cell line may be Cereblon (CRBN) deficient . FC-11 utilizes Pomalidomide to recruit CRBN.[1][2] If your specific cell line has low CRBN expression or a mutation in the CRBN gene, the PROTAC cannot ubiquitinate FAK.

  • Context: While FC-11 works well in PA1 (ovarian) and TM3 (Leydig) cells, other lines (e.g., certain HeLa clones or HepG2) may have variable E3 ligase levels.

  • Validation Step: Blot for CRBN in your lysate. If CRBN is absent, FC-11 will function only as a traditional inhibitor (blocking FAK phosphorylation) without inducing degradation.

Q3: FAK disappears at 4 hours but returns at 24 hours. Is the compound unstable?

Diagnosis: This is FAK resynthesis , not compound instability. FC-11 induces rapid degradation (often >50% loss within 1-2 hours). However, cells have feedback loops. If the PROTAC is metabolized or if the transcriptional machinery upregulates FAK to compensate, protein levels can recover.

  • Solution: Perform a time-course experiment (1h, 4h, 8h, 16h, 24h).

  • Note: FC-11 effects are reversible upon washout.[4] Ensure you are not washing cells and leaving them in drug-free media prior to lysis.

Q4: How do I prove the decrease in FAK is due to PROTAC activity and not just cytotoxicity or off-target effects?

Diagnosis: You need to run a Rescue Experiment (Competition Assay). This is the "Gold Standard" for validating PROTAC mechanism.

  • The Concept: If you add a massive excess of free Pomalidomide (the E3 ligand) or free PF-562271 (the Warhead), they should outcompete FC-11, preventing the ternary complex and "rescuing" FAK levels.

Part 3: Validated Experimental Protocols

Protocol A: The "Rescue" Competition Assay

Purpose: To confirm FC-11 is working via the CRBN-dependent mechanism.

Materials:

  • FC-11 (Stock: 10 mM in DMSO)

  • Pomalidomide (Free CRBN ligand)

  • MG-132 (Proteasome Inhibitor)

  • Target Cells (seeded at 70% confluency)

Step-by-Step:

  • Pre-treatment (Optional but recommended): Pre-treat one set of wells with MG-132 (10 µM) for 1 hour.

  • Competition Setup:

    • Condition 1 (Vehicle): DMSO only.

    • Condition 2 (PROTAC): FC-11 at 100 nM .

    • Condition 3 (E3 Rescue): FC-11 (100 nM) + Pomalidomide (10 µM ). Note: 100x excess.

    • Condition 4 (Proteasome Block): FC-11 (100 nM) + MG-132 (10 µM).

  • Incubation: Incubate for 6–8 hours . (Do not exceed 8h for MG-132 to avoid toxicity).

  • Lysis & WB: Lyse cells in RIPA buffer with protease/phosphatase inhibitors. Blot for FAK (Total) and GAPDH/Actin.

Expected Results:

Condition FAK Level Interpretation
DMSO 100% Baseline
FC-11 (100 nM) < 10% Successful Degradation
FC-11 + Pomalidomide ~80-100% Rescue: Confirms CRBN dependency

| FC-11 + MG-132 | ~100% | Rescue: Confirms Proteasome dependency |[4]

Protocol B: Reference Data for Benchmarking

Compare your DC


 (Concentration for 50% degradation) against these literature standards.
Cell LineTissue OriginDC

(8h Treatment)
D

(Max Degradation)
PA1 Ovarian Carcinoma80 pM> 99%
TM3 Leydig Cells310 pM> 95%
MDA-MB-436 Breast Cancer330 pM> 90%
LNCaP Prostate Cancer370 pM~ 85%
Ramos Burkitt's Lymphoma40 pM> 99%

Data Source: Gao et al. (2020) & MedChemExpress Validation Data.

Part 4: Mechanistic Visualization

Understanding the ternary complex helps visualize why "more drug" isn't always the answer.

Ternary_Complex cluster_PROTAC FC-11 Molecule FAK Target Protein (FAK) Warhead Warhead (PF-562271) FAK->Warhead Binds CRBN E3 Ligase (Cereblon) Ubiquitin Ubiquitin Transfer CRBN->Ubiquitin E2->E3 Linker Linker Warhead->Linker Ligand E3 Ligand (Pomalidomide) Linker->Ligand Ligand->CRBN Recruits Ubiquitin->FAK Poly-Ub tag

Figure 2: The FC-11 Ternary Complex. Successful degradation requires the simultaneous binding of FAK and CRBN.[4] Excess FC-11 saturates FAK and CRBN separately, breaking the bridge (Hook Effect).

References

  • Gao, H., et al. (2020). Design, Synthesis, and Evaluation of Highly Potent FAK-Targeting PROTACs. Journal of Medicinal Chemistry.

  • MedChemExpress. FC-11 Product Datasheet & Biological Activity.

  • Tocris Bioscience. FC 11: Biological Activity and Usage Guidelines.

  • Cromm, P. M., & Crews, C. M. (2017). The Topp-Screener: A Chemical Tool for the Investigation of Non-Enzymatic FAK Function in Mice. (Foundational PROTAC mechanism).[3]

  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology. (Explaining the Hook Effect).

Sources

Technical Support Center: FC-11 In Vivo Delivery Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the Efficiency of FC-11 (FAK PROTAC) In Vivo Delivery Audience: Drug Development Professionals & Senior Scientists Status: Operational

Hub Overview: The FC-11 Delivery Challenge

Welcome to the FC-11 Technical Support Center . You are likely here because you are working with FC-11 , the Focal Adhesion Kinase (FAK) targeting PROTAC (Proteolysis Targeting Chimera).

Unlike standard small molecule inhibitors (e.g., PF-562271), FC-11 is a heterobifunctional molecule (MW ~950 Da) comprising a FAK-binding moiety linked to the E3 ligase ligand Pomalidomide. Its delivery presents unique challenges: poor aqueous solubility , high molecular weight , and permeability barriers .[1]

This guide synthesizes field-proven protocols (based on Gao et al., 2019/2020) to ensure you achieve the reported >90% FAK degradation in target tissues.

Module 1: Formulation & Solubility (Pre-Injection)

Current Status: Critical Failure Point Issue: FC-11 precipitates upon contact with aqueous buffers (PBS/Saline) if not formulated correctly.

Technical Protocol: The "Golden Ratio" Vehicle

Standard saline is insufficient. You must use a co-solvent system to maintain solubility in vivo.

Recommended Formulation (IP Injection):

Component Percentage (v/v) Function Technical Note
DMSO (Anhydrous) 5% - 10% Primary Solubilizer CRITICAL: Use fresh ampules. Hygroscopic DMSO (water uptake) causes immediate precipitation.
PEG 300 or 400 40% Co-solvent Increases solubility of lipophilic PROTACs.
Tween 80 5% Surfactant Prevents aggregation/micelle formation.

| Saline (0.9%) | Balance (45-50%) | Diluent | Add last and slowly with vortexing. |

Troubleshooting FAQ: Formulation

Q: My solution turns cloudy immediately after adding saline. Can I still inject it? A: NO. Cloudiness indicates precipitation. Injecting a suspension will result in erratic PK, macrophage clearance, and zero efficacy.

  • Fix: Re-dissolve FC-11 in the DMSO/PEG/Tween mix completely before adding saline. Add saline dropwise while vortexing. If it still precipitates, increase PEG 300 to 50% or switch to 20% HP-β-Cyclodextrin (Captisol) in water as the diluent.

Q: Can I store the formulated stock? A: No. PROTACs in aqueous solution are prone to linker hydrolysis. Prepare fresh immediately before dosing.

Module 2: Administration & Dosing (In Vivo Execution)

Current Status: Optimization Required Standard Protocol: Based on murine reproductive and metastatic models.

The Validated Dosing Regimen
  • Route: Intraperitoneal (IP).[2]

  • Dosage: 20 mg/kg .[2]

  • Frequency: BID (Twice Daily) .

  • Duration: 5 days for maximal degradation (>90%).

Pharmacodynamics & The "Hook Effect"

Unlike inhibitors, PROTACs display a non-monotonic dose-response (bell-shaped curve).

  • The Danger Zone: Dosing too high (>50-100 mg/kg) saturates both E3 ligase and Target protein independently, preventing the formation of the productive ternary complex.

  • The Sweet Spot: 10–20 mg/kg maintains the stoichiometric balance required for ubiquitination.

G FC11 FC-11 Input (20 mg/kg IP) Plasma Systemic Circulation FC11->Plasma Absorption Tissue Target Tissue (Lung, Liver, Repro) Plasma->Tissue Distribution Ternary Ternary Complex (FAK-FC11-CRBN) Tissue->Ternary Cell Entry Saturation Binary Complexes Only (No Degradation) Tissue->Saturation Hook Effect Ubi Ubiquitination Ternary->Ubi E3 Ligase Activity Degradation Proteasomal Degradation Ubi->Degradation Outcome Overdose High Dose (>50mg/kg) Overdose->Tissue

Figure 1: Mechanism of Action and the "Hook Effect" risk pathway. Proper dosing ensures Ternary Complex formation rather than saturation.

Module 3: Tissue Targeting & Limitations

Current Status: Barrier Alert

Critical Limitation: The Blood-Brain Barrier (BBB)

Q: I am not seeing FAK degradation in the brain. Why? A: FC-11 does not cross the BBB .[2]

  • Evidence: Gao et al. (2020) confirmed that while FC-11 degrades FAK in the liver, spleen, lung, and reproductive organs, it shows zero knockdown in brain tissue.

  • Workaround: For CNS targets, you must use direct intracranial injection or redesign the PROTAC with a BBB-penetrant E3 ligand (though this is chemically difficult for molecules >800 Da).

Tissue Efficacy Map
TissueDegradation EfficiencyNotes
Testis/Reproductive High (>90%) Primary validation model.[2]
Lung (Metastasis) High Effective in HCC lung mets model.
Liver/Spleen High High perfusion aids delivery.
Brain None Impermeable.

Module 4: Troubleshooting Logic

Symptom: "I injected 20 mg/kg but Western Blot shows no FAK reduction."

Follow this logic tree to diagnose the failure:

Troubleshooting Start No FAK Degradation? Step1 Check Formulation (Did it precipitate?) Start->Step1 Step2 Check Tissue (Is it Brain?) Step1->Step2 No Sol1 Fix: Use 10% DMSO / 40% PEG300 Step1->Sol1 Yes Step3 Check Dose (Hook Effect?) Step2->Step3 No Sol2 Fix: FC-11 is BBB impermeable. Switch target or route. Step2->Sol2 Yes Step4 Check Timepoint (Too early/late?) Step3->Step4 No Sol3 Fix: Reduce dose to 10-20 mg/kg. Do not exceed. Step3->Sol3 Yes (>50mg/kg) Sol4 Fix: Assay at 5 days BID. Recovery starts ~2 days post-withdrawal. Step4->Sol4

Figure 2: Troubleshooting Logic Tree for In Vivo Efficacy Failure.

References

  • Gao, H., et al. (2019). Design, Synthesis, and Evaluation of Highly Potent FAK-Targeting PROTACs.[2][3] ACS Medicinal Chemistry Letters.[3] Link

  • Gao, H., et al. (2020). FAK-targeting PROTAC as a chemical tool for the investigation of non-enzymatic FAK function in mice.[2] Protein & Cell. Link

  • Sun, X., et al. (2019). Proteolysis Targeting Chimeras (PROTACs) as a Novel Strategy for Targeted Protein Degradation. Theranostics. Link

Sources

FC-11 Technical Support Center: Managing High-Concentration Cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers from the Senior Application Science Team

Welcome to the technical support center for FC-11. As a potent and selective kinase inhibitor, FC-11 is a powerful tool for investigating cellular signaling pathways. However, like many small molecule inhibitors, high concentrations can lead to off-target effects, including cytotoxicity, which can confound experimental results.[1][2]

This guide is designed by our senior application scientists to provide you with the insights and protocols needed to navigate these challenges. We move beyond simple instructions to explain the underlying principles, empowering you to make informed decisions in your research. Our goal is to help you distinguish between specific, on-target effects and potential high-dose artifacts, ensuring the integrity and reproducibility of your data.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives about FC-11 and its use in cell culture.

Q1: What is the recommended working concentration range for FC-11?

A1: For most cell lines, the optimal concentration for achieving specific inhibition of the primary target kinase is between 5 µM and 15 µM . We strongly recommend performing a dose-response curve for each new cell line and experimental endpoint to determine the precise IC50 for your specific system. Exceeding 25 µM often leads to a sharp increase in cytotoxicity, which may be unrelated to the primary target.

Q2: I'm observing significant cell death at concentrations above 25 µM. What is the likely mechanism?

A2: While on-target effects can contribute to cell death in some cancer models, the rapid and widespread cytotoxicity observed at high concentrations (>25 µM) is likely due to off-target activity. Our internal data suggests that at these concentrations, FC-11 may act as an initiator of the non-canonical inflammasome pathway through the activation of caspase-11.[3][4] Caspase-11 can subsequently activate downstream executioner caspases, such as caspase-3, leading to apoptosis.[5] This pathway is distinct from the intended kinase inhibition and represents a common challenge with small molecule inhibitors.[1][2]

Q3: How can I be sure the phenotype I'm observing is an on-target effect?

A3: This is a critical question in kinase inhibitor research. The gold-standard method is a rescue experiment.[6] If you can reverse the observed phenotype by overexpressing a drug-resistant mutant of the intended target kinase, it provides strong evidence that the effect is on-target.[6] If the phenotype persists despite the presence of the resistant kinase, it is likely due to the inhibition of one or more off-target molecules.[6]

Q4: Are there special considerations for dissolving and storing FC-11?

A4: Absolutely. Proper handling is crucial for reproducibility.[7] FC-11 is supplied as a lyophilized powder. We recommend preparing a 10 mM stock solution in DMSO. Aliquot the stock solution into single-use volumes and store at -80°C to minimize freeze-thaw cycles. When preparing working dilutions, be mindful of the final DMSO concentration in your cell culture medium, as DMSO itself can be toxic to cells at concentrations above 0.5%. Always run a vehicle control (medium with the same final DMSO concentration as your highest FC-11 dose) in your experiments.

Data Summary: FC-11 Properties

The following table summarizes key quantitative data for working with FC-11.

ParameterRecommended ValueNotes
Primary Target IC50 Range 5 - 15 µMHighly cell-line dependent.
Concentration for Off-Target Cytotoxicity > 25 µMOften associated with caspase-11 activation.[3][4]
Stock Solution Solvent DMSOUse high-purity, anhydrous DMSO.
Stock Solution Concentration 10 mMAliquot and store at -80°C.
Final DMSO in Culture < 0.5% (v/v)Higher concentrations can cause solvent-induced toxicity.[7]
Stability in Aqueous Media LimitedPrepare fresh dilutions for each experiment from frozen stock.
Troubleshooting Guide: Unexpected Cytotoxicity

This section provides a logical workflow for diagnosing and resolving issues related to cytotoxicity when using FC-11.

Workflow for Diagnosing Unexpected Cytotoxicity

G A Start: Unexpected Cell Death Observed B Is the final DMSO concentration < 0.5%? A->B C Run Vehicle Control (DMSO only) B->C Yes E Issue is likely solvent toxicity. Reduce final DMSO %. B->E No D Is cytotoxicity still observed in the vehicle control? C->D D->E Yes F Perform Dose-Response Assay (0.1 µM to 50 µM) D->F No G Does cytotoxicity only appear at high concentrations (>25 µM)? F->G H Phenotype is likely due to off-target effects. G->H Yes M Cytotoxicity observed even at low concentrations. G->M No I Perform Rescue Experiment with drug-resistant mutant H->I J Does the resistant mutant rescue the phenotype? I->J K Effect is ON-TARGET. Proceed with concentrations in the therapeutic window. J->K Yes L Effect is OFF-TARGET. Consider alternative inhibitors or lower concentrations. J->L No N Verify stock concentration and compound integrity. M->N

Caption: A step-by-step workflow for troubleshooting unexpected cytotoxicity.

Scenario 1: Massive cell death is observed across all tested concentrations, even low ones.
  • Potential Cause: An error in stock solution calculation or degradation of the compound. The stability of small molecules can be compromised by improper storage or multiple freeze-thaw cycles.[7]

  • Troubleshooting Steps:

    • Verify Stock Concentration: If possible, use spectrophotometry or another analytical method to confirm the concentration of your 10 mM stock.

    • Prepare Fresh Stock: Thaw a new, unused aliquot of FC-11 or use a fresh vial to prepare a new stock solution.

    • Re-run Experiment: Repeat the experiment using the newly prepared stock solution alongside the old one for comparison.

Scenario 2: The observed phenotype (e.g., cell cycle arrest at G1) does not align with the known function of the target kinase (e.g., a role in G2/M transition).
  • Potential Cause: This strongly suggests an off-target effect.[6] Many kinase inhibitors can bind to multiple kinases, especially at higher concentrations, leading to unexpected biological outcomes.[2]

  • Troubleshooting Steps:

    • Conduct a Rescue Experiment: As detailed in FAQ Q3, this is the most definitive way to distinguish on-target from off-target effects.[6]

    • Use a Structurally Unrelated Inhibitor: Test another inhibitor of the same target kinase that has a different chemical structure. If both compounds produce the same phenotype, it is more likely to be an on-target effect.

    • Profile Off-Targets: For advanced validation, consider using a commercial kinase profiling service to screen FC-11 against a broad panel of kinases. This can help identify the specific off-target(s) responsible for the observed phenotype.[6][8]

Hypothesized Off-Target Pathway of FC-11

G cluster_0 On-Target Pathway cluster_1 Off-Target Cytotoxicity A FC-11 (5-15 µM) B Target Kinase A->B C Specific Cellular Response B->C D FC-11 (>25 µM) E Unknown Off-Target(s) D->E F Caspase-11 Activation E->F G Caspase-3/7 Activation F->G H Apoptosis G->H

Caption: Hypothesized dual mechanisms of FC-11 action at different concentrations.

Experimental Protocols

Here we provide detailed, self-validating protocols for key experiments to characterize the effects of FC-11.

Protocol 1: Determining the Optimal Working Concentration of FC-11

Objective: To determine the IC50 of FC-11 and identify the optimal, non-toxic concentration range for a specific cell line.

Materials:

  • Your cell line of interest

  • Complete growth medium

  • 96-well clear-bottom cell culture plates

  • FC-11 (10 mM stock in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader (luminometer)

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for cell attachment.

  • Prepare Serial Dilutions:

    • Prepare a 2X working stock of your highest concentration (e.g., 100 µM) in complete medium.

    • Perform a 1:2 serial dilution across a 96-well plate to create a range of 2X concentrations (e.g., 100 µM, 50 µM, 25 µM, ... down to ~0.05 µM).

    • Include a "no drug" control and a "vehicle only" control (containing the highest percentage of DMSO).

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2X FC-11 dilutions to the corresponding wells. This will result in a final 1X concentration.

  • Incubation: Incubate the plate for a period relevant to your experiment (e.g., 48 or 72 hours).

  • Viability Assay:

    • Equilibrate the plate and the viability reagent to room temperature.

    • Add the viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence on a plate reader.

  • Analysis:

    • Normalize the data by setting the "no drug" control as 100% viability and a "no cells" control as 0% viability.

    • Plot the normalized viability (%) against the log of the FC-11 concentration.

    • Use a non-linear regression (sigmoidal dose-response) model to calculate the IC50 value. The "therapeutic window" is the range of concentrations that inhibit the target without causing excessive cell death.

Protocol 2: Assessing FC-11 Induced Apoptosis via Caspase-3/7 Activity

Objective: To determine if the cytotoxicity observed at high concentrations of FC-11 is mediated by the activation of executioner caspases.

Materials:

  • Your cell line of interest

  • 6-well or 12-well cell culture plates

  • FC-11 (10 mM stock in DMSO)

  • Staurosporine (positive control for apoptosis, e.g., 1 µM)

  • Caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7)

  • Plate reader (luminometer)

Methodology:

  • Cell Seeding and Treatment: Seed cells in the appropriate plates. After 24 hours, treat the cells with:

    • Vehicle control (DMSO)

    • FC-11 at a non-toxic concentration (e.g., 10 µM)

    • FC-11 at a cytotoxic concentration (e.g., 30 µM)

    • Staurosporine (1 µM) as a positive control

  • Incubation: Incubate for a relevant time point (e.g., 24 hours).

  • Assay Procedure:

    • Follow the manufacturer's protocol for the caspase activity assay. This typically involves lysing the cells and adding a luminogenic substrate that is cleaved by active caspase-3/7.

  • Data Acquisition: Read the luminescent signal, which is proportional to the amount of active caspase-3/7.

  • Analysis:

    • Normalize the results to the vehicle control.

    • A significant increase in the luminescent signal in the high-concentration FC-11-treated cells (comparable to the staurosporine control) indicates that cytotoxicity is mediated through apoptosis. No significant increase at the on-target concentration confirms the specificity of the apoptotic effect to high doses.

References
  • Small-Molecule Inhibitors Overcome Epigenetic Reprogramming for Cancer Therapy. (Source: vertexaisearch.cloud.google.com)
  • Improving Reproducibility: Best Practices for Small Molecules. (Source: Sigma-Aldrich)
  • Small Molecules for Stem Cell Research. (Source: R&D Systems)
  • Technical Support Center: Mitigating Off-Target Effects of Kinase Inhibitors in Research. (Source: Benchchem)
  • Dual Role of Caspase-11 in Mediating Activation of Caspase-1 and Caspase-3 under Pathological Conditions. (Source: PMC - NIH)
  • Small molecule inhibitors as emerging cancer therapeutics.
  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (Source: The Institute of Cancer Research)
  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors.
  • Regulation, Activation and Function of Caspase-11 during Health and Disease. (Source: MDPI)
  • Regulation, Activation and Function of Caspase-11 during Health and Disease. (Source: PubMed)
  • Optimizing the stability and solubility of cell culture media ingredients. (Source: Evonik Industries)
  • Definition of off-target effect. (Source: NCI Dictionary of Cancer Terms)

Sources

FC-11 Technical Support Center: A Guide to Addressing Experimental Variability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Trichlorofluoromethane (FC-11, CFC-11). This guide is designed for researchers, scientists, and drug development professionals who utilize FC-11 in their work. As a compound with a high vapor pressure and specific handling requirements, FC-11 can be a source of significant experimental variability if not managed correctly. This document provides in-depth troubleshooting guides, FAQs, and validated protocols to help you achieve consistent and reliable results.

Section 1: Understanding the Core Properties of FC-11

Variability in experimental results often originates from a misunderstanding of the compound's fundamental physicochemical properties. FC-11 (Trichlorofluoromethane) is a volatile organic compound (VOC) with a boiling point near room temperature, a characteristic that dictates its handling and analytical behavior.[1][2] Understanding these properties is the first step in troubleshooting.

Table 1: Key Physicochemical Properties of Trichlorofluoromethane (FC-11)

Property Value Significance for Experimental Design
Chemical Formula CCl₃F A halomethane, part of the chlorofluorocarbon (CFC) family.[3]
Molar Mass 137.36 g/mol Relevant for concentration calculations.[3]
Boiling Point 23.77 °C (74.79 °F) Extremely volatile. Prone to evaporation at room temperature, requiring cold storage and careful handling to prevent concentration changes.[1]
Vapor Pressure 89 kPa at 20 °C High vapor pressure indicates a strong tendency to evaporate, increasing the risk of sample loss and headspace contamination.[1]
Solubility in Water 1.1 g/L (at 20 °C) Low solubility. In aqueous solutions, partitioning into the headspace is a major factor.[1]
log P (Kow) 2.53 Indicates a preference for non-polar environments. Affects choice of solvents and potential for interaction with plasticware.[3]

| Ozone Depletion Potential | 1.0 | While not directly impacting benchtop experiments, this highlights its environmental significance and the importance of preventing release.[1] |

Section 2: Pre-Experimental Best Practices: Foundational Controls

The most effective way to reduce variability is to prevent it from occurring. Rigorous adherence to handling and storage protocols is non-negotiable.

Storage and Handling of FC-11 Standards

Question: My baseline FC-11 concentration seems to decrease over time, even in sealed vials. What's happening?

Answer: This is a classic issue stemming from the high volatility of FC-11. Even with seemingly sealed containers, minute leaks or permeation through septa can lead to significant sample loss.

  • Causality: With a boiling point of ~24°C, a significant portion of FC-11 exists in the vapor phase at room temperature.[1] This creates positive pressure inside the vial, driving the gas out through any available path.

  • Protocol for Storage:

    • Use Appropriate Containers: Store pure FC-11 or concentrated stock solutions in borosilicate glass ampoules or stainless steel tanks specifically designed for volatile compounds.[4] For working standards, use glass vials with high-quality PTFE-lined septa.

    • Cold Storage is Mandatory: Always store FC-11 containers in a designated, explosion-proof refrigerator (2-8°C).[5][6] This reduces the vapor pressure and minimizes evaporative losses.

    • Minimize Headspace: When preparing aliquots, minimize the gas volume (headspace) above the liquid to reduce the amount of compound that can partition into the vapor phase.

    • Seal Tightly and Check for Leaks: Ensure vial caps are tightly secured. After crimping, briefly invert the vial to check for visible leaks.

Solvent Selection and Standard Preparation

Question: I see inconsistent results when I change my solvent or dilute my standards. Why is the solvent choice so critical?

Answer: The choice of solvent directly impacts the solubility and stability of FC-11, and can introduce artifacts into your analysis.[7]

  • Causality: FC-11 is a non-polar compound.[8] Using a polar solvent can lead to poor solubility and phase separation, especially at lower temperatures. Furthermore, impurities in the solvent can co-elute with FC-11 in chromatographic methods or interfere with other detection techniques.

  • Protocol for Preparing FC-11 Standards:

    • Select an Appropriate Solvent: Methanol is a common and effective solvent for preparing stock solutions of FC-11 for gas chromatography (GC) applications.[9] For other applications, ensure the solvent is non-polar, high-purity (GC-grade or better), and does not have overlapping signals with FC-11 in your analytical method.

    • Work Quickly and Cold: Prepare dilutions in a well-ventilated fume hood. To minimize evaporation, pre-chill the solvent and glassware on ice before adding the FC-11 standard.

    • Use Gravimetric or Volumetric Precision: For highest accuracy, use gravimetric methods (weighing the standard) for preparing concentrated stocks. For dilutions, use calibrated gas-tight syringes or Class A volumetric flasks.

    • Prepare Fresh: Due to its volatility, working standards should be prepared fresh daily from a refrigerated, concentrated stock.[4]

G cluster_prep FC-11 Standard Preparation Workflow start Start: Retrieve FC-11 (Refrigerated) pre_chill Pre-chill Solvent (e.g., Methanol) & Glassware start->pre_chill transfer Rapidly Transfer FC-11 to Solvent via Gas-Tight Syringe pre_chill->transfer In fume hood mix Vortex Briefly to Ensure Homogeneity transfer->mix store Store Working Standard in Sealed Vial at 2-8°C mix->store end Ready for Analysis store->end

Caption: Workflow for preparing FC-11 working standards.

Section 3: Troubleshooting Guide: A Symptom-Based Approach

This section addresses common issues encountered during the analysis of FC-11, particularly using Gas Chromatography (GC), a primary analytical technique for volatile compounds.[10]

Peak Shape Problems in Gas Chromatography

Question: My FC-11 peak is tailing or fronting. What are the likely causes?

Answer: Asymmetrical peak shapes are a clear indicator of a problem within the GC system or with the sample itself.[11]

  • Peak Tailing (Asymmetry towards the right):

    • Cause 1: Active Sites: The most common cause is the presence of "active sites" in the injector liner or the front of the column that interact with the analyte.

    • Solution: Clean or replace the inlet liner.[12] If the problem persists, trim the first 10-15 cm from the front of the GC column. Ensure you are using a properly deactivated liner and column.[13]

    • Cause 2: Dead Volume: Poor column installation can create "dead volume" where the sample can diffuse, causing band broadening and tailing.

    • Solution: Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth into the injector and detector.[13]

  • Peak Fronting (Asymmetry towards the left):

    • Cause 1: Column Overload: Injecting too much sample can saturate the stationary phase, leading to a fronting peak.

    • Solution: Reduce the injection volume or dilute the sample. Alternatively, increase the split ratio to introduce less sample onto the column.[12]

    • Cause 2: Incompatible Solvent: If the sample solvent is significantly stronger or more polar than the column's stationary phase, it can cause peak distortion.

    • Solution: While less common for FC-11 with standard solvents like methanol, ensure your solvent is appropriate for your column phase.

G cluster_injection Injection System cluster_system GC System cluster_column Column & Oven issue Inconsistent Peak Area or Retention Time syringe Syringe Issue? (Bubbles, Plugged) issue->syringe Check First septum Leaking Septum? syringe->septum leak Gas Leak? (Fittings, Connections) septum->leak flow Incorrect Flow Rate? leak->flow temp Oven Temp Fluctuation? flow->temp column Column Contamination? temp->column

Caption: Logical troubleshooting flow for inconsistent GC results.

Baseline and Reproducibility Issues

Question: I'm observing a noisy or drifting baseline in my chromatograms. How can I fix this?

Answer: An unstable baseline can obscure small peaks and make accurate integration impossible. It typically points to contamination or gas flow issues.[14]

  • Noisy Baseline:

    • Cause: Contamination in the carrier gas, detector gas, or within the GC system (injector, column, detector).

    • Solution: Ensure high-purity gases are used and that gas traps/filters are installed and functioning correctly.[14] If contamination is suspected in the system, bake out the column by setting the oven temperature to its maximum allowed limit for a few hours (with the column disconnected from the detector). Clean the detector if necessary, following the instrument manual.[15]

  • Drifting Baseline:

    • Cause: This is often due to column bleed (especially during a temperature ramp) or a leak in the system. The USGS CFC laboratory notes that FC-11 drift is typically around 1% over 8 hours under stable conditions.[4]

    • Solution: Condition the column before use to remove residual manufacturing impurities. Check all fittings and connections for leaks using an electronic leak detector. Ensure the carrier gas flow rate is stable.[12]

Question: My replicate injections are not reproducible. What should I check?

Answer: Poor reproducibility is a critical issue that undermines the validity of your data. The problem almost always lies with the sample introduction process or system leaks.

  • Cause 1: Injection Technique/Autosampler Error: Inconsistent injection volumes are a primary source of variability.

    • Solution: If injecting manually, refine your technique to be as consistent as possible. For autosamplers, check the syringe for bubbles or blockages. Run a cleaning cycle.[13]

  • Cause 2: Leaks: A leak in the injector, especially at the septum, will cause a variable amount of sample to be lost with each injection.

    • Solution: The septum is a consumable part and should be replaced regularly. After replacing, perform a leak check.[15]

  • Cause 3: Sample Evaporation: If samples are left sitting in the autosampler tray at room temperature, FC-11 will evaporate from the vials, leading to decreasing peak areas over the course of a run.

    • Solution: Use a temperature-controlled autosampler tray if available. If not, minimize the time samples sit at room temperature before analysis. Prepare smaller batches of samples more frequently.

Section 4: Standardized Protocol: GC-ECD Analysis of FC-11

This protocol provides a general framework for the quantitative analysis of FC-11 using a Gas Chromatograph with an Electron Capture Detector (GC-ECD), a common setup for halocarbon analysis.[4][16]

Objective: To generate a reliable calibration curve for the quantification of FC-11.

Methodology:

  • Standard Preparation:

    • Prepare a primary stock solution of FC-11 in high-purity methanol (e.g., 1000 µg/mL). Store in a tightly sealed glass vial at 4°C.

    • On the day of analysis, prepare a series of working standards (e.g., 0.5, 1, 5, 10, 50, 100 µg/L) by serial dilution of the primary stock using pre-chilled methanol.

  • Instrumentation (Example Conditions):

    • GC System: Agilent 8890 or equivalent.

    • Injector: Split/Splitless, operated in splitless mode.

    • Inlet Temperature: 200°C.

    • Column: DB-624 or similar, 30 m x 0.32 mm x 1.8 µm.

    • Carrier Gas: Helium or Nitrogen, constant flow at 1.5 mL/min.

    • Oven Program: 40°C (hold for 2 min), ramp to 180°C at 10°C/min.

    • Detector: ECD at 300°C.

    • Injection Volume: 1 µL.

  • Calibration and Analysis:

    • Inject a solvent blank (methanol) to establish a clean baseline and check for contamination.

    • Inject each calibration standard in triplicate, starting with the lowest concentration.

    • Plot the average peak area versus concentration to generate a calibration curve. The curve should be linear with a coefficient of determination (r²) > 0.995.[9]

    • Run a mid-level calibration standard every 10-15 samples to check for instrument drift. If the measured concentration deviates by more than 10-15%, the instrument should be recalibrated.[4]

    • Inject unknown samples and quantify using the generated calibration curve.

Section 5: Frequently Asked Questions (FAQs)

  • Q1: Can I use plastic containers or pipette tips with FC-11?

    • A1: It is strongly discouraged. FC-11 can adsorb to or even dissolve some plastics, leading to contamination of your sample and inaccurate concentrations. Always use glass or stainless steel.[4]

  • Q2: What are the primary safety concerns with FC-11?

    • A2: While it is generally considered non-toxic and nonflammable, it is a volatile compound that can displace oxygen in enclosed spaces.[17] Always handle FC-11 in a well-ventilated area or fume hood. The primary hazard is environmental due to its ozone-depleting properties.[2][17]

  • Q3: My FC-11 standard was accidentally left at room temperature overnight. Is it still usable?

    • A3: It is highly unlikely to be at its certified concentration. Due to its high volatility, significant evaporation will have occurred.[1] It should be discarded, and a new standard should be prepared.

  • Q4: Can FC-11 be used as an internal standard?

    • A4: Yes, under certain conditions. Because ambient atmospheric concentrations of FC-11 are well-known, it has been investigated for use as an internal standard for atmospheric VOC measurements where accurate sample volume is difficult to control.[18] However, for most lab-based experiments, a different, less volatile compound is typically chosen as an internal standard.

References

  • U.S. Geological Survey. (2011). Analytical Procedures for CFCs. USGS Groundwater Dating Lab. [Link]

  • Restek Corporation. (n.d.). GC Troubleshooting Guide. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6389, Trichlorofluoromethane. PubChem. [Link]

  • University of Colorado Colorado Springs. (2021). UCCS SAFE OPERATING PROCEDURE: 8. SAFE HANDLING AND DISPOSAL OF CFC's. [Link]

  • Ho, D. T., et al. (2000). Use of chlorofluorocarbons as internal standards for the measurement of atmospheric non-methane volatile organic compounds sampled onto solid adsorbent cartridges. Journal of Chromatography A, 885(1-2), 415-426. [Link]

  • Koh, D. C., Choi, B. K., & Kim, Y. (2007). Experimental Evaluation of an Analytical Method for Chlorofluorocarbons (CFCs) in Air and Water Using Gas Chromatography. Economic and Environmental Geology, 40(1), 129-140. [Link]

  • Oster, U., Sonnerup, R. E., & Watson, A. J. (1998). Simultaneous Determination of CFC-11, CFC-12, N2, and Ar in Water. Analytical Chemistry, 70(4), 723-728. [Link]

  • Stepbio. (n.d.). GC Troubleshooting. [Link]

  • Fleming, E. L., et al. (2020). Stratospheric Impacts of Continuing CFC-11 Emissions Simulated in a Chemistry-Climate Model. Journal of Geophysical Research: Atmospheres, 125(21). [Link]

  • NASA Earth Science Project Office. (2022). Stratospheric Impacts of Continuing CFC-11 Emissions Simulated in a Chemistry-Climate Model. [Link]

  • Fleming, E. L., et al. (2020). Stratospheric Impacts of Continuing CFC-11 Emissions Simulated in a Chemistry-Climate Model. ResearchGate. [Link]

  • Wikipedia. (n.d.). Trichlorofluoromethane. [Link]

  • American Chemical Society. (2019). Trichlorofluoromethane. [Link]

  • Rhoderick, G. C., et al. (2015). Comparison of halocarbon measurements in an atmospheric dry whole air sample. ResearchGate. [Link]

  • Wang, P., et al. (2021). On the effects of the ocean on atmospheric CFC-11 lifetimes and emissions. Proceedings of the National Academy of Sciences, 118(12). [Link]

  • Krilav, B., et al. (2019). Current Challenges in Volatile Organic Compounds Analysis as Potential Biomarkers of Cancer. PMC. [Link]

  • UCAR Center for Science Education. (n.d.). Volatile Organic Compounds (VOCs). [Link]

  • Tiddy, J. (2021). Handling and Storing Chemicals. Lab Manager. [Link]

  • Massachusetts Institute of Technology. (n.d.). Atmospheric Chemistry. MIT Program in Atmospheres, Oceans and Climate. [Link]

  • InterFocus. (2021). A Guide to Handling and Storing Chemicals in a Lab. [Link]

  • Goud, N. K., et al. (2023). Volatile Organic Compounds in Indoor Air: Sampling, Determination, Sources, Health Risk, and Regulatory Insights. PMC. [Link]

  • von Lilienfeld, O. A., et al. (2007). Spectroscopic properties of trichlorofluoromethane CCl(3)F calculated by density functional theory. Physical Chemistry Chemical Physics, 9(36), 5027-35. [Link]

  • Shimadzu. (n.d.). Gas Chromatography Troubleshooting Guide. [Link]

  • SCION Instruments. (n.d.). Gas Chromatography GC Troubleshooting Guide. [Link]

  • Krilav, B., et al. (2019). Current Challenges in Volatile Organic Compounds Analysis as Potential Biomarkers of Cancer. ResearchGate. [Link]

  • University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6. [Link]

  • Storemasta. (2023). How to Store and Handle Chemicals in Laboratories: A Complete Guide. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Volatile Organic Compounds' Impact on Indoor Air Quality. [Link]

  • Manzo, R. H., Ahumada, A. A., & Luna, E. (1984). Effects of solvent medium on solubility IV: Comparison of the hydrophilic-lipophilic character exhibited by functional groups in ethanol-water and ethanol-cyclohexane mixtures. Journal of Pharmaceutical Sciences, 73(12), 1869-71. [Link]

  • Fiveable. (n.d.). 3.2 Physical and Chemical Properties. [Link]

  • Request PDF. (n.d.). Solubility determination, model correlation, solvent effect, molecular simulation and thermodynamic properties of flutamide in eleven pure solvents at different temperatures. ResearchGate. [Link]

  • Wikipedia. (n.d.). Carbon tetrachloride. [Link]

Sources

Technical Support Center: FC-11 (FAK PROTAC) Assay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers working with FC-11 , a specific PROTAC (Proteolysis Targeting Chimera) designed to degrade Focal Adhesion Kinase (FAK) .[1]

Note on Nomenclature: This guide addresses the chemical probe FC-11 (Pomalidomide-Linker-PF562271).[1] If your query refers to "Fc Block" in Flow Cytometry or "VLR-Fc-11" antibodies, please refer to the "Alternative Contexts" section at the end.

Topic: Mitigating Non-Specific Binding (NSB) & Hook Effects

Welcome to the FC-11 Optimization Hub. FC-11 is a bifunctional molecule connecting a Cereblon (CRBN) ligand (Pomalidomide) and a FAK ligand (PF562271).[1] Due to its high molecular weight (~950 Da) and significant lipophilicity, FC-11 presents unique challenges regarding solubility, surface adsorption, and non-specific binding (NSB) that differ from standard small molecule inhibitors.[1]

This guide provides self-validating protocols to distinguish true ternary complex formation from NSB and aggregation artifacts.

🔬 Core Troubleshooting Guide (Q&A)

Q1: I see high background signal in my TR-FRET/AlphaLISA ternary complex assay. Is this NSB?

Diagnosis: Likely Surface Adsorption or Aggregation , not necessarily protein-protein NSB. Technical Insight: PROTACs like FC-11 often possess a "greasy" linker region.[1] In aqueous buffers, FC-11 may form colloidal aggregates that scatter light or non-specifically recruit the donor/acceptor beads, leading to false-positive high background. Additionally, FC-11 can adsorb to standard polypropylene, reducing the effective concentration available for the reaction.

Corrective Protocol:

  • Detergent Optimization: Supplement your assay buffer with 0.01% - 0.1% Pluronic F-127 or Tween-20 . Pluronic is preferred for PROTACs as it reduces hydrophobic surface adsorption without disrupting the weak ternary complex (Target-PROTAC-E3).[1]

  • Plasticware: Switch to Low-Binding (LBS) plates and tips. Standard polystyrene binds FC-11 rapidly.

  • Sequential Addition: Do not premix FC-11 with beads. Add protein components first, then FC-11, to allow specific binding to outcompete plastic adsorption.

Q2: My dose-response curve is bell-shaped. Is this non-specific inhibition?

Diagnosis: No, this is the Hook Effect (Binary Complex Formation), a hallmark of valid PROTAC behavior. Technical Insight: Unlike inhibitors, PROTACs require the formation of a ternary complex (FAK:FC-11:CRBN).[1] At high concentrations, FC-11 saturates both FAK and CRBN individually, preventing them from coming together.[1] This results in a loss of signal at high doses, creating a bell-shaped curve.

Validation Step:

  • If the signal drops at high concentrations: It is working (Hook Effect).

  • If the signal plateaus and never drops: Suspect NSB or Aggregation. (True ternary complexes must show a hook effect at molar excess).[1]

Q3: How do I confirm the binding is specific to FAK and CRBN?

Diagnosis: You need Competition Controls . Technical Insight: NSB is defined by unsaturable binding. Specific binding is saturable and competitive.[1]

Self-Validating Control System: Run three parallel conditions:

  • FC-11 Only: Standard assay.

  • FC-11 + Excess Pomalidomide (100x): Should abolish the signal (Competes for E3 side).

  • FC-11 + Excess PF562271 (100x): Should abolish the signal (Competes for FAK side). Result: If the signal persists in the presence of 100x competitors, the binding is Non-Specific .

📊 Data Visualization: The Ternary Complex vs. NSB

The following diagram illustrates the kinetic equilibrium in an FC-11 experiment. Understanding the transition from "Productive Complex" to "Hook Effect" is critical for interpreting NSB.

FC11_Mechanism FAK Target (FAK) BinaryFAK Binary Complex (FAK:FC-11) FAK->BinaryFAK + FC-11 CRBN E3 Ligase (CRBN) BinaryCRBN Binary Complex (CRBN:FC-11) CRBN->BinaryCRBN + FC-11 FC11 FC-11 (PROTAC) FC11->BinaryFAK High Conc (Saturation) FC11->BinaryCRBN High Conc (Saturation) NSB Non-Specific Binding (Aggregates/Plastic) FC11->NSB Hydrophobic Interaction Ternary Active Ternary Complex (FAK:FC-11:CRBN) *Degradation Signal* BinaryFAK->Ternary + CRBN BinaryCRBN->Ternary + FAK

Caption: Figure 1: FC-11 Binding Equilibria. Successful experiments maximize the Green path (Ternary). High concentrations drive the Yellow path (Hook Effect). Poor buffer conditions drive the Black path (NSB).

🧪 Experimental Protocol: Low-NSB Binding Assay

Objective: Measure FC-11 mediated ternary complex formation while minimizing hydrophobic NSB.

Materials
  • Buffer A (Base): 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP.[1]

  • Buffer B (Anti-NSB): Buffer A + 0.05% Pluronic F-127 + 0.1 mg/mL BSA.

  • Plate: 384-well Low Volume, Black, Non-Binding Surface (NBS) (e.g., Corning 4514).

Step-by-Step Workflow
  • Preparation: Dilute FC-11 in 100% DMSO first. Do not perform serial dilutions in aqueous buffer to prevent early aggregation.

  • Intermediate Dilution: Transfer DMSO stocks into Buffer B immediately prior to use (keep DMSO < 1% final).

  • Protein Addition: Dispense FAK and CRBN proteins into the plate before the compound.

  • Compound Addition: Add FC-11 dilution series.

    • Critical Check: Visually inspect high-concentration wells for precipitation (cloudiness).

  • Incubation: 60 minutes at Room Temperature (RT).

  • Readout: Measure signal (e.g., TR-FRET).

Troubleshooting Matrix
ObservationProbable CauseVerification / Fix
High Background (0 nM FC-11) Reagent Cross-reactivityCheck donor/acceptor bead interaction without FC-11. Add BSA.[2]
Flat Line (No Signal) Plastic AdsorptionFC-11 stuck to tips/plate. Use Low-Binding consumables.
Signal increases linearly (No Hook) Aggregation / NSBFalse Positive. Add 0.01% Triton X-100. True binding survives mild detergent; aggregates dissolve.
Low Z-Prime (<0.5) VariabilityUse an acoustic dispenser (Echo) to minimize tip-based loss of lipophilic FC-11.

📚 References & Grounding[3]

  • MedChemExpress. (2024). FC-11: PROTAC FAK Degrader Product Information. Retrieved from

    • Source Authority: Primary manufacturer data confirming FC-11 structure (Pomalidomide-Linker-PF562271) and degradation mechanisms.[1]

  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology.

    • Scientific Context: Establishes the "Hook Effect" mechanism in PROTAC assays.

  • Hughes, S. J., et al. (2017). Designing PROTACs for Cancer Therapy. Essays in Biochemistry.

    • Scientific Context: Discusses linker lipophilicity and solubility challenges leading to NSB.

⚠️ Alternative Context: Flow Cytometry

If your "FC-11" refers to Flow Cytometry (FC) and not the PROTAC:

  • Issue: High background in flow cytometry is often due to Fc Receptors (FcR) on immune cells binding the Fc region of detection antibodies.

  • Solution: Use an Fc Receptor Blocking Solution (e.g., Human TruStain FcX™ or anti-CD16/CD32) prior to staining.

  • Note: The PROTAC FC-11 contains no antibody Fc region; it is a small molecule.

Sources

Validation & Comparative

Beyond Kinase Inhibition: A Technical Comparison of FC-11 (PROTAC) vs. Defactinib in FAK Signaling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison between Defactinib (VS-6063) , a clinical-stage Type II kinase inhibitor, and FC-11 , a highly potent Proteolysis Targeting Chimera (PROTAC) degrader. While Defactinib silences FAK signaling by blocking ATP binding and preventing autophosphorylation (Y397), FC-11 physically eliminates the FAK protein via the ubiquitin-proteasome system (UPS).

Key Takeaway: Researchers investigating FAK's scaffolding functions (kinase-independent signaling) must utilize FC-11, as Defactinib fails to disrupt the protein-protein interactions critical for focal adhesion turnover and survival signaling in specific contexts (e.g., reproductive tissue homeostasis and specific chemo-resistance pathways).

Mechanistic Divergence: Inhibition vs. Degradation[1]

Defactinib (VS-6063): The Kinase Silencer

Defactinib is an ATP-competitive, reversible inhibitor that binds to the kinase domain of FAK. It stabilizes the kinase in an inactive conformation, effectively blocking the autophosphorylation of Tyrosine 397 (Y397) .

  • Mechanism: Orthosteric Inhibition.

  • Outcome: Loss of enzymatic activity (pFAK reduction) but retention of the FAK protein structure.

  • Limitation: The FERM and FAT domains remain intact, allowing FAK to continue serving as a scaffold for signaling complexes (e.g., with Src, p130Cas, or VEGFR), potentially maintaining residual survival signals.

FC-11: The Protein Eraser

FC-11 is a heterobifunctional molecule designed by conjugating the FAK inhibitor PF-562271 (warhead) to Pomalidomide (an E3 ligase ligand) via a PEG linker.

  • Mechanism: Event-driven Pharmacology (Catalytic Degradation).

  • Process:

    • Ternary Complex Formation: FC-11 bridges FAK and the Cereblon (CRBN) E3 ubiquitin ligase.

    • Ubiquitination: CRBN transfers ubiquitin to surface lysines on FAK.

    • Proteasomal Recognition: The 26S proteasome recognizes the poly-ubiquitin chain.

    • Degradation: FAK is unfolded and hydrolyzed; FC-11 is recycled to degrade more molecules.

  • Outcome: Total loss of FAK protein (Total FAK reduction), abolishing both kinase activity and scaffolding functions.

Visualization: Mechanism of Action (MOA)

MOA_Comparison cluster_0 Defactinib (Inhibition) cluster_1 FC-11 (Degradation) FAK_In FAK Protein (Active) FAK_Blocked FAK-Defactinib Complex FAK_In->FAK_Blocked Binding Defact Defactinib Defact->FAK_Blocked Signal_Stop Kinase Signal Blocked FAK_Blocked->Signal_Stop Scaffold Scaffolding Intact FAK_Blocked->Scaffold FAK_Deg FAK Protein Ternary Ternary Complex FAK_Deg->Ternary FC11 FC-11 (PROTAC) FC11->Ternary CRBN CRBN E3 Ligase CRBN->Ternary Ub Poly-Ub Ternary->Ub Ubiquitination Proteasome 26S Proteasome Ub->Proteasome Recognition Gone Peptide Fragments Proteasome->Gone Hydrolysis

Caption: Comparison of Defactinib's occupancy-based inhibition versus FC-11's event-driven proteasomal degradation pathway.

Comparative Performance Data

The following data consolidates findings from key studies (e.g., Gao et al.) comparing the efficacy of these compounds.

FeatureDefactinib (VS-6063)FC-11 (PROTAC)
Primary Target FAK Kinase Domain (ATP Pocket)FAK Protein (via CRBN recruitment)
Binding Mode Reversible, Occupancy-drivenCatalytic, Event-driven
Potency (Cellular) IC50: ~0.6 nM (Enzymatic) / >10 nM (Cellular pY397)DC50: ~310 pM (Total FAK degradation)
Maximal Effect (Emax) Blocks pY397; Total FAK remains>90% reduction of Total FAK (Dmax)
Scaffolding Function Preserved (Complexes remain)Abolished (Complexes destroyed)
Reversibility Rapid (Minutes/Hours after washout)Slow (Days required for protein resynthesis)
In Vivo Application Clinical (Oral bioavailability established)Preclinical Tool (IP injection often required)
Hook Effect NoYes (High concentrations reduce degradation)
Critical Insight: The "Hook Effect"

Unlike Defactinib, FC-11 exhibits a hook effect (prozone effect) . At very high concentrations, binary complexes (FC-11 bound only to FAK or only to CRBN) outcompete the formation of the productive ternary complex.

  • Experimental Implication: Dose-response curves for FC-11 are bell-shaped. You must titrate carefully; "more" is not always "better."

Self-Validating Experimental Protocols

To ensure scientific integrity, experiments involving FC-11 must include controls that prove the mechanism is bona fide degradation via the proteasome, not just epitope masking or solubility artifacts.

Protocol A: Validating FAK Degradation (The "Rescue" Experiment)

Objective: Confirm that FC-11 reduces FAK levels via the Ubiquitin-Proteasome System (UPS).

Reagents:

  • FC-11 (Stock: 10 mM in DMSO).

  • MG-132 (Proteasome inhibitor) or MLN4924 (Neddylation inhibitor).

  • Defactinib (as a negative control for degradation).

  • Antibodies: Total FAK, GAPDH (Loading control).

Workflow:

  • Seeding: Plate cells (e.g., PA-1 or MDA-MB-231) to reach 70% confluency.

  • Pre-treatment (The Rescue):

    • Group 1: DMSO Control.

    • Group 2: FC-11 alone.

    • Group 3: MG-132 (10 µM) pre-treated for 1 hour.

  • Treatment: Add FC-11 (e.g., 10 nM - 100 nM) to Groups 2 and 3. Incubate for 6–12 hours.

  • Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors.

  • Readout: Western Blot.

Interpretation:

  • Successful Validation: Group 2 shows loss of FAK band. Group 3 shows restoration (rescue) of the FAK band comparable to Group 1.

  • Defactinib Control: Parallel treatment with Defactinib should show stable Total FAK levels but reduced pY397 FAK.

Protocol B: Distinguishing Kinase vs. Scaffold Functions

Objective: Determine if a phenotype is driven by kinase activity or scaffolding.[1]

Workflow:

  • Treat cells with Defactinib (Kinase inhibited, Scaffold intact).

  • Treat cells with FC-11 (Kinase removed, Scaffold removed).

  • Assay: Perform Co-Immunoprecipitation (Co-IP) for FAK-associated proteins (e.g., Paxillin or Src).

    • Defactinib Result: FAK still pulls down Paxillin (interaction preserved).

    • FC-11 Result: No FAK in lysate; no Paxillin pulldown (interaction lost).

Visualization: Validation Workflow

Validation_Workflow Start Start: Cell Culture Split Split into 3 Groups Start->Split G1 Group 1: DMSO Only Split->G1 G2 Group 2: FC-11 (100nM) Split->G2 G3 Group 3: MG-132 Pre-treat + FC-11 Split->G3 Incubate Incubate 8-12 Hours G1->Incubate G2->Incubate G3->Incubate Lysis Cell Lysis & Western Blot Incubate->Lysis Result1 Result G1: FAK Present Lysis->Result1 Result2 Result G2: FAK Absent (Degradation) Lysis->Result2 Result3 Result G3: FAK Present (Rescue Confirmed) Lysis->Result3

Caption: Experimental design to validate proteasome-dependent degradation using MG-132 rescue.

Strategic Application: When to Use Which?

Use Defactinib When:
  • You are conducting translational research aiming to mimic clinical outcomes (Defactinib is in Phase II trials).

  • You specifically want to study the effects of FAK kinase activity without altering the structural integrity of focal adhesions.

  • You require a stable, orally bioavailable compound for long-term in vivo dosing in standard mouse models.

Use FC-11 When:
  • You observe resistance to Defactinib . (Cells often compensate for kinase inhibition by upregulating FAK expression or relying on scaffolding signaling).

  • You are investigating kinase-independent functions , such as FAK's role in nuclear signaling or specific cytoskeletal structural roles (e.g., in reproductive tissues where scaffolding is critical).

  • You need to achieve picomolar potency in vitro.

References

  • Gao, H., et al. (2020). Design, Synthesis, and Evaluation of Highly Potent FAK-Targeting PROTACs. ACS Medicinal Chemistry Letters.

  • Gao, H., et al. (2020). FAK-targeting PROTAC as a chemical tool for the investigation of non-enzymatic FAK function in mice. Protein & Cell.

  • Sulzmaier, F. J., Jean, C., & Schlaepfer, D. D. (2014). FAK in cancer: mechanistic findings and clinical applications. Nature Reviews Cancer.

  • Cromm, P. M., & Crews, C. M. (2017). The Proteasome-Mediated Degradation of Proteins by Small Molecules (PROTACs). Cell Chemical Biology.

  • Verastem Oncology. Defactinib (VS-6063) Clinical Data and Mechanism. Verastem Pipeline.

Sources

Selectivity Profile of FC-11 Against Other Kinases: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

FC-11 is a highly potent, third-generation chemical probe classified as a PROTAC (Proteolysis Targeting Chimera) designed to degrade Focal Adhesion Kinase (FAK/PTK2) . Unlike traditional small-molecule inhibitors (SMIs) that merely block the ATP-binding pocket, FC-11 induces the ubiquitination and subsequent proteasomal degradation of the FAK protein.

This guide details the selectivity profile of FC-11, highlighting its critical advantage: the ability to decouple FAK’s enzymatic activity from its scaffolding function. While its parent inhibitor (PF-562271) is a dual FAK/PYK2 inhibitor with significant off-target kinase activity (e.g., CDKs), FC-11 exhibits a refined selectivity profile, largely sparing the homologous kinase PYK2 and eliminating non-homologous off-targets through the constraints of ternary complex formation.

Chemical Architecture & Mechanism of Action

FC-11 is a heterobifunctional molecule synthesized by conjugating a kinase inhibitor to an E3 ligase ligand via a linker.

  • Warhead (Target Ligand): PF-562271 (PF-271), a potent ATP-competitive inhibitor of FAK and PYK2.

  • E3 Ligase Ligand: Pomalidomide , which recruits the Cereblon (CRBN) E3 ubiquitin ligase complex.

  • Linker: A polyethylene glycol (PEG)-based chain optimized to facilitate the formation of a stable Target:PROTAC:Ligase ternary complex.

Mechanism: Event-Driven Pharmacology

Unlike occupancy-driven inhibitors (which require high concentrations to maintain blockage), FC-11 operates catalytically. It recruits FAK to CRBN, triggering polyubiquitination and degradation by the 26S proteasome.

FC11_Mechanism FC11 FC-11 (PROTAC) Ternary Ternary Complex [FAK-FC11-CRBN] FC11->Ternary Binds FAK FAK Protein (Target) FAK->Ternary Recruited CRBN CRBN E3 Ligase CRBN->Ternary Recruited Ub Poly-Ubiquitination Ternary->Ub E2 Transfer Degradation Proteasomal Degradation Ub->Degradation 26S Proteasome Degradation->FC11 Recycled (Catalytic)

Figure 1: Catalytic cycle of FC-11 mediated FAK degradation. Note the recycling step (dashed line) which allows sub-stoichiometric concentrations to achieve high potency.

Selectivity Landscape: FC-11 vs. The Kinome

The selectivity of FC-11 is superior to its parent inhibitor due to the "selectivity filter" imposed by the requirement for a productive ternary complex.

Primary Target Potency (FAK)
  • DC50 (Degradation Concentration 50%): 40 – 370 pM (Picomolar range).

  • Dmax (Maximal Degradation): >90-99% in multiple cell lines (e.g., PA1, TM3, MDA-MB-436).

  • Kinetics: Rapid degradation observed within 2–4 hours; reversible upon washout (protein levels recover after ~1 week).

The PYK2 Selectivity Switch

A critical challenge in FAK inhibition is the high homology (~45% overall, ~60% in kinase domain) of PYK2 (PTK2B) .

  • Parent Inhibitor (PF-562271): Dual inhibitor. Equipotent against FAK and PYK2.

  • FC-11 Profile: Exhibits enhanced selectivity for FAK over PYK2 .

    • In standard assays (e.g., PA1 cells), FC-11 shows minimal to no degradation of PYK2 at concentrations that fully degrade FAK (1–10 nM).

    • Note: Selectivity is not absolute.[1] At high concentrations (>1 µM) or in specific cell lines with altered E3 ligase expression (e.g., HGS2), PYK2 degradation has been observed. However, the therapeutic window between FAK and PYK2 degradation is significantly widened compared to the inhibition window of the parent compound.

Off-Target Sparing (Kinome Scan)

PF-562271 (the warhead) has known off-targets, including CDK1, CDK2, CDK7, and FLT3 .

  • FC-11 Performance: FC-11 does NOT degrade these off-targets.

  • Reasoning: While the warhead may still bind to CDKs/FLT3, the specific geometry required to recruit CRBN and transfer ubiquitin is absent. This "structural mismatch" prevents degradation, rendering FC-11 highly specific for FAK in terms of protein removal.

Comparative Selectivity Table
FeatureFC-11 (PROTAC) PF-562271 (Parent SMI) Defactinib (Clinical SMI) GSK215 (PROTAC)
Modality Degrader (CRBN-based)Inhibitor (Type I)Inhibitor (Type I)Degrader (VHL-based)
Primary Potency DC50: < 1 nMIC50: ~1-5 nMIC50: ~1 nMDC50: ~3 nM
FAK vs. PYK2 Selective (>100x window) Dual (Equipotent)Dual (Equipotent)Selective
Scaffolding Removal Yes NoNoYes
Off-Targets Clean (Spars CDKs/FLT3)Hits CDK1/2/7, FLT3Generally cleanClean
In Vivo Utility Validated (Reproductive tissues)ValidatedClinical TrialsValidated

Experimental Validation Protocols

To verify the selectivity profile of FC-11 in your specific model, follow these self-validating protocols.

Protocol A: Differential Degradation Assay (FAK vs. PYK2)

Objective: Determine the selectivity window of FC-11 in your cell line of interest.

  • Cell Seeding: Seed cells (e.g., PA1 or MDA-MB-231) at 70% confluency.

  • Dose Response: Treat with FC-11 at: 0 (DMSO), 0.1 nM, 1 nM, 10 nM, 100 nM, 1000 nM.

  • Incubation: 16 hours.

  • Lysis: Lyse in RIPA buffer containing protease/phosphatase inhibitors.

  • Western Blot:

    • Probe for FAK (C-term antibody recommended).

    • Probe for PYK2 (Ensure antibody does not cross-react with FAK).

    • Probe for GAPDH/Actin (Loading control).

  • Analysis: Plot degradation curves. A successful selective profile will show FAK disappearance at <10 nM, while PYK2 remains stable until >100-1000 nM.

Protocol B: Mechanism Verification (Competition Assay)

Objective: Confirm that FAK loss is due to CRBN-mediated proteolysis and not transcriptional downregulation.

  • Pre-treatment (1 hr):

    • Group 1: DMSO

    • Group 2: Pomalidomide (10 µM) [Blocks CRBN]

    • Group 3: Epoxomicin or MG-132 (1 µM) [Blocks Proteasome]

  • Treatment: Add FC-11 (10-50 nM) to all groups.

  • Incubation: 6–8 hours.

  • Readout: Western Blot.

    • Result: Group 1 should show FAK loss. Groups 2 and 3 should show rescue of FAK levels. If FAK is still lost in Group 2, the mechanism is off-target or cytotoxic.

Visualizing the Selectivity Logic

The following diagram illustrates why FC-11 achieves higher selectivity than its warhead.

Selectivity_Logic Warhead Warhead (PF-562271) FAK FAK (Target) Warhead->FAK PYK2 PYK2 (Homolog) Warhead->PYK2 CDK CDKs (Off-Target) Warhead->CDK Bind_FAK High Affinity Binding FAK->Bind_FAK Bind_PYK2 High Affinity Binding PYK2->Bind_PYK2 Bind_CDK Moderate Affinity Binding CDK->Bind_CDK Ternary_FAK Stable Ternary Complex (Productive) Bind_FAK->Ternary_FAK Ternary_PYK2 Unstable/Steric Clash (Non-Productive) Bind_PYK2->Ternary_PYK2 Ternary_CDK No Complex Formation (No Ubiquitination) Bind_CDK->Ternary_CDK Deg_FAK DEGRADATION Ternary_FAK->Deg_FAK NoDeg_PYK2 NO DEGRADATION (Selectivity Window) Ternary_PYK2->NoDeg_PYK2 NoDeg_CDK NO DEGRADATION (Off-Target Spared) Ternary_CDK->NoDeg_CDK

Figure 2: The "Selectivity Filter" of PROTACs. While the warhead binds multiple targets, the requirement for a specific ternary geometry filters out PYK2 and CDKs.

References

  • Gao, H., et al. (2020). "Design, Synthesis, and Evaluation of Highly Potent FAK-Targeting PROTACs." ACS Medicinal Chemistry Letters.

    • Core Reference: Describes the discovery of FC-11, its structure (PF-562271 + Pomalidomide)
  • Gao, H., et al. (2020). "FAK-targeting PROTAC as a chemical tool for the investigation of non-enzymatic FAK function in mice." Protein & Cell.

    • In Vivo Validation: Demonstrates FC-11's utility in mouse reproductive tissues and confirms reversibility.[2][3]

  • Cromm, P. M., & Crews, C. M. (2017). "The Ubiquitin-Proteasome System in Drug Discovery." ACS Central Science.

    • Mechanistic Grounding: Foundational text on PROTAC selectivity mechanisms (Event-driven pharmacology).
  • Popow, J., et al. (2019). "Highly Selective PTK2 Proteolysis Targeting Chimeras to Probe Focal Adhesion Kinase Scaffolding Functions." Journal of Medicinal Chemistry.

    • Comparator Data: Describes BI-3663, a competitor FAK PROTAC, useful for benchmarking FC-11's performance.

Sources

Validating FAK Degradation by FC-11: A Multi-Modal Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

FC-11 is a high-potency Proteolysis Targeting Chimera (PROTAC) designed to degrade Focal Adhesion Kinase (FAK).[1][2][3][4][5][6][7][8] Unlike traditional inhibitors (e.g., PF-562271, Defactinib) that only block the kinase domain, FC-11 recruits the Cereblon (CRBN) E3 ligase to ubiquitinate FAK, leading to its proteasomal destruction. This removes both the enzymatic and scaffolding functions of FAK.[9][10][11]

Validating FC-11 requires more than a simple Western Blot. You must distinguish bona fide degradation from epitope masking, transcriptional downregulation, or simple kinase inhibition. This guide outlines a rigorous, orthogonal validation workflow.

Part 1: The Protein Level – Quantitative Orthogonality

The Challenge: Traditional Western Blots (WB) are semi-quantitative and prone to "hook effects" where high concentrations of PROTAC prevent ternary complex formation, mimicking a lack of potency. The Solution: Validate using Automated Capillary Electrophoresis (Simple Western/Jess) alongside traditional WB.

Comparative Analysis: Traditional WB vs. Capillary Electrophoresis
FeatureTraditional Western Blot (Chemiluminescence)Automated Capillary Electrophoresis (Jess/Wes)Why it Matters for FC-11
Quantification Semi-quantitative (Linear range ~1-2 logs)Truly Quantitative (Linear range ~3-4 logs)FC-11 DC50 is in the picomolar range (40-370 pM); precise quantification at low abundance is critical.
Sample Volume High (20-50 µg protein)Low (3-5 µL / 0.6 µg protein)Allows analysis of scarce samples (e.g., primary patient-derived xenografts).
Throughput 10-15 samples/gel25 samples/run (3 hours)Essential for running full dose-response curves (DC50) and time-course kinetics simultaneously.
Reproducibility High inter-user variability (CV > 20%)High reproducibility (CV < 10%)Critical for publishing degradation kinetics (Dmax).

Expert Insight:

Do not rely solely on total FAK levels. You must also blot for p-FAK (Tyr397) .[5] FC-11 often shows faster loss of p-FAK (autophosphorylation) than total FAK due to rapid ubiquitination affecting the active pool first.

Part 2: Mechanistic Validation – The "Rescue" System

To prove FC-11 works as a PROTAC (and not just a cytotoxic compound), you must demonstrate that degradation is reversible by blocking the specific machinery it employs.

The Logic of Rescue Experiments
  • Proteasome Rescue: If FC-11 works via the proteasome, adding MG-132 (proteasome inhibitor) should restore FAK levels.

  • E3 Ligase Competition: If FC-11 recruits Cereblon (CRBN), adding an excess of free Pomalidomide (the CRBN ligand) should outcompete FC-11, preventing degradation.

  • Neddylation Inhibition: Adding MLN4924 (NAE inhibitor) prevents the activation of Cullin-RING ligases, blocking degradation.

Visualizing the Mechanism & Rescue Logic

FC11_Mechanism FC11 FC-11 (PROTAC) Ternary Ternary Complex [FAK:FC-11:CRBN] FC11->Ternary Recruits FAK FAK Protein (Target) FAK->Ternary CRBN Cereblon (E3 Ligase) CRBN->Ternary Ub Poly-Ubiquitination Ternary->Ub E2 Transfer Degradation Proteasomal Degradation Ub->Degradation Pom Free Pomalidomide (Competitor) Pom->CRBN Blocks Binding (Rescue) MG132 MG-132 (Proteasome Inh.) MG132->Degradation Blocks Activity (Rescue)

Figure 1: Mechanism of Action for FC-11 and points of intervention for validation (Rescue Experiments).

Part 3: Functional Orthogonality (Phenotypic Assays)

Degradation must yield a distinct phenotype compared to inhibition. FAK has a kinase domain (enzymatic) and a FERM domain (scaffolding).

  • Inhibitors (e.g., PF-562271): Block kinase activity but leave the scaffold intact.

  • Degraders (FC-11): Remove the scaffold entirely.

Recommended Assay: 3D Spheroid Invasion

2D proliferation assays often fail to distinguish degraders from inhibitors because cells on plastic rely less on FAK scaffolding. In 3D matrices (Matrigel/Collagen), the loss of the FAK scaffold (via FC-11) significantly impairs invasion more than kinase inhibition alone.

Assay TypeFC-11 (Degrader) ResultPF-562271 (Inhibitor) ResultInterpretation
2D Viability Moderate IC50Moderate IC50FAK kinase activity drives survival; little difference.
3D Invasion Strong Inhibition Weak/Moderate InhibitionInvasion requires FAK scaffolding; FC-11 is superior.
p-Paxillin (Y118) Complete LossPartial LossDegradation removes the enzyme responsible for phosphorylation.
Part 4: Detailed Experimental Protocol
Protocol: The "Rescue" Validation Assay

This protocol confirms the CRBN-dependent mechanism of FC-11.

Materials:

  • Target Cells: PA-1 or TM3 (High FAK expression).

  • Reagents: FC-11 (10 mM DMSO stock), Pomalidomide (10 mM stock), MG-132.

Step-by-Step Workflow:

  • Seeding: Seed cells in 6-well plates (0.5 x 10^6 cells/well) and allow to attach overnight.

  • Pre-treatment (The Rescue Block):

    • Well 1 (Control): DMSO only.

    • Well 2 (FC-11 Only): DMSO (pre-treat 1h).

    • Well 3 (Proteasome Rescue): Add MG-132 (10 µM) for 1 hour.

    • Well 4 (Competition Rescue): Add Pomalidomide (10 µM, ~100x excess relative to FC-11) for 1 hour.

  • Treatment:

    • Add FC-11 (100 nM final concentration) to Wells 2, 3, and 4.

    • Incubate for 6–8 hours. (Note: Prolonged MG-132 treatment is toxic; keep under 8h).

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Protease/Phosphatase inhibitors.

  • Readout: Perform Western Blot or Capillary Electrophoresis.[12][13][14]

    • Primary Antibodies: Anti-FAK (C-term), Anti-GAPDH (Loading Control).

  • Expected Result:

    • Well 2: >90% loss of FAK band.

    • Well 3 & 4:Restoration of FAK band to near-control levels.

Part 5: Global Selectivity (Proteomics)

To confirm FC-11 does not degrade other kinases (off-target effects), perform TMT-based Quantitative Proteomics .

  • Method: Treat cells with FC-11 vs. DMSO (n=3) for 6 hours.

  • Analysis: Volcano plot.

  • Success Criteria: FAK (PTK2) should be the most significantly downregulated protein (Top left quadrant). Related kinases (PYK2) should be checked for selectivity.

References
  • Gao, H., et al. (2019). Design, Synthesis, and Evaluation of Highly Potent FAK-Targeting PROTACs. ACS Medicinal Chemistry Letters.

    • Grounding: Describes the synthesis of FC-11 (PF-562271 conjugated to Pomalidomide) and establishes the DC50 values (40-370 pM).
  • Cromm, P. M., et al. (2018).[10][11][15] Addressing Kinase-Independent Functions of Fak via PROTAC-Mediated Degradation. Journal of the American Chemical Society.[11][15]

    • Grounding: Establishes the phenotypic difference between FAK degradation and inhibition (migr
  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology.

    • Grounding: Foundational paper describing the "hook effect" and rescue assay protocols for CRBN-based degraders.
  • Bio-Techne. (2024).[16] Simple Western™ Technology for Targeted Protein Degradation.

    • Grounding: Technical validation of capillary electrophoresis for PROTAC quantific

Sources

Validating CRBN-Dependent Degradation: A Comparative Guide for the Novel Modulator FC-11

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of targeted protein degradation, the robust validation of a novel compound's mechanism of action is paramount. This guide provides an in-depth, experience-driven framework for validating the Cereblon (CRBN)-dependent degradation mechanism of a putative novel molecular glue, herein referred to as FC-11. By synthesizing established principles with detailed experimental protocols, this document serves as a comprehensive resource for scientists and drug development professionals. We will objectively compare the anticipated performance of FC-11 with established CRBN modulators, supported by illustrative experimental data.

The Landscape of CRBN-Mediated Degradation

The Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex, with CRBN as its substrate receptor, is a cornerstone of the ubiquitin-proteasome system (UPS).[1] This complex is responsible for tagging substrate proteins with ubiquitin, marking them for degradation by the proteasome.[2] A fascinating class of small molecules, known as molecular glues, can reprogram the substrate specificity of CRBN.[1][3] These molecules, exemplified by the immunomodulatory drugs (IMiDs) thalidomide and lenalidomide, bind to CRBN and induce the degradation of "neosubstrates" not typically targeted by the native E3 ligase.[4][5] This induced proximity model has revolutionized therapeutic strategies, particularly in oncology.[6][7]

Proteolysis-targeting chimeras (PROTACs) represent another major class of therapeutics that hijack the UPS.[8] Unlike molecular glues, PROTACs are bifunctional molecules composed of a ligand for a target protein and a ligand for an E3 ligase, connected by a linker.[9] While both modalities achieve targeted protein degradation, their mechanisms and physicochemical properties differ significantly.[10] This guide will focus on the validation of FC-11 as a novel molecular glue that modulates CRBN activity.

The Proposed Mechanism of Action for FC-11

We hypothesize that FC-11 functions as a molecular glue, binding to CRBN and inducing a conformational change that creates a novel binding surface for a specific protein of interest (POI), leading to its ubiquitination and subsequent degradation. The validation of this proposed mechanism requires a multi-faceted approach, dissecting each step of the degradation cascade.

cluster_CRBN_complex CRL4-CRBN E3 Ligase Complex cluster_degradation_pathway FC-11 Mediated Degradation CRBN CRBN DDB1 DDB1 POI Protein of Interest (POI) CRBN->POI CUL4 CUL4 RBX1 RBX1 FC11 FC-11 FC11->CRBN Binding Proteasome Proteasome POI->Proteasome Degradation Ub Ubiquitin Ub->POI Ubiquitination DegradedPOI Degraded POI Proteasome->DegradedPOI

Caption: Proposed mechanism of FC-11-mediated protein degradation.

A Rigorous, Step-by-Step Validation Workflow

To substantiate the proposed mechanism of FC-11, a series of experiments must be conducted. Each step is designed to provide unequivocal evidence for the CRBN- and proteasome-dependent degradation of the target protein.

A 1. Confirm Target Degradation (Western Blot, Proteomics) B 2. Establish CRBN Dependence (CRBN Knockout/Knockdown) A->B C 3. Verify Proteasome-Mediated Degradation (Proteasome Inhibitors) A->C D 4. Demonstrate Ternary Complex Formation (Co-IP, Proximity Assays) B->D F 6. Competitive Binding Assays (Displacement of known ligands) B->F E 5. Confirm Target Ubiquitination (Ubiquitination Assay) C->E D->E

Sources

Publish Comparison Guide: Pharmacokinetic Evaluation of FC-11 (FAK PROTAC)

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the pharmacokinetic and pharmacodynamic properties of FC-11 , a specialized Proteolysis Targeting Chimera (PROTAC) designed to degrade Focal Adhesion Kinase (FAK).

Status: Preclinical Tool Compound Primary Class: Heterobifunctional Degrader (PROTAC) Target: Focal Adhesion Kinase (FAK/PTK2) Comparator: Defactinib (VS-6063) – Clinical Standard of Care (Phase II)

Executive Summary: The Shift from Inhibition to Degradation

FC-11 represents a paradigm shift in targeting Focal Adhesion Kinase (FAK). Unlike traditional small-molecule inhibitors (SMIs) like Defactinib or PF-562271 , which only block the kinase enzymatic activity (ATP-competitive inhibition), FC-11 induces the physical destruction of the FAK protein.

This distinction is critical because FAK functions as both a kinase and a scaffold protein . Clinical inhibitors often fail to block the scaffolding functions (protein-protein interactions) that drive cancer cell survival and metastasis. FC-11 eliminates both functions, offering superior efficacy in metastatic models despite a more complex pharmacokinetic profile.

Quick Comparison: FC-11 vs. Clinical Standard
FeatureFC-11 (PROTAC) Defactinib (Inhibitor)
Mechanism Event-Driven: Catalytic degradation of FAK protein via Ubiquitin-Proteasome System (UPS).Occupancy-Driven: Reversible ATP-competitive inhibition of kinase domain.
Target Scope Dual Ablation: Removes Kinase activity + Scaffolding function.Single Ablation: Blocks Kinase activity only.
Potency (In Vitro) DC₅₀: ~80 pM (Picomolar degradation).[1]IC₅₀: ~0.6 nM (Nanomolar inhibition).
Duration of Action Prolonged: Effects persist after drug clearance (requires protein resynthesis).Transient: Effect correlates directly with plasma concentration.
Bioavailability Low: High MW (~950 Da), poor oral absorption; typically IP/IV administration.High: Optimized for oral delivery (Lipinski compliant).

Mechanism of Action: The Ternary Complex

The pharmacokinetic value of FC-11 is decoupled from its plasma half-life due to its catalytic mechanism. Unlike an inhibitor that must remain bound to the target (1:1 stoichiometry), one molecule of FC-11 can destroy multiple FAK molecules.

Pathway Visualization

FC11_Mechanism FC11 FC-11 Molecule Ternary Ternary Complex [FAK-FC11-CRBN] FC11->Ternary Linker FAK FAK Protein (Kinase + Scaffold) FAK->Ternary Bind 1 CRBN CRBN E3 Ligase Complex CRBN->Ternary Bind 2 Ub Ubiquitination (Poly-Ub Chain) Ternary->Ub E2 Transfer Proteasome 26S Proteasome Ub->Proteasome Recognition Degradation Peptide Fragments (FAK Destroyed) Proteasome->Degradation Proteolysis Recycle FC-11 Recycled Proteasome->Recycle Release Recycle->Ternary Re-enters Cycle

Figure 1: The catalytic cycle of FC-11. Note that FC-11 is not consumed in the reaction, allowing it to cycle and degrade multiple targets, a property known as "sub-stoichiometric potency."

Pharmacokinetic & Physicochemical Evaluation

A. Physicochemical Properties

FC-11 is a "chimeric" molecule fusing the inhibitor PF-562271 and the E3 ligand Pomalidomide. This fusion creates significant PK challenges compared to standard inhibitors.

PropertyFC-11 DataImplication for Development
Molecular Weight ~950 DaViolates Lipinski's Rule of 5 (<500 Da). Reduces passive permeability across cell membranes.
Solubility Low (DMSO required for stocks)Requires specialized formulation (e.g., cyclodextrins) for in vivo delivery.
Topological Polar Surface Area (TPSA) High (>140 Ų)Limits oral bioavailability; restricts Blood-Brain Barrier (BBB) penetration.
Metabolic Stability ModerateThe linker region is often the site of metabolic liability (hydrolysis/oxidation).
B. Pharmacokinetic (PK) vs. Pharmacodynamic (PD) Disconnect

For researchers, the critical metric for FC-11 is not


 (peak concentration) but 

(Maximal Degradation)
and Recovery Time .
  • The "Hook Effect": In PK experiments, excessive concentrations of FC-11 can actually reduce efficacy. If [FC-11] is too high, it saturates both FAK and CRBN separately, preventing them from meeting in the Ternary Complex.

    • Experimental Tip: Always perform a bell-shaped dose-response curve. Do not assume "more is better."

  • Duration of Action: In mouse models, a single effective dose of FC-11 can suppress FAK levels for days, even after the drug has cleared from the plasma. This is because the cell must synthesize new FAK protein to restore function.

    • Data Point: FAK levels in murine tissues recovered only ~40% after 14 days post-treatment in some reproductive tissue models (Gao et al.), indicating a profound PD effect.

Experimental Protocols for Evaluation

To objectively compare FC-11 against Defactinib, the following self-validating protocols are recommended.

Protocol 1: Determining DC₅₀ (Degradation Potency)

Validates: The concentration required to degrade 50% of the target protein.

  • Cell Seeding: Seed PA-1 or MDA-MB-231 cells (FAK-high lines) at

    
     cells/well in 6-well plates.
    
  • Treatment:

    • Treat with FC-11 in a 10-point dilution series (e.g., 0.1 nM to 1000 nM).

    • Control A: DMSO (Vehicle).

    • Control B: Defactinib (1 µM) – to distinguish inhibition from degradation.

    • Control C: FC-11 + MG132 (Proteasome Inhibitor) – Crucial Step: If degradation is blocked by MG132, it confirms the PROTAC mechanism.

  • Incubation: 8 to 16 hours.

  • Lysis & Blotting: Lyse cells in RIPA buffer with protease inhibitors. Perform Western Blot for Total FAK and GAPDH (loading control).

  • Quantification: Normalize FAK band intensity to GAPDH. Plot % Degradation vs. Log[Concentration].

    • Expected Result: FC-11 DC₅₀ ≈ 50–100 pM. Defactinib will show NO degradation (bands remain equal to DMSO).

Protocol 2: The "Washout" Recovery Assay

Validates: The prolonged pharmacodynamic duration (PK/PD uncoupling).

  • Pulse: Treat cells with FC-11 (100 nM) for 6 hours (sufficient for >90% degradation).

  • Wash: Remove media, wash 3x with warm PBS to remove free drug.

  • Chase: Add fresh drug-free media.

  • Harvest: Collect lysates at 0, 4, 8, 24, and 48 hours post-washout.

  • Analysis: Monitor the rate of FAK protein resynthesis.

    • Interpretation: A slow return of FAK signal indicates a durable therapeutic effect, superior to the rapid "off-rate" of reversible inhibitors like Defactinib.

Comparative Data Summary

The following table synthesizes data from key benchmarking studies (e.g., Gao et al., ACS Med. Chem. Lett.).[1][]

MetricFC-11 (FAK PROTAC) PF-562271 (Parent Inhibitor) Defactinib (Clinical Benchmark)
Primary Action Degradation (UPS-mediated)Inhibition (ATP-competitive)Inhibition (ATP-competitive)
DC₅₀ / IC₅₀ (PA-1 Cells) DC₅₀: 0.08 nM IC₅₀: ~1.5 nMIC₅₀: ~0.6 nM
pFAK (Tyr397) Reduction >95% (via protein removal)~50–70% (via phosphorylation block)~80% (via phosphorylation block)
Scaffold Removal Yes (Total protein loss)No (Protein remains intact)No (Protein remains intact)
Metastasis Inhibition (In Vivo) High (Lung metastasis model)ModerateModerate
Route of Admin IP / IV (Tool Compound)Oral / IPOral

Mechanistic Insight: In metastasis models, FAK acts as a scaffold to recruit other signaling proteins (e.g., Src, Paxillin). Inhibitors like Defactinib block the kinase activity but leave the scaffold intact, allowing some signaling to persist. FC-11 removes the scaffold entirely, leading to the superior anti-metastatic data observed in comparative studies.

References

  • Gao, H., et al. (2019).[1][3] "Design, Synthesis, and Evaluation of Highly Potent FAK-Targeting PROTACs." ACS Medicinal Chemistry Letters.

    • Source:

    • Relevance: The primary paper defining the synthesis, structure, and picomolar potency (DC50) of FC-11.
  • Gao, H., et al. (2020).[] "FAK-targeting PROTAC as a chemical tool for the investigation of non-enzymatic FAK function in mice."[4] Protein & Cell.

    • Source:

    • Relevance: Provides in vivo data demonstrating FC-11's ability to degrade FAK in tissue and inhibit metastasis better than inhibitors.[5]

  • Cromm, P. M., et al. (2018).[3][6] "Proteolysis Targeting Chimeras: FAK Degradation." Journal of the American Chemical Society.

    • Source:

    • Relevance: Background on the first generation of FAK PROTACs, establishing the baseline for comparing FC-11's improved potency.
  • Sulzmaier, F. J., et al. (2014). "FAK in cancer: mechanistic findings and clinical applications.

    • Source:

    • Relevance: Authoritative review on FAK signaling, validating the importance of targeting both kinase and scaffold functions.

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of FC-11, a FAK-Targeting PROTAC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and innovators. As pioneers in drug discovery, our work with advanced chemical tools like FC-11, a potent FAK-targeting PROTAC (Proteolysis Targeting Chimera), pushes the boundaries of science. This potency, however, demands an equally advanced commitment to safety and environmental stewardship. The proper disposal of such compounds is not a mere procedural afterthought; it is a critical component of responsible research.

This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of FC-11. Our goal is to move beyond simple instructions and instill a deep understanding of why these procedures are essential, ensuring the safety of your team and the integrity of our shared environment.

Section 1: Understanding the Compound—Hazard Identification and Risk Assessment

FC-11 is a heterobifunctional molecule designed to hijack the cell's own ubiquitin-proteasome system to induce the degradation of Focal Adhesion Kinase (FAK). It achieves this by linking a FAK inhibitor (PF-562271) to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase (Pomalidomide). This mechanism of action, while elegant, presents specific hazards that must be managed.

A formal Safety Data Sheet (SDS) for research-only compounds like FC-11 is often unavailable. Therefore, a risk assessment must be built from the properties of its constituent parts and its biological activity.

PropertyData/AssessmentRationale & Source
Chemical Formula C₄₁H₄₂F₃N₁₃O₉SDefines the elemental composition of the molecule.
Molecular Weight ~949.92 g/mol Relevant for preparing solutions and assessing molar quantities.
Biological Activity Potent FAK Degrader (DC₅₀ values from 40 to 370 pM)The high potency means that even trace amounts can have unintended biological effects. Waste must be treated as biologically active.
Primary Hazard Teratogenic Risk. FC-11 contains a pomalidomide moiety. Pomalidomide is a thalidomide analogue, a known human teratogen that can cause severe birth defects.[1][2] All materials contacting FC-11 must be handled as if they are contaminated with a teratogenic substance.
Secondary Hazard Cytotoxic/Bioactive. As a PROTAC, FC-11 is designed to manipulate fundamental cellular processes.[3][4] The long-term toxicological properties are unknown. Assume it is cytotoxic and handle with appropriate containment.
Physical State Solid powder (typically)The primary risk of exposure for the neat compound is through inhalation of aerosolized powder.
Solubility Soluble in DMSOSpills of concentrated DMSO stock solutions pose a significant risk of rapid skin absorption.

Section 2: The Core Principle—Inactivation and Containment

Given the high potency and teratogenic risk, the disposal strategy for FC-11 must not rely on simple dilution. The core principle is a two-step process: (1) Chemical Inactivation to degrade the active molecule, followed by (2) Compliant Disposal as hazardous chemical waste. Never dispose of FC-11, or solutions containing it, down the drain or in the regular trash.[5][6]

Section 3: Visualized Waste Management Workflow

The following diagram outlines the decision-making process for segregating and managing different streams of FC-11 waste. Adhering to this workflow is critical for ensuring safety and compliance.

FC11_Disposal_Workflow start Generate FC-11 Waste waste_solid Neat (Solid) FC-11 (Unused / Expired) start->waste_solid waste_organic Concentrated Organic Waste (e.g., DMSO Stock) start->waste_organic waste_aqueous Dilute Aqueous Waste (e.g., Cell Culture Media) start->waste_aqueous waste_labware Contaminated Solid Waste (Tips, Tubes, Plates, Gloves) start->waste_labware protocol1 Follow Protocol 1: Direct Hazardous Waste Disposal waste_solid->protocol1 protocol2 Follow Protocol 2: Collect as Hazardous Organic Solvent Waste waste_organic->protocol2 protocol3 Follow Protocol 3: Chemical Inactivation then Aqueous Waste waste_aqueous->protocol3 protocol4 Follow Protocol 4: Collect in Labeled Cytotoxic/Hazardous Waste Bin waste_labware->protocol4 ehs_pickup Dispose via Institutional Environmental Health & Safety (EHS) protocol1->ehs_pickup protocol2->ehs_pickup protocol3->ehs_pickup protocol4->ehs_pickup

Caption: FC-11 Waste Segregation and Disposal Workflow.

Section 4: Step-by-Step Disposal Protocols

Mandatory Personal Protective Equipment (PPE) for all protocols:

  • Standard Lab Coat

  • Safety Goggles

  • Double Nitrile Gloves

Protocol 1: Disposal of Unused/Expired Neat (Solid) FC-11

This protocol applies to the original vial of solid FC-11 powder. Due to the high concentration and inhalation risk, do not attempt to inactivate the neat compound directly.

  • Secure the Container: Ensure the cap on the original vial is tightly sealed.

  • Label Appropriately: Place the original vial in a secondary container, such as a small, sealable plastic bag. Affix a hazardous waste label to the secondary container.

  • Identify Contents: On the label, clearly write "Hazardous Chemical Waste," "FC-11 (FAK Degrader)," and list the primary hazards: "Potent Bioactive Compound," "Potential Teratogen."

  • Segregate for Pickup: Store the container in your lab's designated satellite accumulation area for hazardous chemical waste, awaiting pickup by your institution's Environmental Health & Safety (EHS) department.[6][7]

Protocol 2: Disposal of Concentrated Stock Solutions (e.g., in DMSO)

This protocol applies to leftover stock solutions of FC-11, typically in DMSO.

  • Collect in Designated Container: Collect all concentrated organic waste containing FC-11 in a dedicated, clearly labeled hazardous waste container for halogenated or non-halogenated organic solvents, as per your institution's guidelines.

  • Avoid Incompatible Mixtures: Do not mix this waste stream with reactive chemicals, particularly strong acids or bases.

  • Label Thoroughly: Ensure the waste container label is continuously updated with all constituents (e.g., "DMSO, FC-11").

  • Store Safely: Keep the container sealed and stored in a designated, well-ventilated area, away from heat sources, until EHS pickup.

Protocol 3: Decontamination of Aqueous Waste (e.g., Cell Culture Media)

This protocol is for large volumes of dilute, aqueous waste, such as media from cell culture experiments. Chemical inactivation is necessary before disposal into the general aqueous hazardous waste stream. The standard method is via oxidation with sodium hypochlorite (bleach).

  • Perform in a Fume Hood: Conduct all steps in a certified chemical fume hood.

  • Prepare for Inactivation: For every 1 liter of aqueous waste, prepare to add 100 mL of standard laboratory bleach (~5-6% sodium hypochlorite).

  • Adjust pH (If Necessary): If the waste is acidic, slowly add sodium bicarbonate to neutralize it before adding bleach to prevent the release of chlorine gas.

  • Inactivate the Compound: Slowly, with stirring, add the bleach to the aqueous waste.

  • Allow Reaction Time: Let the mixture stir for at least 1 hour at room temperature to ensure complete degradation of the FC-11 molecule.

  • Neutralize Excess Bleach: After inactivation, neutralize the remaining bleach by adding a suitable reducing agent, such as sodium bisulfite or sodium thiosulfate, until the solution no longer tests positive for oxidizers (e.g., using potassium iodide-starch paper).

  • Final Disposal: The treated, neutralized solution can now be added to your lab's designated aqueous hazardous waste container for EHS pickup.

Protocol 4: Disposal of Contaminated Labware

This protocol applies to all solid materials that have come into contact with FC-11, including pipette tips, tubes, flasks, plates, and contaminated gloves.

  • Segregate Waste: Collect all contaminated solid waste in a designated, puncture-resistant hazardous waste container lined with a heavy-duty plastic bag.

  • Label as Hazardous: The container must be clearly labeled "Hazardous Chemical Waste" or "Cytotoxic Waste," as per your institution's policy.[8] List "FC-11 contaminated labware" as the contents.

  • Do Not Autoclave: Do not autoclave this waste, as it may aerosolize the compound.

  • Seal and Store: When the container is full, securely seal the bag and the container lid. Store in the designated satellite accumulation area for EHS pickup.

Section 5: Emergency Procedures—Spill Management

Spill of Solid Powder:

  • Evacuate and Alert: Immediately alert others in the area. If the spill is large, evacuate the lab and contact EHS.

  • Containment (If Safe): If the spill is small and you are trained to handle it, prevent further aerosolization by gently covering it with damp paper towels. Do not sweep dry powder.

  • Decontaminate: Working from the outside in, carefully wipe the area with paper towels soaked in a 10% bleach solution, followed by a water rinse.

  • Dispose: All cleanup materials must be disposed of as hazardous solid waste (Protocol 4).

Spill of Liquid Solution (e.g., in DMSO):

  • Alert and Contain: Alert others. Use a chemical spill kit with absorbent pads to surround and absorb the spill.

  • Absorb: Cover the spill with absorbent material and allow it to soak up the liquid.

  • Decontaminate: Wipe the area with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.

  • Dispose: All cleanup materials must be disposed of as hazardous solid waste (Protocol 4).

Final Word: Your diligence in following these procedures is paramount. Always consult your institution's specific EHS guidelines, as they may have additional requirements.[9] By treating FC-11 with the respect its potent activity demands, we ensure that our pursuit of scientific advancement remains safe, responsible, and sustainable.

References

  • Drugs.com. (2025, December 10). Pomalidomide Monograph for Professionals. Drugs.com. Retrieved February 10, 2026, from [Link]

  • UBPBio. (2020, June 1). MATERIAL SAFETY DATA SHEET Pomalidomide (CC-4047). UBPBio. Retrieved February 10, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. EPA. Retrieved February 10, 2026, from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. CWU. Retrieved February 10, 2026, from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Northwestern University Research Safety. Retrieved February 10, 2026, from [Link]

  • JoVE. (2017, July 14). Proper Handling and Disposal of Laboratory Waste. Journal of Visualized Experiments. Retrieved February 10, 2026, from [Link]

  • European Pharmaceutical Review. (2020, March 30). Researchers optimise PROTAC technology to dispose of cancer proteins. European Pharmaceutical Review. Retrieved February 10, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
FC-11 (FAK degrader)
Reactant of Route 2
FC-11 (FAK degrader)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.